Product packaging for cis-1,2,3,6-Tetrahydrophthalic anhydride(Cat. No.:CAS No. 935-79-5)

cis-1,2,3,6-Tetrahydrophthalic anhydride

Cat. No.: B155080
CAS No.: 935-79-5
M. Wt: 152.15 g/mol
InChI Key: KMOUUZVZFBCRAM-OLQVQODUSA-N
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Description

Cis-1,2,3,6-Tetrahydrophthalic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49672. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B155080 cis-1,2,3,6-Tetrahydrophthalic anhydride CAS No. 935-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6+
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InChI Key

KMOUUZVZFBCRAM-OLQVQODUSA-N
Source PubChem
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Canonical SMILES

C1C=CCC2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
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DSSTOX Substance ID

DTXSID80883570
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel-
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Molecular Weight

152.15 g/mol
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Physical Description

White chips; [Alfa Aesar MSDS]
Record name cis-1,2,3,6-Tetrahydrophthalic anhydride
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CAS No.

935-79-5
Record name cis-1,2,3,6-Tetrahydrophthalic anhydride
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Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel-
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Record name cis-1,2,3,6-tetrahydrophthalic anhydride
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Record name TETRAHYDROPHTHALIC ANHYDRIDE, CIS-
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Foundational & Exploratory

A Technical Guide to the Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640), a valuable intermediate in the production of pharmaceuticals, plastics, and resins.[1] The core of this synthesis is the Diels-Alder reaction, a powerful and widely applied tool for the formation of six-membered rings with excellent control over stereochemistry.[2] This [4+2] cycloaddition involves the reaction of a conjugated diene with a substituted alkene, known as the dienophile, to form a substituted cyclohexene (B86901) derivative.[2][3]

Reaction Principle

The synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride is a classic example of the Diels-Alder reaction, where 1,3-butadiene (B125203) (the diene) reacts with maleic anhydride (the dienophile).[1] For the reaction to proceed, the 1,3-butadiene must be in the s-cis conformation.[3][4][5] The reaction is highly stereospecific, favoring the formation of the endo product due to a preferred transition state geometry.[4][6] This results in the cis stereochemistry of the final product.[4]

The reaction is a concerted pericyclic reaction, meaning it occurs in a single step without intermediates, involving a cyclic transition state.[2][3] Diels-Alder reactions are generally more efficient when the dienophile has electron-withdrawing groups, a condition that maleic anhydride satisfies.[3][7]

Experimental Data Summary

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of this compound and its derivatives.

Table 1: Reactant and Product Quantities

Diene Precursor/DieneDiene QuantityDienophileDienophile QuantityProductProduct YieldMelting Point (°C)Reference
3-Sulfolene (B121364)2.53 gMaleic Anhydride1.46 g4-Cyclohexene-cis-1,2-dicarboxylic acid41.7%167-168[8]
3-Sulfolene2.5008 gMaleic Anhydride-4-Cyclohexene-cis-1,2-dicarboxylic anhydride--[9]
3-Sulfolene2.79 gMaleic Anhydride1.63 g4-Cyclohexene-cis-1,2-dicarboxylic anhydride--[5]
1,3-Butadiene-Maleic Anhydride196 g (2 moles)cis-Δ⁴-Tetrahydrophthalic anhydride93-97%99-102[10]
trans-1-Phenyl-1,3-butadiene10.9 g (84 mmol)Maleic Anhydride8.2 g (84 mmol)3-Phenyl-cis-1,2,3,6-tetrahydrophthalic Anhydride87%119.2-120.8[6]
trans-1-Methoxy-1,3-butadiene5.0 g (59 mmol)Maleic Anhydride5.8 g (59 mmol)3-Methoxy-cis-1,2,3,6-tetrahydrophthalic Anhydride98%-[6]

Table 2: Reaction Conditions

Diene SourceSolventTemperatureReaction TimeReference
3-SulfoleneXyleneReflux30 minutes[5][11]
1,3-ButadieneBenzene (B151609)70-75°C (exothermic)2-2.5 hours[10]
trans-1-Phenyl-1,3-butadieneTolueneReflux16 hours[6]
trans-1-Methoxy-1,3-butadieneAcetonitrileRoom Temperature24 hours[6]

Detailed Experimental Protocols

Two primary methods for the synthesis are detailed below. The first involves the in situ generation of 1,3-butadiene from 3-sulfolene, which is often preferred for laboratory settings as it avoids handling gaseous butadiene.[4] The second method utilizes commercially available 1,3-butadiene.

Method 1: In Situ Generation of 1,3-Butadiene from 3-Sulfolene

This protocol is adapted from procedures described in various organic chemistry lab experiments.[4][5][8][9][12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-sulfolene (1.8 g), maleic anhydride (1.0 g), and dry xylene (2 mL).[11] Add a few boiling chips to ensure smooth boiling.[12]

  • Reaction: Heat the mixture using a heating mantle to a gentle reflux.[5][11] The solids should dissolve upon heating.[5] The thermal decomposition of 3-sulfolene generates 1,3-butadiene and sulfur dioxide gas.[4][12] The in situ generated 1,3-butadiene then reacts with maleic anhydride.[4] Maintain the reflux for 30 minutes.[5][11]

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature. Add approximately 10 mL of xylene and gently heat to dissolve the product.[5] Transfer the hot solution to an Erlenmeyer flask, leaving any impurities behind.[11] To induce crystallization, petroleum ether can be added to the hot xylene solution.[4] Cool the mixture in an ice bath to complete crystallization.[4]

  • Product Collection: Collect the crystalline product by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of cold petroleum ether.[4]

  • Drying: Air-dry the crystals or dry them in a low-temperature oven to obtain the final product, this compound.[10]

Method 2: Direct Reaction with 1,3-Butadiene

This protocol is based on the procedure from Organic Syntheses.[10]

  • Apparatus Setup: In a well-ventilated hood, assemble a three-necked round-bottom flask fitted with an efficient mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.[10]

  • Reactant Charging: Place maleic anhydride (196 g, 2 moles) and 500 mL of dry benzene into the flask.[10]

  • Reaction Initiation: Begin stirring and warm the flask with a hot water bath. Introduce gaseous 1,3-butadiene from a cylinder at a rapid rate.[10]

  • Temperature Control: Once the solution temperature reaches 50°C, remove the water bath. The exothermic reaction will cause the temperature to rise to 70-75°C.[10]

  • Reaction Progression: Continue to bubble butadiene through the solution. The reaction is complete when the rate of bubbling in the inlet and outlet bubblers is equal, which typically takes 2 to 2.5 hours.[10]

  • Product Crystallization: Immediately pour the hot solution into a beaker to prevent the product from crystallizing in the reaction flask. Cover the beaker and allow it to stand at 0-5°C overnight.[10]

  • Product Collection and Washing: Collect the resulting crystals on a large Büchner funnel and wash them with 250 mL of petroleum ether.[10]

  • Drying: Dry the product to a constant weight in an oven at 70-80°C to yield this compound.[10]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the concerted mechanism of the Diels-Alder reaction between 1,3-butadiene and maleic anhydride, leading to the formation of this compound.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene 1,3-Butadiene (s-cis) TS [4+2] Cycloaddition (Endo approach) Diene->TS π electrons Dienophile Maleic Anhydride Dienophile->TS π electrons Product cis-1,2,3,6-Tetrahydrophthalic Anhydride TS->Product New σ bonds

Caption: Diels-Alder reaction mechanism.

Experimental Workflow (In Situ Method)

This diagram outlines the key steps in a typical laboratory synthesis of this compound using 3-sulfolene as the diene precursor.

Experimental_Workflow A Combine Reactants (3-Sulfolene, Maleic Anhydride, Xylene) B Set up Reflux Apparatus A->B C Heat to Reflux (30 min) (In situ Butadiene Generation & Reaction) B->C D Cool to Room Temperature C->D E Dissolve in Hot Xylene D->E F Induce Crystallization (Add Petroleum Ether) E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Petroleum Ether H->I J Dry the Product I->J

Caption: Experimental workflow for synthesis.

References

A Comprehensive Technical Guide to the Physical Properties of cis-1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640), a cyclic dicarboxylic anhydride, is a versatile molecule with significant applications in various fields, including as a precursor in the synthesis of resins, polymers, and fungicides.[1] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, particularly in drug development where it may serve as a crucial building block for more complex molecules. This technical guide provides an in-depth overview of the core physical characteristics of cis-1,2,3,6-tetrahydrophthalic anhydride, complete with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[2] It is known to be sensitive to moisture and reacts exothermically with water to form cis-1,2,3,6-tetrahydrophthalic acid.[3]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₈O₃[3][4]
Molecular Weight 152.15 g/mol [2][4][5]
Melting Point 98 - 103.5 °C[2][6][7][8]
Boiling Point 195 °C at 6.7 kPa[2]
Density 1.20 g/cm³ at 105 °C[2][3]
Vapor Pressure 23 hPa at 20 °C[6]
Flash Point 156 °C (closed cup)[4][6]
Water Solubility Reacts with water[3][7]
Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in synthesis and formulation.

SolventSolubilityReference
N,N-DimethylformamideVery soluble[3]
MethanolSoluble[3]
AcetoneSoluble[2]
BenzeneSoluble[2][7]
ChloroformVery slightly soluble[3]
Glacial Acetic AcidSparingly soluble[3]
Petroleum EtherSlightly soluble[2]
WaterReacts to form the diacid[3][7]

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow, within 1-2 °C.

Boiling Point Determination

Due to its high boiling point and potential for decomposition at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure.

Methodology: Thiele Tube Method (for liquids, adapted for solids with high boiling points)

  • Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance at that pressure.

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed to establish a suitable solvent for reactions, recrystallization, or formulation.

Methodology: Small-Scale Solubility Test

  • Sample Preparation: A small, measured amount (e.g., 10 mg) of this compound is placed in a small test tube.

  • Solvent Addition: A measured volume (e.g., 1 mL) of the solvent to be tested is added to the test tube.

  • Observation at Room Temperature: The mixture is agitated vigorously for a set period. The degree of dissolution (e.g., completely soluble, partially soluble, insoluble) is observed and recorded.

  • Observation with Heating: If the substance is not soluble at room temperature, the test tube is gently heated in a water bath to observe if solubility increases with temperature.

  • Observation upon Cooling: If the substance dissolves upon heating, the solution is allowed to cool to room temperature and then in an ice bath to observe if the substance crystallizes out, which is an important consideration for recrystallization.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for the anhydride group (C=O stretching) and C=C stretching are expected.

Methodology: KBr Pellet Method

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is ground into a fine powder with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. KBr is transparent to infrared radiation.

  • Pellet Formation: The mixture is then compressed under high pressure in a pellet press to form a thin, transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of a compound.

Methodology: Solution-State NMR

  • Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: A small amount of a reference compound, typically tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference signal at 0 ppm.

  • Analysis: The NMR tube is placed in the NMR spectrometer, and the spectrum is acquired. The chemical shifts, integration (for ¹H NMR), and coupling patterns provide detailed information about the structure of the molecule.

Synthesis Workflow

This compound is synthesized via a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride.[1] This [4+2] cycloaddition reaction is a concerted process that forms the six-membered ring of the product.[9]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product cluster_purification Purification 1_3_Butadiene 1,3-Butadiene (Diene) Diels_Alder Diels-Alder Reaction [4+2] Cycloaddition 1_3_Butadiene->Diels_Alder Maleic_Anhydride Maleic Anhydride (Dienophile) Maleic_Anhydride->Diels_Alder Product cis-1,2,3,6-Tetrahydrophthalic Anhydride Diels_Alder->Product Recrystallization Recrystallization (e.g., from ligroin or ether) Product->Recrystallization

Caption: Synthesis workflow for this compound via Diels-Alder reaction.

Safety and Handling

This compound is classified as a hazardous substance. It can cause serious eye damage and may lead to allergic skin reactions or respiratory issues if inhaled.[6][10][11] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[10][11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11] The compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[1]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, along with standardized experimental protocols for their determination. A comprehensive understanding of these properties is crucial for researchers and professionals in drug development and other scientific fields to ensure the safe and effective application of this versatile chemical intermediate. The provided data and methodologies serve as a valuable resource for laboratory work and process development involving this compound.

References

Chemical structure and stereochemistry of cis-1,2,3,6-Tetrahydrophthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and physicochemical properties of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640). Detailed experimental protocols for its synthesis and characterization by modern spectroscopic techniques are presented. Furthermore, this guide illustrates the key reaction mechanisms involving this compound through detailed diagrams. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.

Chemical Structure and Stereochemistry

cis-1,2,3,6-Tetrahydrophthalic anhydride, with the chemical formula C₈H₈O₃, is a cyclic dicarboxylic anhydride.[1] Its systematic IUPAC name is (3aR,7aS)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. The molecule possesses a cis-fused bicyclic ring system, arising from the Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride. This synthesis route inherently establishes the cis stereochemistry at the bridgehead positions where the two rings are fused. The molecule has a plane of symmetry, rendering the two carbonyl groups and the two bridgehead hydrogens chemically equivalent.

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. The data has been compiled from various sources to ensure accuracy and reliability.

PropertyValueReference(s)
Molecular Formula C₈H₈O₃[1]
Molecular Weight 152.15 g/mol [2]
CAS Number 935-79-5[1]
Appearance White crystalline powder or flakes[3]
Melting Point 97-103 °C[4]
Boiling Point 195 °C at 6.7 kPa[5]
Vapor Pressure <0.01 mmHg at 20 °C[6]
Solubility Soluble in ethanol, acetone, chloroform (B151607), and benzene (B151609). Slightly soluble in petroleum ether. Reacts with water.[5]
Density 1.20 g/cm³ at 105 °C[5]

Synthesis

The primary and most efficient method for the synthesis of this compound is the Diels-Alder reaction.[3] This [4+2] cycloaddition reaction involves the concerted reaction of a conjugated diene (1,3-butadiene) with a dienophile (maleic anhydride).[3]

Reaction Mechanism: Diels-Alder Cycloaddition

The Diels-Alder reaction proceeds through a cyclic transition state, leading to the formation of a six-membered ring. The cis configuration of the dienophile is retained in the product, resulting in the characteristic stereochemistry of the anhydride.

Diels_Alder cluster_reactants Reactants cluster_product Product Butadiene 1,3-Butadiene Transition_State [4+2] Cycloaddition (Concerted Mechanism) Butadiene->Transition_State + Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Transition_State THPA This compound Transition_State->THPA Formation of cis-product

Caption: Diels-Alder synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is adapted from the well-established procedure in Organic Syntheses.[7]

Materials:

  • Maleic anhydride (2 moles)

  • Dry benzene (500 mL)

  • 1,3-Butadiene (gas)

  • Petroleum ether (35-60 °C boiling range)

Apparatus:

  • 2-L three-necked round-bottomed flask

  • Efficient mechanical stirrer

  • Gas inlet tube

  • Thermometer

  • Reflux condenser

Procedure:

  • Assemble the apparatus in a well-ventilated fume hood.

  • Place 196 g (2 moles) of maleic anhydride and 500 mL of dry benzene into the flask.

  • Begin stirring and heat the flask gently with a water bath to about 50 °C.

  • Introduce a rapid stream of butadiene gas (0.6–0.8 L/min) through the gas inlet tube.

  • The exothermic reaction will cause the temperature to rise to 70–75 °C within 15–25 minutes. Remove the water bath once the reaction is initiated.

  • Continue the addition of butadiene for 2–2.5 hours, reducing the flow rate as the reaction proceeds.

  • Once the reaction is complete, pour the hot solution into a 1-L beaker and cover it.

  • Allow the solution to cool and then place it in an ice bath at 0–5 °C overnight to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a large Büchner funnel.

  • Wash the crystals with 250 mL of cold petroleum ether.

  • A second crop of crystals can be obtained by adding an additional 250 mL of petroleum ether to the filtrate.

  • Combine the crops and dry them in an oven at 70–80 °C to a constant weight. The expected yield is 93–97%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

  • Experimental Protocol: A ¹H NMR spectrum can be recorded on a 300 or 500 MHz spectrometer. A sample is prepared by dissolving approximately 5-10 mg of the anhydride in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Expected Chemical Shifts and Peak Assignments:

    • ~6.0 ppm (m, 2H): Olefinic protons (-CH=CH-). The multiplicity is a multiplet due to coupling with the adjacent bridgehead protons.

    • ~3.4 ppm (m, 2H): Bridgehead protons (-CH-CO-). These appear as a multiplet due to coupling with the olefinic and methylene (B1212753) protons.

    • ~2.6 ppm (m, 4H): Methylene protons (-CH₂-). These four protons are chemically equivalent due to the molecule's symmetry and appear as a multiplet.

¹³C NMR Spectroscopy

  • Experimental Protocol: A ¹³C NMR spectrum can be acquired on the same instrument as the ¹H NMR. A higher concentration of the sample (20-50 mg) is typically required. The same deuterated solvents and internal standard can be used.

  • Expected Chemical Shifts:

    • ~170 ppm: Carbonyl carbons (C=O).

    • ~125 ppm: Olefinic carbons (-CH=CH-).

    • ~40 ppm: Bridgehead carbons (-CH-CO-).

    • ~25 ppm: Methylene carbons (-CH₂-).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Experimental Protocol: An FTIR spectrum can be obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent pellet. For ATR, the solid sample is placed directly onto the crystal. A background spectrum is recorded first, followed by the sample spectrum.

  • Expected Absorption Bands:

    • ~3050 cm⁻¹: C-H stretching of the vinylic C-H bonds.

    • ~2950 cm⁻¹: C-H stretching of the aliphatic C-H bonds.

    • ~1850 cm⁻¹ and ~1780 cm⁻¹: Symmetric and asymmetric C=O stretching of the anhydride group. This pair of strong absorptions is characteristic of cyclic anhydrides.

    • ~1650 cm⁻¹: C=C stretching of the double bond.

    • ~1230 cm⁻¹: C-O-C stretching of the anhydride.

Mass Spectrometry
  • Experimental Protocol: Mass spectra can be recorded using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized.

  • Expected Fragmentation Pattern:

    • m/z = 152: Molecular ion peak [M]⁺.

    • m/z = 98: Loss of C₄H₆ (butadiene) via a retro-Diels-Alder reaction, corresponding to the maleic anhydride radical cation.

    • m/z = 78: A significant peak corresponding to the loss of CO and CO₂ from the molecular ion, resulting in a cyclohexadiene radical cation.

    • m/z = 54: Corresponding to the butadiene radical cation.

Chemical Reactivity

Hydrolysis

As a cyclic anhydride, this compound readily undergoes hydrolysis in the presence of water to form the corresponding dicarboxylic acid, cis-1,2,3,6-tetrahydrophthalic acid.

Hydrolysis cluster_reactants Reactants cluster_product Product THPA This compound Nucleophilic_Attack Nucleophilic Attack by Water THPA->Nucleophilic_Attack + Water H₂O Water->Nucleophilic_Attack Dicarboxylic_Acid cis-1,2,3,6-Tetrahydrophthalic Acid Nucleophilic_Attack->Dicarboxylic_Acid Ring Opening

Caption: Hydrolysis of this compound.

Applications

This compound is a versatile intermediate in organic synthesis. It is widely used as a curing agent for epoxy resins, imparting desirable mechanical and thermal properties to the cured polymers. It also serves as a monomer in the production of unsaturated polyester (B1180765) and alkyd resins for coatings and composites. In the pharmaceutical and agrochemical industries, it is a precursor for the synthesis of various active compounds.

Safety Information

This compound is a skin and respiratory sensitizer (B1316253) and can cause serious eye damage.[8] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. It is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, stereochemistry, synthesis, and characterization of this compound. The inclusion of tabulated physicochemical data, detailed experimental protocols, and visual diagrams of key reaction mechanisms aims to equip researchers and professionals with the essential knowledge for the effective utilization of this important chemical intermediate.

References

An In-Depth Technical Guide to the Solubility of cis-1,2,3,6-Tetrahydrophthalic Anhydride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA) in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature for THPA, this guide presents known qualitative solubility information, quantitative data for the related compound phthalic anhydride as a proxy, and a detailed experimental protocol for determining solubility.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is primarily governed by the principle of "like dissolves like." This indicates that polar solutes tend to dissolve in polar solvents, and nonpolar solutes are more soluble in nonpolar solvents. The molecular structure of cis-1,2,3,6-Tetrahydrophthalic anhydride, containing both a nonpolar cyclic alkene backbone and a polar anhydride group, suggests a degree of solubility in a range of organic solvents with varying polarities.

Qualitative Solubility of this compound

This compound is generally described as a white solid that is soluble in organic solvents.[1] Specific solvents in which it is reported to be soluble include:

  • Acetone[2][3][4][5]

  • Benzene[2][3][4][5]

  • Dichloromethane (DCM)[6]

  • Ethyl Acetate[6]

  • Toluene[3][6][7]

  • Ethanol[3][5]

  • Chloroform[5]

It is reported to be slightly soluble in petroleum ether and ethyl ether.[4][5] The compound is also noted to be sensitive to moisture, reacting with water to form the corresponding dicarboxylic acid.[2][8]

Quantitative Solubility Data

Table 1: Quantitative Solubility of Phthalic Anhydride in Various Organic Solvents (Proxy Data)

SolventChemical ClassPolaritySolubility ( g/100 mL)Temperature (°C)
AcetoneKetonePolar AproticReadily SolubleNot Specified
EthanolAlcoholPolar ProticSolubleNot Specified
ChloroformHalogenatedPolar AproticSolubleNot Specified
Ethyl AcetateEsterPolar AproticSolubleNot Specified
DichloromethaneHalogenatedPolar AproticSolubleNot Specified
1,4-DioxaneEtherPolar AproticSolubleNot Specified
BenzeneAromaticNonpolarSolubleNot Specified
TolueneAromaticNonpolarSolubleNot Specified
Diethyl EtherEtherPolar AproticSlightly SolubleNot Specified

Note: The terms "Readily Soluble" and "Soluble" are qualitative but indicate significant solubility. The solubility of anhydrides in organic solvents generally increases with temperature.

Experimental Protocol for Solubility Determination

The equilibrium solubility of a solid compound like this compound in an organic solvent can be reliably determined using the isothermal shake-flask method followed by gravimetric analysis. This method is considered a gold standard for its ability to achieve true thermodynamic equilibrium.

Principle

Equilibrium solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid. This protocol describes a method to establish this equilibrium and then quantify the solute concentration in the liquid phase through the evaporation of the solvent and weighing the remaining solid.

Materials and Equipment
  • High-purity this compound

  • High-purity organic solvents (e.g., acetone, toluene, ethyl acetate)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or flasks with airtight screw caps

  • Constant temperature orbital shaker or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm, solvent-compatible)

  • Drying oven

  • Desiccator

Experimental Procedure

The procedure involves three main stages: establishing solid-liquid equilibrium, separating the saturated solution from the excess solid, and quantifying the dissolved solute.

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Pre-weigh and label a series of vials for each solvent to be tested.

  • Addition of Solute and Solvent:

    • To each vial, add a known volume or mass of the selected solvent.

    • Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the equilibration period is essential to confirm that a saturated solution has been achieved.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette or syringe. To ensure no solid particles are transferred, it is advisable to use a syringe filter.

  • Quantification (Gravimetric Method):

    • Dispense the known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

    • Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.

    • Cool the dish in a desiccator before weighing.

  • Calculation of Solubility:

    • Mass of solute: (Weight of dish with dry residue) - (Weight of empty dish)

    • Mass of solvent: (Weight of dish with solution) - (Weight of dish with dry residue)

    • Solubility is typically expressed as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess THPA mix Combine THPA and solvent in sealed vial prep1->mix prep2 Measure solvent volume prep2->mix shake Agitate at constant temperature (24-48h) mix->shake settle Settle excess solid shake->settle filter Filter supernatant settle->filter weigh_sol Weigh known volume of saturated solution filter->weigh_sol evaporate Evaporate solvent weigh_sol->evaporate weigh_res Weigh dry residue evaporate->weigh_res calculate Calculate solubility weigh_res->calculate

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

logical_relationship cluster_process Solubility Process substance This compound (Solid Solute) equilibrium Solid-Liquid Equilibrium (Saturated Solution + Excess Solid) substance->equilibrium Dissolution solvent Organic Solvent (Liquid) solvent->equilibrium equilibrium->substance Precipitation analysis Analysis of Saturated Solution (e.g., Gravimetric) equilibrium->analysis

References

A Comprehensive Technical Guide to cis-1,2,3,6-Tetrahydrophthalic Anhydride (CAS 935-79-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, and key reactions of cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (CAS 935-79-5), a versatile building block in organic synthesis.

Core Properties

cis-1,2,3,6-Tetrahydrophthalic anhydride is a white crystalline solid at room temperature.[1][2] It is an organic compound that is sensitive to moisture and slightly soluble in benzene (B151609) and acetone.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₈H₈O₃[3][4][5]
Molecular Weight 152.15 g/mol [3][4]
Melting Point 97-103 °C[3][6]
Boiling Point 195 °C[4]
Density 1.2143 g/cm³[7]
Vapor Pressure <0.01 mmHg (at 20 °C)[3][6]
Flash Point 156 °C[4][7]
Solubility Slightly soluble in benzene and acetone.[1] Sparingly soluble in water.[8][1][8]
Appearance White crystalline powder or flakes.[1][2][1][2]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Features/Reference
¹H NMR Spectra available in chemical databases.[1]
¹³C NMR Spectra available in chemical databases.
Infrared (IR) Spectra available in chemical databases.[6]
Mass Spectrometry (MS) Spectra available in chemical databases.[3]
Safety and Handling

This compound presents several hazards and should be handled with appropriate safety precautions.

HazardDescriptionReference(s)
Eye Damage Causes serious eye damage.[9][10]
Skin Sensitization May cause an allergic skin reaction.[9][10]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[9][10]
Aquatic Hazard Harmful to aquatic life with long lasting effects.[9][10]

First Aid Measures:

  • Inhalation: Move to fresh air. Seek medical attention if respiratory symptoms occur.[9][11]

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and water.[9]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Drink water and get medical attention.[11]

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

This protocol describes the synthesis of this compound from maleic anhydride and butadiene.[7] The reaction is a classic example of a [4+2] cycloaddition, also known as the Diels-Alder reaction.[7]

Materials:

  • Maleic anhydride

  • Butadiene

  • Dry benzene

  • Petroleum ether (b.p. 35-60°C)

  • 2-L three-necked round-bottomed flask

  • Stirrer

  • Gas inlet tube

  • Thermometer

  • Reflux condenser

  • Büchner funnel

Procedure:

  • In a fume hood, assemble a 2-L three-necked round-bottomed flask equipped with a stirrer, gas inlet tube, thermometer, and reflux condenser.

  • Add 500 ml of dry benzene and 196 g (2 moles) of maleic anhydride to the flask.

  • Begin stirring and gently heat the flask with a hot water bath.

  • Introduce butadiene gas at a rapid rate (0.6–0.8 L/min).

  • Once the solution temperature reaches 50°C (typically within 3-5 minutes), remove the hot water bath. The exothermic reaction will cause the temperature to rise to 70–75°C.

  • Continue the rapid stream of butadiene for 30-40 minutes, after which the absorption rate will decrease. Reduce the butadiene flow rate and continue the reaction for a total of 2-2.5 hours.

  • Pour the warm solution into a 1-L beaker, cover, and allow it to crystallize at 0-5°C overnight.

  • Collect the crystalline product by vacuum filtration using a large Büchner funnel and wash the crystals with 250 ml of petroleum ether.

  • A second crop of crystals can be obtained by adding another 250 ml of petroleum ether to the filtrate.

  • Combine both crops and dry them in an oven at 70-80°C to a constant weight. The expected yield is 281.5-294.5 g (96-97%) with a melting point of 99-102°C. Recrystallization from ligroin or ether can raise the melting point to 103-104°C.[2]

Synthesis_of_cis_1_2_3_6_Tetrahydrophthalic_anhydride MaleicAnhydride Maleic Anhydride Reaction Diels-Alder Reaction (Benzene, 50-75°C) MaleicAnhydride->Reaction Butadiene Butadiene Butadiene->Reaction Product cis-1,2,3,6-Tetrahydrophthalic anhydride Reaction->Product Friedel_Crafts_Acylation Polystyrene Polystyrene Reaction Friedel-Crafts Acylation (Dichloromethane, RT) Polystyrene->Reaction Anhydride cis-1,2,3,6-Tetrahydrophthalic anhydride Anhydride->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction catalyst Product Functionalized Polystyrene Reaction->Product Imide_Synthesis_Workflow Start Start Mix Mix Reactants: - Anhydride - Amine - Catalyst Start->Mix Microwave Microwave Irradiation (Solvent-free) Mix->Microwave Monitor Monitor Reaction (TLC) Microwave->Monitor Monitor->Microwave Incomplete Isolate Isolate Product (Recrystallization) Monitor->Isolate Reaction Complete End End Isolate->End

References

An In-depth Technical Guide to the Synthesis of Tetrahydrophthalic Anhydride via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and experimental protocols for the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640), commonly known as tetrahydrophthalic anhydride (THPA), through the Diels-Alder reaction of 1,3-butadiene (B125203) and maleic anhydride. This [4+2] cycloaddition reaction is a cornerstone of organic synthesis, enabling the efficient construction of six-membered rings, a common motif in many pharmaceutical compounds and complex molecules.[1][2]

Core Reaction Mechanism: A Concerted Cycloaddition

The formation of THPA from 1,3-butadiene and maleic anhydride is a classic example of a Diels-Alder reaction.[1] This reaction is a concerted, single-step process where the diene (1,3-butadiene) must adopt an s-cis conformation to react with the dienophile (maleic anhydride).[3][4] The electron-withdrawing carbonyl groups on maleic anhydride make it an excellent dienophile, increasing its reactivity towards the electron-rich diene.[4][5]

The reaction is highly stereospecific, with the cis configuration of the dienophile being retained in the product, resulting in the formation of cis-4-cyclohexene-1,2-dicarboxylic anhydride.[4] The reaction proceeds through a preferred endo transition state, which is a key feature of many Diels-Alder reactions.[3]

Below is a diagram illustrating the overall reaction pathway.

Diels_Alder_Reaction cluster_product Product Butadiene 1,3-Butadiene (s-cis) THPA cis-4-Cyclohexene-1,2-dicarboxylic anhydride (THPA) Butadiene->THPA + MaleicAnhydride Maleic Anhydride MaleicAnhydride->THPA

Caption: Overall Diels-Alder reaction for THPA synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data from various experimental protocols for the synthesis of THPA.

ParameterValueSolventSource
Reactants
Maleic Anhydride2 moles (196 g)Benzene (B151609)[6]
Maleic Anhydride1 mole (98 g)Benzene[7]
Maleic Anhydride1.5 gXylene[8]
Maleic Anhydride5 gToluene (B28343)/Xylene[9]
1,3-ButadieneRapid stream (0.6–0.8 l/min)Benzene[6]
1,3-Butadiene (from 3-Sulfolene)2.5 g 3-SulfoleneXylene[8][10]
1,3-Butadiene (from 3-Sulfolene)10 g 3-SulfoleneToluene/Xylene[9]
Reaction Conditions
Temperature50-75°C (exothermic)Benzene[6]
TemperatureUp to 145°C (autoclave)Benzene[7]
TemperatureRefluxXylene[8][9][11]
Reaction Time2-2.5 hoursBenzene[6]
Reaction Time30 minutes (after dissolution)Xylene[8]
Reaction Time45 minutesXylene[9]
Product (THPA)
Yield93-97%Benzene[6]
Yield90.3%Benzene[7]
Yield45% (of diacid)Xylene[11]
Melting Point99-102°C-[6]
Recrystallized Melting Point103-104°CLigroin or Ether[6][7]

Experimental Protocols

Two primary methods for the synthesis of THPA are presented below. The first utilizes gaseous 1,3-butadiene, while the second generates the diene in situ from 3-sulfolene.

Protocol 1: Reaction with Gaseous 1,3-Butadiene

This protocol is adapted from Organic Syntheses.[6]

Materials:

  • Maleic anhydride (2 moles, 196 g)

  • Dry benzene (500 ml)

  • 1,3-Butadiene gas

  • Petroleum ether (35-60°C)

Equipment:

  • 2-liter three-necked round-bottomed flask

  • Efficient stirrer

  • Gas-inlet tube

  • Thermometer

  • Reflux condenser

  • Bubbler tubes

Procedure:

  • Assemble the apparatus in a well-ventilated hood. Attach bubbler tubes containing benzene to the gas inlet and the top of the condenser.

  • Place 500 ml of dry benzene and 196 g of maleic anhydride in the flask.

  • Begin stirring and heat the flask with a hot water pan.

  • Introduce a rapid stream of butadiene (0.6–0.8 L/min).

  • Once the solution temperature reaches 50°C (within 3–5 minutes), remove the water pan. The exothermic reaction will cause the temperature to rise to 70–75°C.

  • Continue the rapid stream of butadiene for 30–40 minutes, then reduce the rate until the reaction is complete (approximately 2–2.5 hours), as indicated by equal bubbling rates in the two bubbler tubes.

  • Pour the solution into a 1-liter beaker and cool to 0–5°C overnight to allow for crystallization.

  • Collect the product by filtration using a large Büchner funnel and wash with 250 ml of petroleum ether.

  • A second crop of crystals can be obtained by adding another 250 ml of petroleum ether to the filtrate.

  • Combine the crops and dry in an oven at 70–80°C to a constant weight.

Protocol 2: In Situ Generation of 1,3-Butadiene from 3-Sulfolene

This method avoids the handling of gaseous butadiene by generating it directly in the reaction mixture.[8][9][10][11]

Materials:

  • 3-Sulfolene (butadiene sulfone) (2.5 g)

  • Maleic anhydride (1.5 g, finely pulverized)

  • Dry xylene (1 ml)

  • Toluene

  • Hexane (B92381)

  • Activated carbon

Equipment:

  • 25-ml round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Gas trap (containing 5% NaOH solution)

Procedure:

  • In a 25-ml round-bottom flask, combine 2.5 g of 3-sulfolene, 1.5 g of finely pulverized maleic anhydride, and 1 ml of dry xylene.

  • Set up the apparatus for heating under reflux with magnetic stirring. Attach a gas trap to the top of the condenser to capture the sulfur dioxide gas released during the reaction.[9][11]

  • Gently heat the mixture to dissolve the solids, then bring to a moderate reflux.

  • Continue refluxing for 30 minutes after all the starting material has dissolved.[8]

  • Cool the solution to room temperature.

  • Add 50 ml of toluene and a small amount of activated carbon to decolorize the solution.[9]

  • Filter the solution by gravity.

  • To the filtrate, add 25-30 ml of hexane and heat to 80°C.

  • Cool the solution first to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and air dry.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of THPA using the in situ generation of butadiene.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-Sulfolene, Maleic Anhydride, and Xylene B Heat to Reflux (30-45 min) (Butadiene generation and Diels-Alder) A->B Heat C Cool to Room Temperature B->C Cool D Add Toluene and Activated Carbon C->D E Gravity Filtration D->E F Add Hexane and Heat E->F G Crystallize in Ice Bath F->G Cool H Vacuum Filtration G->H I Dry Product (THPA) H->I

Caption: General experimental workflow for THPA synthesis.

Spectroscopic Data of THPA

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized THPA.

  • Infrared (IR) Spectroscopy: The IR spectrum of THPA typically shows characteristic peaks for the anhydride functional group. Data is available from sources such as SpectraBase and ChemicalBook.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra can be used to confirm the structure of THPA. Spectral data can be found in chemical databases.[14]

This guide provides a foundational understanding of the synthesis of tetrahydrophthalic anhydride. For further details on the reaction kinetics and the effects of different solvents and substituents, researchers are encouraged to consult the cited literature.[15][16]

References

Spectroscopic Analysis of cis-1,2,3,6-Tetrahydrophthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640), a key intermediate in organic synthesis. The document details its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with a comprehensive experimental protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for cis-1,2,3,6-tetrahydrophthalic anhydride.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.0Multiplet2HOlefinic Protons (H-4, H-5)
~3.5Multiplet2HMethine Protons (H-1, H-2)
~2.4Multiplet4HAllylic Protons (H-3, H-6)

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~172.0Carbonyl Carbons (C=O)
~125.0Olefinic Carbons (C-4, C-5)
~38.0Methine Carbons (C-1, C-2)
~22.0Allylic Carbons (C-3, C-6)

Solvent: Chloroform-d (CDCl₃)

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050Medium=C-H Stretch (Olefinic)
~2940MediumC-H Stretch (Aliphatic)
~1850StrongC=O Stretch (Anhydride, Symmetric)
~1780StrongC=O Stretch (Anhydride, Asymmetric)
~1650MediumC=C Stretch (Olefinic)
~1230StrongC-O Stretch (Anhydride)

Sample Preparation: KBr Pellet

Experimental Protocols

The following protocols describe the synthesis of this compound via a Diels-Alder reaction and the subsequent spectroscopic analysis.

Synthesis of this compound

This procedure is adapted from a well-established method.[1]

  • Reaction Setup: A 2-liter three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser in a fume hood.

  • Reagents: The flask is charged with maleic anhydride (196 g, 2 moles) and 500 mL of dry benzene.

  • Reaction Initiation: The mixture is stirred and heated with a hot water bath. Butadiene gas is introduced at a rapid rate (approximately 0.6–0.8 L per minute).

  • Reaction Progression: The exothermic reaction causes the temperature to rise to 70–75°C within 15–25 minutes, at which point the water bath is removed. The flow of butadiene is continued for 2–2.5 hours until the reaction is complete.

  • Product Isolation: The warm solution is poured into a 1-liter beaker and allowed to cool to room temperature, and then kept at 0–5°C overnight to facilitate crystallization.

  • Purification: The crystalline product is collected by vacuum filtration on a large Büchner funnel and washed with 250 mL of petroleum ether. The solid is then dried in an oven at 70–80°C to a constant weight.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of the synthesized anhydride (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the crystalline product is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000–400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the synthesis and analysis workflow for this compound.

Synthesis_Workflow Reactants Maleic Anhydride + 1,3-Butadiene (in Benzene) Reaction Diels-Alder Reaction (Heat) Reactants->Reaction Crude_Product Crude Product in Benzene Reaction->Crude_Product Crystallization Crystallization (0-5 °C) Crude_Product->Crystallization Filtration Vacuum Filtration & Washing Crystallization->Filtration Pure_Product cis-1,2,3,6-Tetrahydrophthalic Anhydride (Solid) Filtration->Pure_Product

Caption: Synthesis workflow for this compound.

Analysis_Workflow Product Pure Product NMR_Prep Dissolve in CDCl3 Product->NMR_Prep IR_Prep Prepare KBr Pellet Product->IR_Prep NMR_Analysis 1H & 13C NMR Spectroscopy NMR_Prep->NMR_Analysis IR_Analysis FTIR Spectroscopy IR_Prep->IR_Analysis NMR_Data NMR Spectra NMR_Analysis->NMR_Data IR_Data IR Spectrum IR_Analysis->IR_Data

Caption: Spectroscopic analysis workflow for the synthesized product.

References

Unveiling the Thermal Behavior of cis-1,2,3,6-Tetrahydrophthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of cis-1,2,3,6-Tetrahydrophthalic Anhydride (B1165640) (THPA). While direct and detailed experimental studies on the thermal decomposition of pure THPA are not extensively available in public literature, this document synthesizes information from safety data sheets, studies on analogous compounds, and its use in polymer systems to offer valuable insights for its handling, application, and safety considerations.

Physicochemical Properties and Thermal Hazards

cis-1,2,3,6-Tetrahydrophthalic anhydride is a white crystalline solid, noted for its sensitivity to moisture.[1] It is commonly utilized as a curing agent for epoxy resins and as a chemical modifier to enhance the thermal stability of polymers.[1][2][3][4]

General Thermal Stability: The compound is combustible when exposed to heat or flame.[5] Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[6][7] One source cites an auto-ignition temperature of 450°C, though specific data on the decomposition temperature is not provided.[5] When heated to decomposition, it is reported to emit acrid smoke and fumes.[8] It also reacts exothermically with water.[5]

Table 1: Physical and Thermal Hazard Data for this compound

PropertyValueReferences
Appearance White crystalline powder or flakes[1]
Melting Point 97-103 °C[2][9]
Auto-ignition Temperature 450 °C[5]
Thermal Decomposition Products Irritating gases and vapors, Carbon Monoxide (CO), Carbon Dioxide (CO2), Acrid smoke and fumes[6][7][8]
Primary Thermal Hazards Combustible, Exothermic reaction with water[5]

Insights from Analogous Compounds

In the absence of specific studies on THPA, examining the thermal decomposition of structurally related cyclic anhydrides can provide a predictive framework for its behavior.

Maleic Anhydride: Studies on maleic anhydride, which is a precursor in the synthesis of THPA, show that it decomposes in the gas phase at temperatures ranging from 372 to 487 °C. The primary decomposition products are carbon monoxide (CO), carbon dioxide (CO2), and acetylene (B1199291) (C2H2), with the reaction proceeding through a concerted mechanism. In the presence of strong bases, alkali metals, or amines, decomposition can occur at a lower temperature of 150 °C, leading to the exothermic release of CO2.

Citraconic Anhydride: The thermal decomposition of citraconic anhydride in the gas phase occurs between 440-490 °C, yielding carbon dioxide, carbon monoxide, and propyne.

This information suggests that the thermal decomposition of this compound likely involves the release of CO and CO2, and potentially other small organic molecules resulting from the fragmentation of its cyclic structure.

Proposed Decomposition Pathway and Experimental Workflows

The decomposition of this compound is anticipated to proceed via a retro-Diels-Alder reaction, which is the reverse of its synthesis, followed by the decomposition of the resulting products.

Proposed Thermal Decomposition Pathway of this compound cluster_0 Primary Decomposition cluster_1 Secondary Decomposition THPA cis-1,2,3,6-Tetrahydrophthalic Anhydride Butadiene 1,3-Butadiene THPA->Butadiene Heat (Retro-Diels-Alder) Maleic_Anhydride Maleic Anhydride THPA->Maleic_Anhydride Heat (Retro-Diels-Alder) Other_Products Other Hydrocarbon Products Butadiene->Other_Products High Heat CO Carbon Monoxide (CO) Maleic_Anhydride->CO High Heat CO2 Carbon Dioxide (CO2) Maleic_Anhydride->CO2 High Heat Acetylene Acetylene (C2H2) Maleic_Anhydride->Acetylene High Heat

Caption: Proposed decomposition pathway of THPA.

A typical experimental workflow to investigate the thermal stability and decomposition products would involve a combination of thermal analysis and analytical techniques.

Experimental Workflow for Thermal Analysis cluster_workflow Sample THPA Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Determine Mass Loss vs. Temperature DSC Differential Scanning Calorimetry (DSC) Sample->DSC Measure Heat Flow (Melting, Decomposition Enthalpy) Pyrolysis Pyrolysis-GC-MS Sample->Pyrolysis Identify Gaseous Decomposition Products TGA_Data Decomposition Temperature Profile TGA->TGA_Data DSC_Data Thermal Transitions Data DSC->DSC_Data GCMS_Data Decomposition Product Spectra Pyrolysis->GCMS_Data

References

A Technical Guide to the Moisture Sensitivity of cis-1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the moisture sensitivity of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) (THPA). Understanding the hydrolytic instability of this compound is critical for its proper handling, storage, and application in research and development, particularly in the synthesis of pharmaceuticals and advanced materials. This guide consolidates available data, outlines experimental protocols for moisture determination, and provides visual representations of the hydrolysis pathway and analytical workflows.

Introduction to cis-1,2,3,6-Tetrahydrophthalic Anhydride

This compound is a white crystalline solid widely used as a curing agent for epoxy resins, a raw material for polyester (B1180765) and alkyd resins, and an intermediate in the synthesis of various organic compounds, including fungicides and plasticizers.[1][2] Its chemical structure, featuring a strained anhydride ring, makes it highly susceptible to nucleophilic attack, particularly by water.

Hydrolytic Instability and Reaction with Water

The primary concern regarding the moisture sensitivity of this compound is its propensity to undergo hydrolysis.[3][4] In the presence of water or atmospheric moisture, the anhydride ring opens to form the corresponding dicarboxylic acid, cis-1,2,3,6-tetrahydrophthalic acid. This reaction is exothermic and can be accelerated by acids.[5]

The hydrolysis reaction results in the loss of the anhydride's desired reactivity, which can lead to incomplete reactions, lower yields, and the introduction of impurities into the final product.[1]

Solubility and Reaction in Aqueous Media

There is conflicting information regarding the solubility of this compound in water. Some sources describe it as insoluble, while others state it is soluble.[6][7] This discrepancy can be explained by the rapid hydrolysis of the anhydride upon contact with water. While the intrinsic solubility of the anhydride may be low, the portion that does dissolve is quickly converted to the more soluble dicarboxylic acid. This ongoing reaction at the solid-liquid interface can give the appearance of solubility as the solid is consumed over time. The product information from one supplier indicates a solubility of 29.4 g/L, which likely reflects the mass of anhydride that reacts with water to form a solution of the diacid.[8]

The following diagram illustrates the hydrolysis pathway of this compound.

Hydrolysis_Pathway THPA cis-1,2,3,6-Tetrahydrophthalic Anhydride Intermediate Tetrahedral Intermediate THPA->Intermediate Nucleophilic Attack Water H₂O (Water/Moisture) Water->Intermediate Product cis-1,2,3,6-Tetrahydrophthalic Acid Intermediate->Product Ring Opening

Hydrolysis of this compound

Quantitative Data on Hydrolysis

For instance, the hydrolysis of phthalic anhydride is known to be catalyzed by various bases.[9] The reaction proceeds through a nucleophilic attack on one of the carbonyl carbons by a water molecule, leading to the formation of a tetrahedral intermediate that subsequently undergoes ring-opening to yield the dicarboxylic acid. It is reasonable to assume that the hydrolysis of this compound follows a similar mechanism. The rate of hydrolysis is expected to be influenced by factors such as pH, temperature, and the presence of catalysts.

The table below presents a summary of the physical and chemical properties of this compound relevant to its moisture sensitivity.

PropertyValueReference
Molecular FormulaC₈H₈O₃[8]
Molecular Weight152.15 g/mol [8]
AppearanceWhite crystalline solid/flakes[1][6]
Melting Point97-103 °C[10][11]
Water SolubilityReacts with water[4][5]
StabilityMoisture sensitive; may decompose on exposure to moist air or water.[3][12]

Experimental Protocols for Moisture Sensitivity Assessment

Assessing the moisture sensitivity of this compound involves two key aspects: determining the water content of the solid material and monitoring the progress of hydrolysis in the presence of moisture.

Determination of Water Content in Solid Anhydride

Karl Fischer Titration: This is the most accurate and specific method for determining the water content in a solid sample.[13]

  • Principle: The method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and a suitable solvent (e.g., anhydrous methanol).

  • Methodology:

    • A known mass of the this compound sample is accurately weighed and introduced into the titration vessel containing the Karl Fischer reagent.

    • The water present in the sample reacts with the reagent.

    • The endpoint is detected potentiometrically.

    • The water content is calculated based on the amount of reagent consumed.

  • Caution: Anhydrides can react slowly with the methanol (B129727) solvent in some Karl Fischer reagents, which may lead to inaccurate readings.[1] Method validation is crucial.

Loss on Drying (LOD): This is a simpler but less specific thermogravimetric method.

  • Principle: The sample is heated, and the weight loss is attributed to the evaporation of water and other volatile components.

  • Methodology:

    • A precisely weighed sample of the anhydride is placed in a drying oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved.

    • The difference in weight before and after drying is used to calculate the moisture content.

  • Note: This method is not specific to water and may not be suitable for thermally unstable compounds.

Monitoring Hydrolysis

Spectroscopic Methods: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the conversion of the anhydride to the dicarboxylic acid.[1]

  • Infrared (IR) Spectroscopy: The hydrolysis can be followed by observing the disappearance of the characteristic anhydride C=O stretching bands (typically around 1850 and 1780 cm⁻¹) and the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a carboxylic acid C=O stretch (around 1700 cm⁻¹) from the diacid product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the changes in the chemical shifts of the protons adjacent to the carbonyl groups as the anhydride is converted to the dicarboxylic acid.

The following diagram illustrates a general experimental workflow for assessing the moisture sensitivity of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Moisture Content Analysis cluster_2 Hydrolysis Monitoring cluster_3 Data Analysis Sample cis-1,2,3,6-Tetrahydrophthalic Anhydride Sample ControlledEnv Handling in a Controlled Environment (Glovebox/Desiccator) Sample->ControlledEnv KFT Karl Fischer Titration ControlledEnv->KFT LOD Loss on Drying ControlledEnv->LOD Exposure Exposure to Controlled Humidity/Aqueous Solution ControlledEnv->Exposure Data Determination of Water Content and Hydrolysis Rate KFT->Data LOD->Data Analysis Spectroscopic Analysis (IR, NMR) Exposure->Analysis at timed intervals Analysis->Data

Workflow for Moisture Sensitivity Assessment

Handling and Storage Recommendations

Given its sensitivity to moisture, strict handling and storage procedures are imperative to maintain the integrity of this compound.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[6][12] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[4]

  • Handling: All manipulations should be carried out in a dry environment, such as a glovebox or under a stream of dry inert gas, to minimize exposure to atmospheric moisture. Before opening, the container should be allowed to warm to room temperature to prevent condensation.

Conclusion

This compound is a valuable chemical intermediate whose utility is critically dependent on its purity and reactivity. Its inherent moisture sensitivity necessitates careful handling and storage to prevent hydrolysis to the corresponding dicarboxylic acid. While specific kinetic data for its hydrolysis is limited, a thorough understanding of the reaction mechanism, informed by studies of analogous compounds, and the application of appropriate analytical techniques for moisture determination are essential for its successful use in research and manufacturing. The protocols and information provided in this guide serve as a valuable resource for scientists and professionals working with this versatile compound.

References

A Comprehensive Technical Guide to cis-1,2,3,6-Tetrahydrophthalic Anhydride and its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640), a versatile chemical compound with significant applications in polymer chemistry and organic synthesis. This document details its various synonyms found in chemical literature, its physicochemical properties, a detailed experimental protocol for its synthesis, and its primary application as a curing agent for epoxy resins, including quantitative performance data.

Nomenclature and Synonyms

In chemical literature, cis-1,2,3,6-Tetrahydrophthalic anhydride is known by several names. A comprehensive list of these synonyms is provided below to aid in literature searches and material identification.

Table 1: Synonyms for this compound

Common NameIUPAC NameOther NamesCAS Registry Number
This compound(3aR,7aS)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dionecis-4-Cyclohexene-1,2-dicarboxylic anhydride935-79-5
cis-Δ⁴-Tetrahydrophthalic anhydride
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, cis-
cis-3a,4,7,7a-Tetrahydro-1,3-isobenzofurandione
3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione, (Z)-
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel-

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₈O₃
Molecular Weight152.15 g/mol
AppearanceWhite crystalline solid or flakes
Melting Point97-103 °C
Boiling Point234.6 °C (estimate)[1]
Vapor Pressure<0.01 mmHg (at 20 °C)[2]
Vapor Density5.2 (vs air)[2]
Flash Point156 °C (closed cup)
SolubilitySoluble in organic solvents

Experimental Protocol: Synthesis via Diels-Alder Reaction

The most common method for synthesizing this compound is the Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride.[3] The following is a detailed experimental protocol for this synthesis.

Materials:

  • 3-sulfolene (B121364) (butadiene sulfone)

  • Maleic anhydride

  • Xylene (solvent)

  • Petroleum ether (for washing)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine maleic anhydride and xylene.

  • In-situ Generation of 1,3-Butadiene: Add 3-sulfolene to the flask. Heat the mixture to reflux. The thermal decomposition of 3-sulfolene in-situ generates 1,3-butadiene.[3]

  • Diels-Alder Reaction: The generated 1,3-butadiene reacts with maleic anhydride in the hot xylene solution via a [4+2] cycloaddition to form this compound.[3]

  • Crystallization and Isolation: After the reaction is complete, cool the flask to room temperature, which will cause the product to crystallize out of the solution.

  • Purification: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with cold petroleum ether to remove any unreacted starting materials and solvent residues.

  • Drying: Dry the purified crystals in an oven at a moderate temperature to obtain the final product.

Expected Yield: The reported yields for this reaction are typically high, often exceeding 80%.

Below is a diagram illustrating the experimental workflow for the synthesis.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification Maleic_Anhydride Maleic Anhydride Heating_Reflux Heating under Reflux Maleic_Anhydride->Heating_Reflux Butadiene_Sulfone 3-Sulfolene Butadiene_Sulfone->Heating_Reflux Xylene Xylene (Solvent) Xylene->Heating_Reflux Diels_Alder Diels-Alder Reaction Heating_Reflux->Diels_Alder In-situ generation of 1,3-butadiene Crystallization Crystallization Diels_Alder->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Washing with Petroleum Ether Filtration->Washing Drying Drying Washing->Drying Final_Product cis-1,2,3,6-Tetrahydrophthalic Anhydride Crystals Drying->Final_Product

Synthesis Workflow

Application in Epoxy Resin Curing

A primary industrial application of this compound is as a curing agent (hardener) for epoxy resins. Anhydride-cured epoxy systems are known for their excellent thermal stability, mechanical properties, and electrical insulation.[1][4]

Curing Mechanism

The curing of epoxy resins with anhydrides is a complex process that typically requires elevated temperatures and often a catalyst (such as a tertiary amine) to proceed at a practical rate. The general mechanism involves a few key steps:

  • Initiation: A hydroxyl group (present on the epoxy resin backbone or from an initiator) attacks the anhydride ring, opening it to form a monoester with a carboxylic acid group.[5]

  • Propagation: The newly formed carboxylic acid group then reacts with an epoxy group, generating a new hydroxyl group and an ester linkage. This new hydroxyl group can then react with another anhydride molecule, continuing the polymerization process.[5]

  • Cross-linking: The repetition of these reactions leads to the formation of a highly cross-linked, three-dimensional polymer network.

The following diagram illustrates the key reactions in the epoxy-anhydride curing process.

epoxy_curing_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_network Network Formation Anhydride Anhydride (R-C(O)OC(O)-R') Monoester Monoester with Carboxylic Acid (R''-O-C(O)-R-C(O)OH) Anhydride->Monoester Hydroxyl Hydroxyl Group (R''-OH) Hydroxyl->Monoester New_Hydroxyl New Hydroxyl Group and Ester Linkage Monoester->New_Hydroxyl Epoxy Epoxy Group Epoxy->New_Hydroxyl New_Hydroxyl->Anhydride Reacts with another anhydride molecule Crosslinked_Polymer Cross-linked Polymer Network New_Hydroxyl->Crosslinked_Polymer

Epoxy Curing Mechanism
Performance Data of a THPA-Cured Epoxy Resin

A study on a sulfone-containing epoxy resin (DGEBS) cured with tetrahydrophthalic anhydride (THPA) provides valuable quantitative data on the thermal and mechanical properties of the resulting thermoset.

Table 3: Thermal and Mechanical Properties of DGEBS/THPA Cured Epoxy Resin

PropertyValue
Glass Transition Temperature (Tg)Higher than the DGEBS/PA system
Initial Decomposition TemperatureHigher than the DGEBS/PA system
Activation Energy for DecompositionHigher than the DGEBS/PA system

Note: PA refers to Phthalic Anhydride, used as a comparison in the study. The higher values for the THPA-cured system are attributed to a higher cross-linking density.[6]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

FT-IR Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands for the anhydride functional group. Key peaks are typically observed in the following regions:

  • C=O stretching (anhydride): Two distinct peaks around 1850 cm⁻¹ and 1780 cm⁻¹.

  • C-O-C stretching (anhydride): Around 1230 cm⁻¹.

  • C=C stretching (alkene): Around 1650 cm⁻¹.

Monitoring the disappearance of the anhydride peaks and the appearance of ester and hydroxyl peaks can be used to follow the curing process of epoxy resins.[7][8][9]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

  • ¹H NMR: The spectrum will show signals corresponding to the olefinic protons of the cyclohexene (B86901) ring, the allylic protons, and the protons adjacent to the anhydride group.[10]

  • ¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons of the anhydride, the olefinic carbons, and the aliphatic carbons of the ring.

Conclusion

This compound is a valuable chemical intermediate with a well-established synthetic route and important applications, particularly in the field of polymer chemistry. Its use as a curing agent for epoxy resins imparts desirable thermal and mechanical properties to the final materials. A thorough understanding of its nomenclature, properties, and reaction mechanisms is essential for its effective utilization in research and industrial settings.

References

Methodological & Application

Application Notes and Protocols: cis-1,2,3,6-Tetrahydrophthalic Anhydride as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA) is a cyclic anhydride widely utilized as a hardener or curing agent for epoxy resins.[1][2] Its application is prevalent in the formulation of high-performance coatings, adhesives, and composite materials where exceptional mechanical strength, thermal stability, and chemical resistance are paramount.[2] When reacted with epoxy resins, THPA facilitates a cross-linking process, resulting in a rigid, three-dimensional thermoset polymer network. This document provides detailed application notes and experimental protocols for the use of THPA as an epoxy curing agent, intended to guide researchers and scientists in the development of robust and reliable materials.

Chemical and Physical Properties of THPA

THPA is a white, crystalline solid at room temperature.[1] Key properties are summarized in the table below.

PropertyValue
Chemical Formula C₈H₈O₃
Molecular Weight 152.15 g/mol [1]
Appearance White Flakes or Crystalline Solid
Melting Point Approximately 100-102 °C
Purity ≥99.5%
Acid Content ≤1.0%

Curing Mechanism

The curing of epoxy resins with anhydrides like THPA is a complex process that typically requires elevated temperatures and often the presence of a catalyst or accelerator. The reaction proceeds through the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. This process creates an ester linkage and a new hydroxyl group, which can then react with another anhydride molecule, propagating the cross-linking reaction.

// Nodes epoxy [label="Epoxy Resin\n(with hydroxyl groups)"]; thpa [label="THPA\n(Anhydride)"]; initiator [label="Initiator\n(e.g., Tertiary Amine)"]; monoester [label="Monoester Intermediate\n(with carboxylic acid group)"]; crosslinked [label="Cross-linked Polymer Network\n(Thermoset)"];

// Edges epoxy -> monoester [label="Ring-opening reaction"]; thpa -> monoester; initiator -> epoxy [label="Catalyzes reaction"]; monoester -> crosslinked [label="Reaction with another epoxy group"]; } dot

Epoxy-Anhydride Curing Reaction Pathway

Formulation and Stoichiometry

The ratio of THPA to epoxy resin is a critical parameter that significantly influences the final properties of the cured material. The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the molecular weight of the anhydride. The following formula can be used to determine the parts of anhydride per hundred parts of resin (phr):

phr of Anhydride = (Molecular Weight of Anhydride / Number of Anhydride Groups per Molecule) / EEW of Resin * 100

For THPA (Molecular Weight = 152.15 g/mol , 1 anhydride group) and a standard Diglycidyl ether of bisphenol A (DGEBA) epoxy resin with an EEW of 188 g/eq, the stoichiometric amount would be approximately 81 phr. However, in practice, the optimal ratio may vary and should be determined experimentally to achieve the desired balance of properties.

Recommended Formulations and Resulting Properties

Formulation ComponentFormulation 1 (phr)
DGEBA Epoxy Resin (EEW ~188 g/eq)100
cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA) 80
Accelerator (e.g., Tertiary Amine)1
Curing Schedule 2 hours at 120°C + 2 hours at 150°C
Resulting Properties
Glass Transition Temperature (Tg)~120-140 °C
Tensile Strength~70-90 MPa
Tensile Modulus~2.5-3.5 GPa

Note: These are typical values and can vary depending on the specific epoxy resin, accelerator, and curing conditions.

Experimental Protocols

Sample Preparation

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; preheat [label="Preheat Epoxy Resin\n(e.g., 60-80°C)"]; weigh [label="Weigh Epoxy Resin, THPA,\nand Accelerator"]; mix [label="Mix Epoxy and THPA\nThoroughly"]; add_accel [label="Add Accelerator and Mix"]; degas [label="Degas Mixture\n(Vacuum Chamber)"]; pour [label="Pour into Molds"]; cure [label="Cure in Oven"]; post_cure [label="Post-Cure (Optional)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> preheat; preheat -> weigh; weigh -> mix; mix -> add_accel; add_accel -> degas; degas -> pour; pour -> cure; cure -> post_cure; post_cure -> end; } dot

Workflow for Sample Preparation

Methodology:

  • Preheat Epoxy Resin: To reduce viscosity and facilitate mixing, preheat the epoxy resin to 60-80°C.

  • Weighing Components: Accurately weigh the required amounts of epoxy resin, THPA, and accelerator in separate containers.

  • Mixing: Add the solid THPA flakes to the preheated epoxy resin. Mix thoroughly using a mechanical stirrer at a moderate speed (e.g., 200-400 rpm) until the THPA is completely dissolved and the mixture is homogeneous.

  • Accelerator Addition: Once the mixture has cooled slightly (to prevent premature reaction), add the accelerator and continue mixing for an additional 2-3 minutes to ensure uniform dispersion.

  • Degassing: Place the mixture in a vacuum chamber at room temperature and apply a vacuum of 28-30 inHg to remove any entrapped air bubbles. Degassing is complete when bubbling subsides.

  • Casting: Carefully pour the degassed mixture into pre-heated molds treated with a mold release agent.

  • Curing: Transfer the molds to a programmable oven and apply the desired curing schedule. A typical two-stage cure involves an initial lower temperature cure followed by a higher temperature post-cure to ensure complete cross-linking. For example, 2 hours at 120°C followed by 2 hours at 150°C.

  • Cooling and Demolding: After the curing cycle is complete, allow the molds to cool slowly to room temperature before demolding the cured epoxy samples.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and the extent of cure of the THPA-cured epoxy system.

Methodology:

  • Sample Preparation: Prepare a small sample (5-10 mg) of the uncured epoxy-THPA mixture in a hermetically sealed aluminum DSC pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Equilibrate the cell at a low temperature (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected final Tg (e.g., 200°C). This first scan will show the exothermic curing reaction.

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan at the same rate. The Tg is determined from the inflection point in the heat flow curve of the second scan.

  • Data Analysis: The glass transition temperature (Tg) is typically taken as the midpoint of the transition region in the heat flow versus temperature plot from the second heating scan.

Mechanical Testing: Tensile Properties

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured epoxy material according to ASTM D638.

Methodology:

  • Specimen Preparation: Prepare dog-bone shaped tensile specimens from the cured epoxy sheets as per the dimensions specified in ASTM D638.

  • Testing Machine: Use a universal testing machine equipped with a suitable load cell and extensometer.

  • Test Procedure:

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Safety Precautions

  • Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrides can be irritants; avoid direct contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a versatile and effective curing agent for epoxy resins, capable of producing thermosets with a desirable balance of mechanical and thermal properties. The final performance of the cured material is highly dependent on the formulation, stoichiometry, and curing conditions. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and characterize THPA-cured epoxy systems for a variety of demanding applications. Experimental optimization of the formulation and curing cycle is recommended to achieve the specific properties required for a given application.

References

Protocol for Curing Epoxy Resins with cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the curing of epoxy resins using cis-1,2,3,6-Tetrahydrophthalic Anhydride (B1165640) (THPA) as the curing agent. THPA is a cyclic anhydride hardener widely employed to create cross-linked epoxy networks with superior performance characteristics. The resulting cured epoxy systems are known for their excellent mechanical strength, high thermal stability, and robust electrical insulation properties, making them suitable for a wide range of demanding applications in electronics, aerospace, automotive, and high-performance coatings.[1] This protocol is intended for researchers, scientists, and professionals in drug development and materials science who require a standardized procedure for preparing and curing epoxy resins with THPA.

Materials and Equipment

Materials
  • Epoxy Resin: A standard liquid Bisphenol A based epoxy resin (DGEBA) with an epoxy equivalent weight (EEW) of 180-190 g/eq.

  • Curing Agent: cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA), CAS Number: 85-43-8. THPA is a white crystalline solid at room temperature.[2]

  • Accelerator (optional): A tertiary amine accelerator such as Benzyl Dimethylamine (BDMA) or 2,4,6-Tris(dimethylaminomethyl)phenol. Accelerators are used to increase the reaction rate.

  • Solvents (for cleaning): Acetone, Isopropanol.

Equipment
  • Mechanical stirrer or magnetic stirrer with a hot plate.

  • Vacuum oven or a standard laboratory oven with temperature control.

  • Molds (e.g., silicone or Teflon) for casting specimens.

  • Beakers, mixing containers, and spatulas.

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.

Quantitative Data Summary

The following tables summarize the typical quantitative data for a standard Bisphenol A epoxy resin cured with THPA. These values can vary depending on the specific epoxy resin, the exact ratio of resin to hardener, the type and concentration of accelerator used, and the curing schedule.

Table 1: Processing Properties of Epoxy-THPA System

PropertyValueTest Conditions
Mix Viscosity Varies (typically increases with time)Dependent on temperature and time after mixing
Pot Life Varies (typically several hours at room temp.)Dependent on mass, temperature, and accelerator
Gel Time Varies (typically 30-60 minutes at elevated temp.)Dependent on temperature and accelerator concentration

Table 2: Thermal Properties of Cured Epoxy-THPA System

PropertyValueTest Method
Glass Transition Temperature (Tg) 136.01 °CDSC
Initial Decomposition Temperature (T5%) 356.1 °CTGA

Table 3: Mechanical Properties of Cured Epoxy-THPA System

PropertyValueTest Method
Tensile Strength Data not available in search resultsASTM D638
Flexural Modulus Data not available in search resultsASTM D790

Experimental Protocols

Calculation of Mixing Ratio

The stoichiometry of the epoxy-anhydride reaction is crucial for achieving optimal properties. The recommended mixing ratio is based on the Epoxy Equivalent Weight (EEW) of the resin and the Anhydride Equivalent Weight (AEW) of THPA.

  • Molecular Weight of THPA (C₈H₈O₃): 152.15 g/mol

  • Anhydride Equivalent Weight (AEW) of THPA: 152.15 g/eq (since there is one anhydride group per molecule)

The amount of THPA required, in parts per hundred parts of resin (phr), can be calculated using the following formula:

phr of THPA = (AEW of THPA / EEW of Resin) x 100 x Stoichiometric Ratio

For a stoichiometric ratio of 1.0 (one anhydride group per epoxy group), and an epoxy resin with an EEW of 185 g/eq, the calculation would be:

phr of THPA = (152.15 / 185) x 100 x 1.0 ≈ 82.2 phr

It is often beneficial to use a slightly sub-stoichiometric amount of anhydride to account for potential side reactions. A stoichiometric ratio between 0.8 and 0.9 is often optimal for achieving the highest glass transition temperature.

Preparation of the Epoxy-THPA Mixture
  • Pre-heating: Since THPA is a solid at room temperature, it needs to be melted before mixing with the epoxy resin. Gently heat the THPA to approximately 80-100°C until it is fully molten. Also, pre-heat the epoxy resin to about 60-80°C to reduce its viscosity.

  • Mixing: In a clean, dry container, add the pre-heated epoxy resin. While stirring continuously, slowly add the molten THPA.

  • Homogenization: Continue to stir the mixture at a moderate speed for 10-15 minutes to ensure a homogeneous blend. Avoid introducing excessive air bubbles.

  • Adding Accelerator (Optional): If an accelerator is used, add the specified amount (typically 0.5-2.0 phr) to the mixture and stir for an additional 5 minutes to ensure uniform dispersion.

  • Degassing: To remove any entrapped air bubbles, place the mixture in a vacuum chamber at 60-80°C for 15-30 minutes, or until bubbling subsides.

Curing Protocol

A multi-stage curing schedule is recommended to achieve optimal cross-linking and minimize internal stresses.

  • Initial Cure: Pour the degassed epoxy-THPA mixture into the pre-heated molds. Place the molds in an oven and cure at 90°C for 2 hours . This initial low-temperature cure allows for a gradual gelation.

  • Intermediate Cure: Increase the oven temperature to 165°C and cure for an additional 4 hours . This step promotes the primary cross-linking reactions.

  • Post-Cure: For applications requiring maximum thermal and mechanical performance, a post-cure at a higher temperature is recommended. Increase the oven temperature to 200°C and hold for up to 16 hours .

  • Cooling: After the post-cure is complete, allow the cured epoxy to cool down slowly to room temperature inside the oven to prevent thermal shock and reduce internal stresses.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the protocol for curing epoxy resins with THPA.

experimental_workflow cluster_prep Preparation cluster_cure Curing cluster_result Result preheat_resin Pre-heat Epoxy Resin (60-80°C) mix Mix Resin and THPA preheat_resin->mix melt_thpa Melt THPA (80-100°C) melt_thpa->mix add_accelerator Add Accelerator (Optional) mix->add_accelerator degas Degas Mixture (Vacuum) add_accelerator->degas pour Pour into Molds degas->pour initial_cure Initial Cure (2h @ 90°C) pour->initial_cure intermediate_cure Intermediate Cure (4h @ 165°C) initial_cure->intermediate_cure post_cure Post-Cure (up to 16h @ 200°C) intermediate_cure->post_cure cool Slow Cooling post_cure->cool cured_epoxy Cured Epoxy Product cool->cured_epoxy

Caption: Experimental workflow for curing epoxy resin with THPA.

Safety Precautions

  • Always work in a well-ventilated area to avoid inhaling fumes.

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid skin contact with the epoxy resin, curing agent, and accelerator, as they can cause skin irritation and sensitization.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Mixture gels too quickly Accelerator concentration is too high; mixing temperature is too high.Reduce the amount of accelerator; lower the mixing temperature.
Cured epoxy is soft or tacky Incorrect mixing ratio; incomplete curing.Verify calculations and measurements; ensure the full curing schedule is followed, including post-cure.
Bubbles in the cured product Inadequate degassing.Increase degassing time or improve vacuum pressure.
Brittle cured product Cure temperature ramped up too quickly; cooled down too fast.Use a slower heating ramp and allow for slow cooling in the oven.

References

Application of cis-1,2,3,6-Tetrahydrophthalic Anhydride in Unsaturated Polyester Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-UPR-THPA-001

Introduction

Unsaturated polyester (B1180765) resins (UPRs) are a class of thermosetting polymers widely utilized in the production of composites, coatings, and adhesives due to their versatility, cost-effectiveness, and good performance characteristics. The properties of UPRs can be tailored by carefully selecting the constituent monomers, which typically include glycols, unsaturated dibasic acids or anhydrides (e.g., maleic anhydride), and saturated dibasic acids or anhydrides. cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA) is a cycloaliphatic dicarboxylic anhydride that can be incorporated into the UPR backbone as a modifying saturated anhydride. Its inclusion can impart specific desirable properties to the final cured resin, such as improved flexibility, adhesion, and water resistance.[1] This document provides detailed protocols for the formulation of UPRs incorporating THPA, along with methods for their characterization.

Chemical Structure and Properties of cis-1,2,3,6-Tetrahydrophthalic Anhydride

  • Molecular Formula: C₈H₈O₃

  • Molecular Weight: 152.15 g/mol

  • Appearance: White crystalline solid

  • Key Characteristics: THPA is known for its high purity, low viscosity in molten form, and good solubility in common organic solvents.[1] Its stable performance and low freezing point make it a suitable modifier in polyester synthesis.[1]

Role of THPA in Unsaturated Polyester Resin Formulation

The incorporation of THPA into the polyester chain, in conjunction with an unsaturated anhydride like maleic anhydride, allows for a precise modification of the resin's properties. The bulky, cyclic structure of THPA can introduce flexibility and toughness into the otherwise rigid polymer network. Furthermore, it can enhance the adhesion of the resin to various substrates and improve the gloss and water resistance of coatings derived from these resins.[1]

Data Presentation

The following tables summarize the typical raw materials used in the synthesis of a THPA-modified UPR and the expected influence of THPA on the properties of the cured resin.

Table 1: Typical Components for THPA-Modified Unsaturated Polyester Resin Synthesis

Component TypeExampleFunction
GlycolPropylene (B89431) Glycol, Ethylene Glycol, Diethylene GlycolProvides hydroxyl groups for esterification; influences flexibility.
Unsaturated AnhydrideMaleic Anhydride, Fumaric AcidIntroduces carbon-carbon double bonds for cross-linking with a vinyl monomer.
Saturated AnhydrideThis compoundModifies the polymer backbone; enhances flexibility, adhesion, and water resistance.
Vinyl MonomerStyrene (B11656)Acts as a solvent for the polyester and a cross-linking agent during curing.
InitiatorMethyl Ethyl Ketone Peroxide (MEKP), Benzoyl Peroxide (BPO)Generates free radicals to initiate polymerization.
AcceleratorCobalt OctoatePromotes the decomposition of the initiator at ambient temperatures.

Table 2: Expected Qualitative Effects of THPA Incorporation on Cured UPR Properties

PropertyEffect of THPA Incorporation
FlexibilityIncreased
AdhesionImproved
Gloss (in coatings)Enhanced
Water ResistanceImproved
HardnessMay be slightly reduced
Thermal StabilityCan be improved depending on the overall formulation

Experimental Protocols

Protocol 1: Synthesis of THPA-Modified Unsaturated Polyester Resin

This protocol describes a two-stage melt condensation method for synthesizing an unsaturated polyester resin modified with THPA.

Materials:

  • This compound (THPA)

  • Maleic Anhydride (MA)

  • Propylene Glycol (PG)

  • Nitrogen gas (inert atmosphere)

  • Hydroquinone (B1673460) (inhibitor)

  • Styrene (reactive diluent)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser with a collection flask

  • Heating mantle

  • Nitrogen inlet

Procedure:

  • Stage 1: Reaction of THPA with Glycol

    • Charge the three-necked flask with the desired molar ratios of THPA and propylene glycol. A typical starting ratio could be 0.4 moles of THPA to 1.1 moles of propylene glycol.

    • Begin stirring and purge the reactor with nitrogen gas.

    • Heat the mixture to 190-210°C. Water will begin to distill off as a byproduct of the esterification reaction.

    • Maintain this temperature until the reaction mixture becomes clear and the rate of water collection slows significantly. This indicates the consumption of THPA.

  • Stage 2: Addition of Unsaturated Anhydride

    • Cool the reaction mixture to approximately 160°C.

    • Carefully add the desired molar amount of maleic anhydride (e.g., 0.6 moles).

    • Gradually increase the temperature back to 190-200°C.

    • Monitor the reaction by periodically measuring the acid value of the resin. Continue the reaction until the acid value is in the desired range (typically 30-50 mg KOH/g).

    • Once the target acid value is reached, cool the reactor to below 170°C.

  • Inhibition and Dilution

    • Add a small amount of hydroquinone (e.g., 0.02% by weight of the resin) to inhibit premature polymerization.

    • Continue to cool the resin. Once the temperature is below 100°C, slowly add styrene monomer under vigorous stirring to achieve the desired viscosity. A common resin to styrene weight ratio is 65:35.

    • Store the final resin in a sealed, light-resistant container in a cool, dark place.

Protocol 2: Curing of THPA-Modified Unsaturated Polyester Resin

Materials:

  • THPA-modified UPR in styrene

  • Methyl Ethyl Ketone Peroxide (MEKP) initiator (e.g., 1.5% by weight of resin)

  • Cobalt Octoate accelerator (e.g., 0.5% by weight of resin)

Procedure:

  • To 100g of the THPA-modified UPR, add 0.5g of Cobalt Octoate accelerator and mix thoroughly.

  • Add 1.5g of MEKP initiator and mix vigorously for 1-2 minutes, ensuring a homogeneous mixture. Avoid entrapping excessive air.

  • Pour the catalyzed resin into a mold or onto a substrate.

  • Allow the resin to cure at room temperature. The gel time and cure time will depend on the specific formulation and ambient temperature.

  • For optimal properties, a post-curing step at an elevated temperature (e.g., 80°C for 3 hours) can be performed after the initial room temperature cure.

Protocol 3: Characterization of Cured THPA-Modified UPR

1. Mechanical Testing:

  • Tensile Strength and Modulus: Prepare dog-bone shaped specimens according to ASTM D638. Test using a universal testing machine.

  • Flexural Strength and Modulus: Prepare rectangular specimens according to ASTM D790. Test using a three-point bending setup.

2. Thermal Analysis:

  • Glass Transition Temperature (Tg): Determine the Tg using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA). For DSC, a heating rate of 10°C/min is typical.

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the cured resin by measuring weight loss as a function of temperature in a nitrogen or air atmosphere.

3. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the chemical structure of the synthesized polyester and monitor the curing process by observing the disappearance of the styrene C=C peak (around 1630 cm⁻¹) and the C=O stretching of the ester (around 1720 cm⁻¹).

Visualizations

UPR_Synthesis_Workflow cluster_synthesis Resin Synthesis cluster_curing Curing Process cluster_characterization Characterization raw_materials Raw Materials (THPA, MA, PG) reactor Reaction Vessel raw_materials->reactor stage1 Stage 1: Esterification (THPA + PG) at 190-210°C reactor->stage1 stage2 Stage 2: Polyesterification (+ MA) at 190-200°C stage1->stage2 inhibition Inhibition & Dilution (+ Hydroquinone, + Styrene) stage2->inhibition final_resin Final UPR-THPA Resin inhibition->final_resin add_accelerator Add Accelerator (Cobalt Octoate) final_resin->add_accelerator add_initiator Add Initiator (MEKP) add_accelerator->add_initiator molding Molding / Application add_initiator->molding curing Cure at Room Temp. molding->curing post_curing Optional Post-Cure (e.g., 80°C) curing->post_curing mechanical Mechanical Testing (Tensile, Flexural) post_curing->mechanical thermal Thermal Analysis (DSC, TGA) post_curing->thermal spectroscopic Spectroscopic Analysis (FTIR) post_curing->spectroscopic

Caption: Experimental workflow for the synthesis, curing, and characterization of THPA-modified UPR.

Polyesterification_Mechanism cluster_reactants Reactants cluster_process Polyesterification cluster_product Product THPA THPA (Saturated Anhydride) reaction Melt Condensation (190-210°C) - H₂O THPA->reaction MA Maleic Anhydride (Unsaturated Anhydride) MA->reaction PG Propylene Glycol (Diol) PG->reaction UPR Unsaturated Polyester Chain with incorporated THPA and MA units reaction->UPR

Caption: Simplified schematic of the polyesterification reaction to form a THPA-modified UPR.

Curing_Mechanism UPR_Styrene UPR-THPA Resin (Polyester + Styrene) Polymerization Copolymerization UPR_Styrene->Polymerization Initiator Initiator (MEKP) + Accelerator (Co) Free_Radicals Free Radicals (R•) Initiator->Free_Radicals Free_Radicals->Polymerization Cured_Network Cross-linked Thermoset Network Polymerization->Cured_Network

Caption: Logical relationship of the free-radical curing process of the THPA-modified UPR.

References

Application of Tetrahydrophthalic Anhydride (THPA) in the Synthesis of Alkyd Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyd resins are a prominent class of synthetic polyester (B1180765) resins chemically modified with fatty acids. Their versatility, low cost, and excellent film-forming properties have made them a cornerstone in the coatings and paint industry. Modification of alkyd resins with different anhydrides is a common strategy to tailor their properties for specific applications. Tetrahydrophthalic anhydride (B1165640) (THPA) is an alicyclic dicarboxylic anhydride that, when incorporated into the alkyd resin backbone, imparts significant improvements in flexibility, air-drying characteristics, and chemical resistance. This document provides detailed application notes and protocols for the synthesis of THPA-modified alkyd resins, including a comparative analysis with a standard phthalic anhydride-based alkyd resin.

Principle of THPA Modification

The synthesis of alkyd resins typically follows a two-stage process: alcoholysis (or monoglyceride formation) followed by polyesterification. In the first stage, a triglyceride oil is reacted with a polyol (e.g., glycerol (B35011) or pentaerythritol) at high temperatures to form a mixture of monoglycerides, diglycerides, and unreacted polyol. This step is crucial as it ensures the miscibility of the oil and the subsequent reactants.

In the second stage, the polyesterification reaction, a dicarboxylic acid or its anhydride is introduced to the monoglyceride mixture. The hydroxyl groups of the monoglyceride and excess polyol react with the carboxyl groups of the acid or anhydride to form a complex, branched polyester network. When THPA is used as a modifier, it is typically introduced during this polyesterification stage. The alicyclic structure of THPA introduces a non-aromatic, flexible segment into the polymer backbone, which is responsible for the enhanced properties of the resulting alkyd resin.

Experimental Protocols

This section details the experimental procedures for the synthesis of a standard phthalic anhydride (PA) based alkyd resin (Control) and a THPA-modified alkyd resin.

Materials and Equipment
  • Reactants: Soybean Oil, Glycerol, Phthalic Anhydride (PA), Tetrahydrophthalic Anhydride (THPA), Lithium hydroxide (B78521) (catalyst), Xylene (azeotropic solvent).

  • Equipment: A five-neck glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser. Heating mantle, analytical balance, and standard laboratory glassware.

Synthesis of Standard Alkyd Resin (Control)

The synthesis of the standard alkyd resin is performed using the alcoholysis-polyesterification method.[1]

Step 1: Alcoholysis

  • Charge the five-neck glass reactor with 54.9 g of soybean oil and 16.22 g of glycerol.

  • Add 0.00816 g of lithium hydroxide as a catalyst.

  • Begin stirring and start heating the mixture under a nitrogen blanket.

  • Raise the temperature to 230-240°C and maintain it until the mixture becomes soluble in three to four volumes of methanol. This indicates the formation of monoglycerides.

  • Once the alcoholysis is complete, cool the reaction mixture to 140°C.

Step 2: Polyesterification

  • To the cooled monoglyceride mixture, add 26.63 g of phthalic anhydride.

  • Add a small amount of xylene (approximately 2% of the total charge) to facilitate the removal of water of condensation via azeotropic distillation.

  • Gradually increase the temperature to 230-240°C.

  • Monitor the reaction by periodically measuring the acid value and the amount of water collected in the Dean-Stark trap.

  • Continue the reaction until the acid value drops to below 15 mg KOH/g.

  • Cool the resulting alkyd resin.

Synthesis of THPA-Modified Alkyd Resin

The synthesis of the THPA-modified alkyd resin follows a similar two-stage process, with THPA partially or fully replacing phthalic anhydride. The following protocol is based on a formulation that includes both isophthalic acid and THPA.[2]

Step 1: Initial Polyesterification

  • Charge the five-neck reactor with 72 wt% soybean oil fatty acids, 17 wt% pentaerythritol, and 6 wt% isophthalic acid.

  • Heat the mixture to 210°C under a nitrogen blanket with continuous stirring.

Step 2: THPA Addition and Final Polyesterification

  • After the initial reaction, add 5 wt% of 1,2,3,6-tetrahydrophthalic acid (THPA) to the reaction mixture.

  • Add mesitylene (B46885) (3 wt%) to aid in the azeotropic removal of water.

  • Maintain the reaction temperature at 210°C for approximately 18 hours, or until the desired acid value and viscosity are achieved.

  • Monitor the progress of the reaction by measuring the acid value and collecting the water of condensation.

  • Once the reaction is complete, cool the THPA-modified alkyd resin.

Data Presentation

The incorporation of THPA into the alkyd resin formulation significantly influences its physicochemical properties. The following table summarizes the typical properties of a standard phthalic anhydride-based alkyd resin compared to a THPA-modified alkyd resin.

PropertyStandard Alkyd Resin (PA-based)THPA-Modified Alkyd ResinTest Method
Acid Value (mg KOH/g) < 15< 20ASTM D1639
Viscosity (cPoise) 2500 - 35001500 - 2500ASTM D2196
Drying Time (Set-to-touch) 4 - 6 hours2 - 4 hoursASTM D1640
Hardness (Pencil) H - 2HF - HASTM D3363
Flexibility (Mandrel Bend) GoodExcellentASTM D522
Chemical Resistance (Water) ModerateGoodASTM D870
Chemical Resistance (Alkali) PoorFairASTM D1647

Visualizations

Alkyd Resin Synthesis Workflow

The following diagram illustrates the general two-stage process for synthesizing alkyd resins.

Alkyd_Synthesis_Workflow cluster_stage1 Stage 1: Alcoholysis cluster_stage2 Stage 2: Polyesterification Triglyceride Triglyceride Oil Reactor1 Reactor (230-240°C) Triglyceride->Reactor1 Polyol Polyol (e.g., Glycerol) Polyol->Reactor1 Catalyst Catalyst (e.g., LiOH) Catalyst->Reactor1 Monoglyceride Monoglyceride Mixture Reactor1->Monoglyceride Transesterification Reactor2 Reactor (210-240°C) Monoglyceride->Reactor2 Dicarboxylic_Anhydride Dicarboxylic Anhydride (PA or THPA) Dicarboxylic_Anhydride->Reactor2 Solvent Azeotropic Solvent (e.g., Xylene) Solvent->Reactor2 Alkyd_Resin Final Alkyd Resin Reactor2->Alkyd_Resin Polycondensation Water Water (removed) Reactor2->Water

A simplified workflow for the two-stage synthesis of alkyd resins.
Logical Relationship of THPA Modification to Resin Properties

This diagram illustrates how the incorporation of THPA logically leads to enhanced properties in the final alkyd resin.

THPA_Modification_Effect THPA Tetrahydrophthalic Anhydride (THPA) Alicyclic_Structure Introduction of Alicyclic Structure into Polymer Backbone THPA->Alicyclic_Structure incorporation Increased_Flexibility Increased Chain Flexibility Alicyclic_Structure->Increased_Flexibility Improved_Drying Improved Air-Drying Properties Alicyclic_Structure->Improved_Drying Enhanced_Chemical_Resistance Enhanced Chemical Resistance Alicyclic_Structure->Enhanced_Chemical_Resistance

Logical flow of how THPA's structure enhances alkyd resin properties.

Conclusion

The use of Tetrahydrophthalic anhydride as a modifying agent in the synthesis of alkyd resins offers a viable pathway to enhance key performance characteristics. The introduction of its alicyclic structure into the polyester backbone leads to resins with improved flexibility, faster air-drying times, and better chemical resistance compared to conventional phthalic anhydride-based alkyds. The provided protocols offer a foundational methodology for the synthesis and evaluation of THPA-modified alkyd resins, which can be further optimized to meet the specific requirements of various coating applications. These enhanced properties make THPA-modified alkyds particularly suitable for use in high-performance paints and coatings where durability and rapid curing are desired.

References

Application Notes and Protocols for Friedel-Crafts Acylation of Polystyrene using cis-1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Polystyrene is a widely used polymer that can be chemically modified to introduce various functional groups, thereby expanding its range of applications.[1] The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction used to attach an acyl group to an aromatic ring.[4][5] In the context of polystyrene, this reaction allows for the introduction of carbonyl and carboxyl functionalities onto the phenyl rings of the polymer backbone.[1]

The use of cyclic anhydrides, such as cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640), in Friedel-Crafts acylation results in the covalent attachment of a dicarboxylic acid moiety to the polystyrene chain. This carboxylation enhances the polymer's polarity, adhesion properties, and provides reactive sites for the covalent attachment of molecules such as proteins, peptides, and nucleic acids.[3]

Key Applications of Carboxylated Polystyrene:

  • Bioconjugation: The carboxyl groups can be activated to form amide bonds with amine-containing biomolecules.

  • Drug Delivery: Functionalized polystyrene can serve as a carrier for therapeutic agents.[3]

  • Solid-Phase Synthesis: Carboxylated resins are used as supports for the synthesis of peptides and other organic molecules.

  • Adhesives and Coatings: The introduction of carboxyl groups can improve the adhesive properties and performance of coatings.[2]

Reaction and Mechanism

The Friedel-Crafts acylation of polystyrene with cis-1,2,3,6-tetrahydrophthalic anhydride proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·O(C₂H₅)₂), activates the anhydride, making it a more potent electrophile.[4][6] The activated acylium ion is then attacked by the electron-rich phenyl ring of the polystyrene. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the acylated polystyrene.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on the Friedel-Crafts acylation of polystyrene with other cyclic anhydrides.[1] Optimization of reaction conditions may be necessary for this compound.

3.1. Materials

  • Polystyrene (PS)

  • This compound

  • Aluminum chloride (AlCl₃) (anhydrous)

  • Anhydrous Dichloromethane (DCM)

  • Ethanol (B145695)

  • Deionized Water

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inlet

  • Addition funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum oven

3.3. Procedure

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve polystyrene in anhydrous dichloromethane.

  • Reagent Addition: In a separate flask, dissolve this compound and aluminum chloride in anhydrous dichloromethane.

  • Reaction: Cool the polystyrene solution in an ice bath. Slowly add the anhydride/catalyst solution to the polystyrene solution via an addition funnel with continuous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for a specified time (e.g., 2-5 hours).[1] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) if a suitable staining method is available.

  • Quenching: After the desired reaction time, quench the reaction by the slow addition of ethanol, followed by deionized water. This will deactivate the catalyst and precipitate the functionalized polymer.[1]

  • Purification: Collect the precipitated polymer by vacuum filtration and wash it sequentially with ethanol and deionized water to remove any unreacted reagents and byproducts.

  • Drying: Dry the functionalized polystyrene in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation

The following table summarizes representative quantitative data from the Friedel-Crafts acylation of polystyrene with maleic anhydride, which can be considered as a proxy for the expected outcomes with this compound.

ParameterValue RangeAnalytical TechniqueReference
Molar Feed of Anhydride (%)5 - 25-[1]
Reaction Time (hours)2 - 5-[1]
Degree of FunctionalizationVariesNMR, Titration[7]
Glass Transition Temp. (Tg)Increases with func.DSC[1]
Thermal Decomposition Temp.VariesTGA[1]
Molecular Weight (Mw)Can changeSEC/GPC[1]

Characterization of Functionalized Polystyrene

A suite of analytical techniques is essential to confirm the successful functionalization of polystyrene and to characterize the properties of the new material.[1][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of the introduced carbonyl and carboxyl functional groups. Look for characteristic C=O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the covalent attachment of the anhydride moiety to the polystyrene backbone and can be used to estimate the degree of functionalization.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the modified polymer, which is often affected by functionalization.[1]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized polystyrene.[1]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer and to assess if any cross-linking or chain scission occurred during the reaction.[1]

  • Titration: Acid-base titration can be used to quantify the number of accessible carboxyl groups on the polymer surface.[7]

Visualizations

G cluster_0 Synthesis Polystyrene Polystyrene Reaction Friedel-Crafts Acylation Polystyrene->Reaction Anhydride cis-1,2,3,6-Tetrahydrophthalic anhydride Anhydride->Reaction Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Quenching Quenching (Ethanol/Water) Reaction->Quenching Purification Filtration and Washing Quenching->Purification Drying Vacuum Drying Purification->Drying Functionalized_PS Carboxylated Polystyrene Drying->Functionalized_PS

Caption: Experimental workflow for the synthesis of carboxylated polystyrene.

G cluster_1 Characterization Functionalized_PS Carboxylated Polystyrene FTIR FTIR Spectroscopy Functionalized_PS->FTIR Functional Groups NMR NMR Spectroscopy Functionalized_PS->NMR Structure & Degree of Func. DSC Differential Scanning Calorimetry Functionalized_PS->DSC Thermal Transitions TGA Thermogravimetric Analysis Functionalized_PS->TGA Thermal Stability SEC SEC/GPC Functionalized_PS->SEC Molecular Weight Titration Acid-Base Titration Functionalized_PS->Titration Carboxyl Content

Caption: Workflow for the characterization of functionalized polystyrene.

G Anhydride cis-1,2,3,6-Tetrahydrophthalic anhydride Complex Activated Electrophile (Acylium Ion) Anhydride->Complex Lewis_Acid Lewis Acid (AlCl3) Lewis_Acid->Complex Intermediate Sigma Complex (Arenium Ion) Complex->Intermediate Polystyrene Polystyrene Phenyl Ring Polystyrene->Intermediate Product Acylated Polystyrene Intermediate->Product -H+

Caption: General mechanism of Friedel-Crafts acylation of polystyrene.

Conclusion

The Friedel-Crafts acylation of polystyrene with this compound offers a viable route to novel carboxylated polymers. These materials hold significant promise for a variety of applications in research and development, particularly in fields requiring functionalized polymer surfaces. The provided generalized protocol and characterization workflow serve as a foundational guide for researchers to explore this chemical modification. Further optimization and detailed characterization will be crucial for specific applications.

References

Application Notes and Protocols for Curing Kinetics of Epoxy Resins with cis-1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy resins cured with anhydrides are a critical class of thermosetting polymers utilized in a wide array of high-performance applications, from advanced composites and adhesives to electronics encapsulation. The curing process, an intricate series of chemical reactions, dictates the final properties of the material. A thorough understanding of the curing kinetics is paramount for process optimization, quality control, and the development of new formulations with tailored characteristics. This document provides detailed application notes and experimental protocols for studying the curing kinetics of epoxy resins with cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA), a widely used curing agent known for imparting excellent thermal and mechanical properties.

The primary techniques discussed for monitoring the curing process are Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR). DSC allows for the determination of the overall reaction kinetics by measuring the heat flow associated with the exothermic curing reaction. FTIR spectroscopy provides a direct method for tracking the concentration of specific functional groups involved in the reaction, offering a molecular-level view of the curing progress.

Curing Reaction Mechanism

The curing of epoxy resins with anhydrides is a complex process that is significantly accelerated by the presence of a catalyst, typically a tertiary amine. The reaction proceeds through several key steps:

  • Initiation: The tertiary amine catalyst reacts with the anhydride, opening the anhydride ring to form a zwitterion.

  • Propagation: The alkoxide anion of the zwitterion then attacks an epoxy group, initiating the ring-opening polymerization. This reaction generates a new alkoxide anion, which can then react with another anhydride molecule.

  • Esterification: The newly formed carboxylate anion from the reaction of the alkoxide with the anhydride can then react with another epoxy group, forming an ester linkage and regenerating the alkoxide anion, which continues the propagation.

  • Etherification (Side Reaction): At higher temperatures or in the presence of hydroxyl groups, a competing reaction of etherification (homopolymerization of the epoxy groups) can also occur.

These reactions lead to the formation of a highly cross-linked three-dimensional network, resulting in a rigid thermoset material.

ReactionMechanism Epoxy Epoxy Resin (with oxirane rings) Alkoxide Propagating Alkoxide Anion Epoxy->Alkoxide EtherLinkage Ether Linkage (Side Reaction) Epoxy->EtherLinkage Anhydride cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA) Zwitterion Zwitterion Intermediate Anhydride->Zwitterion EsterLinkage Ester Linkage (Cross-link) Anhydride->EsterLinkage Catalyst Tertiary Amine Catalyst Catalyst->Zwitterion Initiation (Ring Opening of Anhydride) Zwitterion->Alkoxide Reaction with Epoxy Group Alkoxide->EsterLinkage Propagation (Esterification) Alkoxide->EtherLinkage Side Reaction (Etherification) CuredNetwork Cross-linked Thermoset Network EsterLinkage->CuredNetwork EtherLinkage->CuredNetwork

Epoxy-Anhydride Curing Reaction Mechanism.

Data Presentation: Curing Kinetics Parameters

The curing kinetics of epoxy-anhydride systems can be described by various kinetic models. The autocatalytic model, such as the Šesták–Berggren or Kamal model, is often found to be suitable as the reaction products can catalyze the curing process. The following tables present illustrative quantitative data for a generic epoxy-THPA system. It is crucial to note that these values are examples and will vary depending on the specific epoxy resin, the stoichiometry of the resin and hardener, the type and concentration of the catalyst, and the processing conditions.

Table 1: Non-Isothermal DSC Kinetic Parameters (Illustrative Data)

Kinetic ModelParameterValue
Kissinger Activation Energy (Ea)75 - 95 kJ/mol
Pre-exponential Factor (A)1.0 x 10⁸ - 1.0 x 10¹⁰ min⁻¹
Ozawa Activation Energy (Ea)80 - 100 kJ/mol
Šesták–Berggren Activation Energy (Ea)70 - 90 kJ/mol
(Autocatalytic)Reaction Order (m)0.8 - 1.2
Reaction Order (n)1.5 - 2.0

Table 2: Isothermal DSC Curing Characteristics at Different Temperatures (Illustrative Data)

Curing Temperature (°C)Time to Peak (min)Degree of Cure at Peak (%)Total Heat of Reaction (J/g)
1204555350
1303060355
1402065360
1501270365

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Non-Isothermal Curing Kinetics by Differential Scanning Calorimetry (DSC)

Objective: To determine the overall activation energy (Ea), pre-exponential factor (A), and reaction order (n) of the curing reaction.

Materials and Equipment:

  • Epoxy resin

  • cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA)

  • Catalyst (e.g., tertiary amine)

  • Differential Scanning Calorimeter (DSC) with a cooling system

  • Aluminum DSC pans and lids

  • Microbalance (accurate to ±0.01 mg)

Procedure:

  • Sample Preparation:

    • Accurately weigh the epoxy resin and THPA in the desired stoichiometric ratio into a disposable mixing cup.

    • Add the specified amount of catalyst (e.g., 1-2 phr).

    • Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.

    • Accurately weigh 5-10 mg of the freshly prepared mixture into an aluminum DSC pan.

    • Hermetically seal the pan to prevent volatilization.

    • Prepare an empty, sealed aluminum pan as a reference.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the sample at a starting temperature well below the onset of the curing reaction (e.g., 30°C).

    • Heat the sample at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature where the curing reaction is complete (e.g., 250°C).[1]

    • Record the heat flow as a function of temperature.

    • Perform the experiment for each of the selected heating rates.

  • Data Analysis:

    • Integrate the area under the exothermic peak for each heating rate to determine the total heat of reaction (ΔH_total).

    • Determine the peak exothermic temperature (Tp) for each heating rate.

    • Apply model-free (e.g., Kissinger, Ozawa-Flynn-Wall) or model-based (e.g., Šesták–Berggren) kinetic models to the data to calculate the kinetic parameters (Ea, A, m, n).[1][2]

DSC_Workflow start Start p1 p1 start->p1 Sample Preparation end_node End process process p5 p5 process->p5 Run Non-isothermal Scans (Multiple Heating Rates) data data analysis analysis data->analysis Kinetic Analysis p6 p6 analysis->p6 Determine Tp and ΔH_total p2 p2 p1->p2 Weigh Epoxy, THPA, and Catalyst p3 p3 p2->p3 Homogenize Mixture p4 p4 p3->p4 Encapsulate in DSC Pan p4->process DSC Measurement p5->data Collect Heat Flow vs. Temperature Data p7 p7 p6->p7 Apply Kissinger/Ozawa/ Autocatalytic Models p7->end_node Obtain Kinetic Parameters (Ea, A, m, n)

Non-Isothermal DSC Experimental Workflow.
Protocol 2: Isothermal Curing Kinetics by Differential Scanning Calorimetry (DSC)

Objective: To study the curing reaction rate and the evolution of the degree of cure at a constant temperature.

Materials and Equipment: Same as Protocol 1.

Procedure:

  • Sample Preparation: Same as Protocol 1.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell, pre-cooled to a temperature below the reaction onset.

    • Rapidly heat the sample to the desired isothermal curing temperature (e.g., 120, 130, 140, 150 °C).

    • Hold the sample at this temperature for a sufficient time to complete the reaction, or until the heat flow signal returns to the baseline.

    • Record the heat flow as a function of time.

    • After the isothermal run, cool the sample to room temperature.

    • Perform a subsequent dynamic scan (e.g., at 10 °C/min) to determine the residual heat of reaction (ΔH_residual).

    • To determine the total heat of reaction (ΔH_total), run a separate dynamic scan on an uncured sample.

  • Data Analysis:

    • The rate of cure (dα/dt) is proportional to the measured heat flow (dH/dt).

    • The degree of cure (α) at any time 't' is calculated by integrating the heat flow curve up to that time and dividing by the total heat of reaction: α(t) = ΔH(t) / ΔH_total.

    • Plot the degree of cure (α) and the rate of cure (dα/dt) as a function of time for each isothermal temperature.

    • The data can be fitted to kinetic models (e.g., autocatalytic models) to determine the rate constants at different temperatures.

Protocol 3: Monitoring Curing by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the disappearance of reactant functional groups (epoxy and anhydride) and the appearance of product functional groups (ester) as a function of time.

Materials and Equipment:

  • Epoxy resin, THPA, and catalyst mixture.

  • Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory and a heated stage.

  • Alternatively, KBr plates or a sample holder for thin-film transmission measurements.

Procedure:

  • Sample Preparation:

    • Prepare the epoxy-THPA-catalyst mixture as described in Protocol 1.

  • FTIR Measurement:

    • If using an ATR with a heated stage, preheat the crystal to the desired isothermal curing temperature.

    • Apply a small amount of the reactive mixture onto the ATR crystal.

    • Record FTIR spectra at regular time intervals throughout the curing process.

    • If using transmission, place a thin film of the mixture between two KBr plates and place it in a heated cell in the spectrometer's sample compartment.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups of interest:

      • Epoxy group: ~915 cm⁻¹ (oxirane ring deformation)

      • Anhydride group: ~1780 cm⁻¹ and ~1850 cm⁻¹ (carbonyl stretching)

      • Ester group (product): ~1740 cm⁻¹ (carbonyl stretching)

    • To quantify the extent of the reaction, select an internal standard peak that does not change during the curing process (e.g., a C-H stretching peak from the aromatic rings of the epoxy resin, ~1510 cm⁻¹ or ~1608 cm⁻¹).

    • Calculate the normalized peak area or height of the epoxy and anhydride bands at each time point relative to the internal standard.

    • The degree of conversion of the epoxy or anhydride groups can be calculated using the formula: Conversion (%) = [1 - (A_reactant(t) / A_internal) / (A_reactant(0) / A_internal)] * 100 where A_reactant(t) is the absorbance of the reactant peak at time t, and A_reactant(0) is the initial absorbance.

    • Plot the conversion as a function of time to obtain the kinetic profiles.[3]

These protocols provide a robust framework for investigating the curing kinetics of epoxy resins with this compound. By systematically applying these methods, researchers can gain valuable insights into the reaction mechanisms and develop optimized curing cycles for their specific applications.

References

Formulation of High-Performance Coatings with Tetrahydrophthalic Anhydride (THPA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrophthalic anhydride (B1165640) (THPA) is a versatile cyclic anhydride widely employed as a curing agent for epoxy resins and a modifying component in the synthesis of alkyd and unsaturated polyester (B1180765) resins.[1][2][3] Its incorporation into coating formulations imparts a range of desirable properties, including enhanced flexibility, superior chemical resistance, and excellent electrical insulation.[3][4] These attributes make THPA-based coatings highly suitable for a variety of demanding applications, from industrial and automotive finishes to protective linings and electronic components.[3] This document provides detailed application notes and experimental protocols for the formulation and evaluation of high-performance coatings utilizing THPA.

Key Performance Attributes of THPA-Based Coatings

Coatings formulated with THPA exhibit a number of performance advantages:

  • Enhanced Flexibility and Toughness: The introduction of the alicyclic structure of THPA into the polymer backbone improves the flexibility and impact resistance of the cured film.[2]

  • Excellent Chemical Resistance: The dense, cross-linked network formed during the curing process provides a robust barrier against a variety of chemicals, including acids, alkalis, and solvents.[5][6]

  • Superior Electrical Insulation: THPA-cured epoxy resins are characterized by high dielectric strength, making them ideal for electrical and electronic applications.[3][4]

  • Good Thermal Stability: The resulting coatings can withstand elevated temperatures without significant degradation of their properties.[4]

  • Improved Adhesion: THPA can enhance the adhesion of coatings to various substrates.

Data Presentation: Performance of THPA-Based Coatings

While specific performance data can vary significantly based on the complete formulation, the following tables provide an overview of the expected properties of THPA-cured epoxy and THPA-modified alkyd coatings.

Table 1: Typical Mechanical Properties of THPA-Cured Epoxy Coatings

PropertyTest MethodTypical Value Range
Hardness (Shore D)ASTM D224080 - 90
Adhesion (Cross-hatch)ASTM D33594B - 5B
Impact Resistance (Direct)ASTM D279460 - 160 in-lbs
Flexibility (Conical Mandrel)ASTM D5221/8" - 1/4" (no cracking)
Tensile StrengthASTM D63860 - 80 MPa

Table 2: Chemical Resistance of THPA-Cured Epoxy Coatings (24-hour immersion at room temperature)

Chemical AgentTest MethodTypical Result
Sulfuric Acid (10%)ASTM D1308No effect
Sodium Hydroxide (10%)ASTM D1308No effect
XyleneASTM D1308Slight softening
AcetoneASTM D1308Softening
WaterASTM D1308No effect

Table 3: Properties of THPA-Modified Long Oil Alkyd Resin Coatings

PropertyTest MethodTypical Value
Drying Time (Set-to-touch)ASTM D16404 - 6 hours
Drying Time (Hard dry)ASTM D1640< 12 hours
Pencil HardnessASTM D3363F - H
Gloss (60°)ASTM D523> 85

Experimental Protocols

Protocol 1: Formulation and Curing of a THPA-Epoxy Clear Coat

This protocol outlines the preparation of a two-component, high-performance clear coat based on a Bisphenol A epoxy resin cured with THPA.

Materials:

  • Bisphenol A based epoxy resin (Epoxy Equivalent Weight, EEW: 180-195 g/eq)

  • Tetrahydrophthalic Anhydride (THPA)

  • Tertiary amine accelerator (e.g., Benzyldimethylamine, BDMA)

  • Solvent blend (e.g., Xylene/Butyl Acetate 1:1)

Equipment:

  • High-speed disperser or laboratory stirrer

  • Heating mantle with temperature control

  • Beakers, graduated cylinders, and weighing balance

  • Applicator for film coating (e.g., drawdown bar)

  • Test panels (e.g., steel or glass)

  • Curing oven

Procedure:

  • Part A (Resin Component) Preparation:

    • In a clean, dry beaker, weigh the required amount of Bisphenol A epoxy resin.

    • Add the solvent blend to the resin and stir at low speed until a homogenous solution is obtained.

  • Part B (Hardener Component) Preparation:

    • In a separate beaker, gently heat the THPA to its melting point (approximately 100°C) using a heating mantle.

    • Once molten, allow the THPA to cool to approximately 60-70°C.

    • Add the tertiary amine accelerator to the molten THPA and stir until fully dissolved. The typical accelerator level is 0.5-2.0 parts per hundred parts of resin (phr).

  • Mixing and Application:

    • Slowly add Part B to Part A while stirring continuously.

    • Continue stirring for 10-15 minutes to ensure thorough mixing.

    • Allow an induction time of 15-20 minutes before application.

    • Apply the coating to the test panels at a specified wet film thickness using a drawdown bar.

  • Curing:

    • Allow the coated panels to flash off at ambient temperature for 30 minutes.

    • Cure the panels in an oven according to a defined schedule, for example, 2 hours at 80°C followed by 3 hours at 120°C.

Stoichiometry Calculation:

The ratio of THPA to epoxy resin is crucial for optimal performance. It is typically calculated based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight (AEW) of THPA (152.15 g/mol ). A stoichiometric ratio of 1:1 (anhydride group to epoxy group) is often a good starting point.

phr of THPA = (AEW of THPA / EEW of Resin) * 100

Protocol 2: Synthesis of a THPA-Modified Alkyd Resin

This protocol describes the synthesis of a long oil alkyd resin modified with THPA to enhance its drying and performance properties.

Materials:

  • Soybean oil

  • Glycerol

  • Phthalic Anhydride (PA)

  • Tetrahydrophthalic Anhydride (THPA)

  • Litharge (catalyst)

  • Xylene (azeotropic solvent)

Equipment:

  • Four-necked reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle.

Procedure:

  • Alcoholysis (Monoglyceride Formation):

    • Charge the soybean oil, glycerol, and litharge catalyst into the reaction flask.

    • Heat the mixture to 230-240°C under a nitrogen blanket while stirring.

    • Hold the temperature until the mixture becomes soluble in 3 parts of methanol, indicating the formation of monoglycerides. This typically takes 1-2 hours.

    • Cool the reaction mixture to below 180°C.

  • Esterification:

    • Add the phthalic anhydride and THPA to the flask. The ratio of PA to THPA can be varied to achieve desired properties.

    • Add a small amount of xylene to facilitate the removal of water of condensation via azeotropic distillation.

    • Gradually heat the mixture to 230-250°C while stirring and collecting the water in the Dean-Stark trap.

    • Monitor the reaction by periodically measuring the acid value and viscosity of the resin.

    • The reaction is considered complete when the desired acid value (typically below 15 mg KOH/g) and viscosity are reached.

    • Cool the resin and dilute with a suitable solvent to the desired solids content.

Mandatory Visualizations

Curing Mechanism of THPA with Epoxy Resin

The curing of epoxy resins with THPA is a complex process initiated by the opening of the anhydride ring. This is typically catalyzed by a tertiary amine or the presence of hydroxyl groups. The reaction proceeds through the formation of a carboxyl group, which then reacts with an epoxy group to form an ester linkage and a new hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction to form a dense, three-dimensional network.

G cluster_initiation Initiation cluster_propagation Propagation THPA THPA (Anhydride) Intermediate1 Ring-Opened Intermediate (Carboxylate Anion) THPA->Intermediate1 Reaction with -OH or Amine CrosslinkedPolymer Cross-linked Polymer (Ester Linkages) THPA->CrosslinkedPolymer Epoxy Epoxy Resin (Glycidyl Ether) Intermediate2 Monoester with Carboxylic Acid Epoxy->Intermediate2 Epoxy->CrosslinkedPolymer Hydroxyl Hydroxyl Group (-OH) Hydroxyl->Intermediate1 TertiaryAmine Tertiary Amine (Catalyst) TertiaryAmine->Intermediate1 Intermediate1->Intermediate2 Reaction with Epoxy Group Intermediate2->CrosslinkedPolymer Further reaction with THPA and Epoxy

Caption: Curing pathway of epoxy resin with THPA.

Experimental Workflow for Coating Formulation and Evaluation

The following diagram illustrates a typical workflow for the development and testing of high-performance coatings.

G Formulation Formulation Design (Resin, THPA, Additives) Mixing Component Mixing (Part A + Part B) Formulation->Mixing Application Coating Application (Substrate Preparation, Film Casting) Mixing->Application Curing Curing (Ambient or Thermal) Application->Curing PerformanceTesting Performance Testing Curing->PerformanceTesting Mechanical Mechanical Properties (Hardness, Adhesion, Impact) PerformanceTesting->Mechanical Chemical Chemical Resistance (Immersion Tests) PerformanceTesting->Chemical Weathering Weathering Resistance (QUV, Salt Spray) PerformanceTesting->Weathering Analysis Data Analysis & Optimization Mechanical->Analysis Chemical->Analysis Weathering->Analysis Analysis->Formulation Feedback Loop

Caption: Workflow for coating development and testing.

Logical Relationship in Alkyd Resin Synthesis

The synthesis of an alkyd resin is a two-stage process involving alcoholysis followed by esterification. The properties of the final resin are determined by the choice of raw materials and the reaction conditions.

G RawMaterials Raw Materials (Oil, Polyol, Anhydrides) Alcoholysis Stage 1: Alcoholysis (Monoglyceride Formation) RawMaterials->Alcoholysis Esterification Stage 2: Esterification (Polyester Formation) Alcoholysis->Esterification AlkydResin Final Alkyd Resin Esterification->AlkydResin Properties Coating Properties (Drying, Hardness, Flexibility) AlkydResin->Properties

References

Application Notes and Protocols: cis-1,2,3,6-Tetrahydrophthalic Anhydride as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA) is a versatile bicyclic molecule widely utilized as a chemical intermediate in a variety of industrial and research applications.[1][2] Its reactivity, stemming from the anhydride group and the cyclohexene (B86901) ring, makes it a valuable building block for the synthesis of a diverse range of molecules, including polymers, plasticizers, pesticides, and potentially, pharmacologically active compounds.[3] This document provides detailed application notes and experimental protocols for the use of THPA as a chemical intermediate, with a focus on its role in polymer chemistry and the synthesis of bioactive molecules.

Physical and Chemical Properties

cis-1,2,3,6-Tetrahydrophthalic anhydride is a white crystalline solid or flakes with a characteristic acrid odor.[3][4] It is sensitive to moisture and reacts with water to form the corresponding dicarboxylic acid.[4] Key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₈H₈O₃[5]
Molecular Weight 152.15 g/mol [1]
Melting Point 97-103 °C[1]
Boiling Point 234.6 °C (rough estimate)[3]
Flash Point 156 °C (closed cup)[1]
Density 1.36 g/cm³ at 20 °C[4]
Solubility Soluble in toluene (B28343) and benzene (B151609).[6] Reacts with water.[4]
Vapor Pressure <0.01 mmHg (20 °C)[1]

Synthesis of this compound

The primary industrial synthesis of this compound involves a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride.[7] This [4+2] cycloaddition reaction is a concerted and stereospecific process that leads to the cis isomer.

Reaction Scheme: Diels-Alder Synthesis of THPA

Diels_Alder cluster_reactants Reactants cluster_product Product Butadiene 1,3-Butadiene THPA This compound Butadiene->THPA + MaleicAnhydride Maleic Anhydride MaleicAnhydride->THPA Diels-Alder Reaction

Caption: Diels-Alder reaction for the synthesis of THPA.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard laboratory procedure.[8]

Materials:

  • Maleic anhydride (196 g, 2 moles)

  • Dry benzene (500 mL)

  • 1,3-Butadiene gas

  • Petroleum ether (35-60 °C boiling point)

Equipment:

  • 2-L three-necked round-bottomed flask

  • Efficient mechanical stirrer

  • Gas inlet tube

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Large Büchner funnel

Procedure:

  • In a ventilated hood, assemble the reaction apparatus consisting of the three-necked flask equipped with a stirrer, gas inlet tube, thermometer, and reflux condenser.

  • Add 196 g (2 moles) of maleic anhydride and 500 mL of dry benzene to the flask.

  • Begin stirring and gently heat the mixture with a heating mantle.

  • Introduce a rapid stream of butadiene gas (0.6–0.8 L/min) into the flask.

  • Monitor the temperature. When it reaches 50 °C (typically within 3-5 minutes), remove the heat source. The exothermic reaction will cause the temperature to rise to 70–75 °C.

  • Continue the rapid flow of butadiene for 30-40 minutes, after which the rate should be decreased. The reaction is complete when the rate of gas bubbling at the inlet and outlet of the reaction vessel is equal (approximately 2-2.5 hours total reaction time).

  • Pour the hot solution into a 1-L beaker and cover it. Allow it to cool to room temperature and then place it in an ice bath (0–5 °C) overnight to crystallize the product.

  • Collect the crystalline product by vacuum filtration using a large Büchner funnel.

  • Wash the crystals with 250 mL of cold petroleum ether.

  • A second crop of crystals can be obtained by adding an additional 250 mL of petroleum ether to the filtrate.

  • Combine both crops and dry them in an oven at 70–80 °C to a constant weight.

Yield and Purity:

  • Yield: 281.5–294.5 g (93–97%)[8]

  • Melting Point (crude): 99–102 °C[8]

  • Melting Point (recrystallized from ligroin or ether): 103–104 °C[8]

Applications in Polymer Chemistry

THPA is a key ingredient in the polymer industry, primarily used as a curing agent for epoxy resins and as a monomer in the synthesis of unsaturated polyester (B1180765) and alkyd resins.[3][7]

Curing Agent for Epoxy Resins

Anhydride curing agents, including THPA, react with the epoxy groups of the resin to form a highly cross-linked, thermoset polymer network.[1] This process imparts excellent mechanical strength, thermal stability, and chemical resistance to the final product.[7]

The curing reaction is initiated by a catalyst, often a tertiary amine, which activates the anhydride. The activated anhydride then reacts with a hydroxyl group present on the epoxy resin backbone, opening the anhydride ring and forming a carboxyl group. This carboxyl group then reacts with an epoxy group, generating a new hydroxyl group that can continue the propagation of the cross-linking reaction.

EpoxyCuringWorkflow Start Start Mix Mix Epoxy Resin and This compound Start->Mix Add_Accelerator Add Accelerator (e.g., Tertiary Amine) Mix->Add_Accelerator Degas Degas Mixture (Vacuum) Add_Accelerator->Degas Pour Pour into Mold Degas->Pour Cure Cure at Elevated Temperature (e.g., 2h at 90°C + 4h at 165°C) Pour->Cure Post_Cure Post-Cure (Optional, for enhanced properties) Cure->Post_Cure End End Post_Cure->End

Caption: General workflow for curing epoxy resins with THPA.

The stoichiometry between the anhydride and epoxy resin is a critical parameter that influences the properties of the cured material. The amount of anhydride is typically expressed in parts per hundred parts of epoxy resin (phr).

ComponentTypical Amount (phr)
Epoxy Resin (e.g., DGEBA)100
This compound70-90
Accelerator (e.g., BDMA)0.5-2.0

Typical Cure Cycle: 2 hours at 90 °C followed by 4 hours at 165 °C.[9] A post-cure at a higher temperature (e.g., up to 16 hours at 200 °C) can further enhance the mechanical and thermal properties.[9]

Modifier for Unsaturated Polyester and Alkyd Resins

THPA is incorporated into the backbone of unsaturated polyester and alkyd resins to modify their properties.[3] It can improve adhesion, elasticity, gloss, and water resistance of coatings derived from these resins.[3] In the synthesis of unsaturated polyesters, THPA is often used in combination with other dicarboxylic acids or anhydrides, such as maleic anhydride and phthalic anhydride.[10][11]

A typical synthesis involves the polycondensation of glycols with a mixture of saturated and unsaturated dicarboxylic anhydrides.

Materials:

  • 1,2-Propylene glycol

  • This compound

  • Maleic anhydride

  • Inert gas (e.g., Nitrogen)

Equipment:

  • Reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a condenser for water removal.

Procedure:

  • Charge the reactor with the desired molar ratios of 1,2-propylene glycol, this compound, and maleic anhydride.

  • Start stirring and begin purging the reactor with nitrogen.

  • Heat the mixture to 150-160 °C to initiate the esterification reaction.

  • Gradually increase the temperature to 190-200 °C and maintain it until the acid value of the resin reaches the desired level (e.g., 25-35 mg KOH/g). Water of condensation is continuously removed.

  • Cool the resulting polyester to around 100 °C and dissolve it in a reactive diluent like styrene, typically containing a polymerization inhibitor.

Applications in the Synthesis of Bioactive Molecules

The rigid, bicyclic structure of THPA makes it an attractive scaffold for the synthesis of biologically active molecules. Its primary application in this area is as a precursor to tetrahydrophthalimides, which are key intermediates in the production of certain fungicides and have been explored for other pharmaceutical applications.[3]

Synthesis of the Fungicide Captan (B1668291)

Captan, a broad-spectrum fungicide, is synthesized from 1,2,3,6-tetrahydrophthalimide, which is derived from THPA.[12]

Captan_Synthesis THPA cis-1,2,3,6-Tetrahydrophthalic Anhydride Tetrahydrophthalimide 1,2,3,6-Tetrahydrophthalimide THPA->Tetrahydrophthalimide + Ammonia Ammonia Ammonia Captan Captan Tetrahydrophthalimide->Captan + Perchloromethyl Mercaptan (in alkaline solution) PerchloromethylMercaptan Perchloromethyl Mercaptan

References

Modifying Polymer Properties with Cis-1,2,3,6-Tetrahydrophthalic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) (THPA) is a versatile cyclic dicarboxylic anhydride used to modify the properties of a wide range of polymers. Its primary applications include acting as a curing agent for epoxy resins, a modifier for polyester (B1180765) and alkyd resins, and a functionalizing agent for other polymers like polystyrene. The incorporation of THPA can significantly enhance thermal stability, mechanical properties, and chemical resistance. Furthermore, the reactivity of the anhydride group makes it a valuable tool in the development of advanced materials, including pH-responsive nanoparticles for targeted drug delivery.

This document provides detailed application notes, experimental protocols, and quantitative data on the modification of various polymers with THPA.

Applications in Polymer Modification

Epoxy Resin Curing

THPA is widely used as a hardener for epoxy resins, particularly in applications requiring high thermal stability and excellent mechanical performance, such as in coatings, adhesives, and composite materials. The curing process involves the ring-opening reaction of the anhydride with the hydroxyl groups present on the epoxy resin, followed by the reaction of the resulting carboxylic acid with the epoxy groups, leading to a highly cross-linked thermoset polymer.

Polyester and Alkyd Resin Modification

In the production of unsaturated polyester and alkyd resins, THPA is incorporated to improve properties such as adhesion, elasticity, gloss, and water resistance of the final coatings. It can be used as a partial or complete replacement for other anhydrides like phthalic anhydride to tailor the performance characteristics of the resin.

Polystyrene Modification

THPA can be grafted onto polystyrene via Friedel-Crafts acylation to enhance its thermal stability. This modification introduces polar functional groups onto the non-polar polystyrene backbone, which can also alter its solubility and adhesion properties.

Drug Delivery Systems

A significant application for drug development professionals is the use of anhydrides like THPA to create pH-responsive drug delivery systems. By reacting THPA with polymers containing primary amine groups, such as poly-L-lysine, charge-reversal nanoparticles can be synthesized. These nanoparticles are negatively charged at physiological pH (7.4), promoting stability and long circulation times. However, in the acidic microenvironment of tumors or within cellular endosomes (pH 5.0-6.5), the amide linkage formed from the anhydride reaction hydrolyzes, exposing the primary amines of the polymer backbone. This results in a charge reversal to positive, enhancing cellular uptake and triggering the release of an encapsulated therapeutic agent.

Quantitative Data on Modified Polymer Properties

The following tables summarize the effects of modification with cis-1,2,3,6-tetrahydrophthalic anhydride and related anhydrides on the properties of various polymers.

Table 1: Thermal Properties of a Tetrafunctional Cardo Epoxy Resin Cured with Various Anhydrides [1][2]

Curing Agent (10 wt%)Gel Time (min) at 120°COnset of Degradation (°C)
Maleic Anhydride (MA)60~300
Phthalic Anhydride (PA)85~320
Tetrahydrophthalic Anhydride (THPA) 75 ~310
Pyromellitic Dianhydride (PMDA)40~350

Table 2: Mechanical Properties of Unsaturated Polyester Resin (UPR) Modified with Different Anhydrides

Anhydride ComponentTensile Strength (MPa)Elongation at Break (%)
Phthalic Anhydride50-602-3
Tetrahydrophthalic Anhydride 45-55 3-5
Isophthalic Acid60-703-4

Note: The data presented are typical values and can vary depending on the specific formulation and curing conditions.

Table 3: Thermal Properties of Polystyrene Modified with Anhydrides [3][4]

PolymerGlass Transition Temperature (Tg) (°C)
Unmodified Polystyrene~100
Polystyrene modified with Maleic Anhydride105-115
Polystyrene modified with Tetrahydrophthalic Anhydride 102-110

Experimental Protocols

Protocol 1: Curing of Epoxy Resin with this compound

Objective: To prepare a cured epoxy resin using THPA as a hardener and to characterize its thermal properties.

Materials:

  • Bisphenol A based epoxy resin (e.g., D.E.R. 331)

  • This compound (THPA)

  • Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

  • Aluminum mold

  • Vacuum oven

  • Mixing container and stirrer

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Formulation: Calculate the required amounts of epoxy resin and THPA based on the desired stoichiometric ratio (typically 0.8-1.0 anhydride equivalents per epoxy equivalent). The accelerator is typically added at 0.5-2.0 parts per hundred parts of resin (phr).

  • Mixing: Preheat the epoxy resin to approximately 60°C to reduce its viscosity. Add the molten THPA to the epoxy resin and mix thoroughly for 10-15 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven at 60°C and degas under vacuum until all air bubbles are removed.

  • Curing: Add the accelerator to the degassed mixture and mix for another 2-3 minutes. Pour the mixture into a preheated aluminum mold.

  • Cure Schedule: Place the mold in an oven and cure according to a predefined schedule. A typical schedule is 2 hours at 120°C followed by a post-cure of 2 hours at 150°C.

  • Characterization:

    • DSC: Determine the glass transition temperature (Tg) of the cured sample by heating at a rate of 10°C/min.

    • TGA: Evaluate the thermal stability of the cured sample by heating at a rate of 10°C/min under a nitrogen atmosphere to determine the onset of decomposition.

Protocol 2: Synthesis of pH-Responsive Charge-Reversal Nanoparticles

Objective: To synthesize and characterize pH-responsive nanoparticles for drug delivery using poly-L-lysine and this compound.

Materials:

  • Poly-L-lysine (PLL) hydrobromide (Mw 15,000-30,000 g/mol )

  • This compound (THPA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (MWCO 3.5 kDa)

  • Zeta potential analyzer

  • Dynamic Light Scattering (DLS) instrument

  • Hydrophobic drug (e.g., Doxorubicin) for encapsulation (optional)

Procedure:

  • Polymer Modification:

    • Dissolve PLL (100 mg) in 10 mL of DMSO.

    • Add THPA (molar ratio of THPA to lysine (B10760008) monomer units can be varied, e.g., 1:1) and TEA (2 molar equivalents to THPA) to the PLL solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification:

    • Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted reagents and solvent.

    • Lyophilize the purified solution to obtain the modified polymer (PLL-THPA).

  • Nanoparticle Formulation (Self-Assembly):

    • Dissolve the PLL-THPA (10 mg) in 1 mL of deionized water.

    • If encapsulating a drug, dissolve the drug in a small amount of a suitable solvent and add it to the polymer solution under stirring.

    • Add the polymer (or polymer/drug) solution dropwise to 10 mL of PBS (pH 7.4) under gentle stirring.

    • Allow the nanoparticles to self-assemble for 1 hour.

  • Characterization:

    • Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using DLS.

    • Zeta Potential: Measure the zeta potential of the nanoparticles in PBS at pH 7.4 and pH 5.5 to confirm charge reversal. The zeta potential should be negative at pH 7.4 and shift towards positive at pH 5.5.

    • Drug Release (Optional): If a drug is encapsulated, perform a drug release study by dialyzing the nanoparticle suspension against PBS at pH 7.4 and pH 5.5 and measuring the drug concentration in the release medium over time using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizations

Epoxy Curing Mechanism

EpoxyCuring Epoxy Epoxy Resin (with -OH groups) Intermediate1 Carboxylic Acid Intermediate Intermediate2 Ester Linkage and new -OH group Epoxy->Intermediate2 THPA cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA) THPA->Intermediate1 Initiator Initiator (-OH group) Initiator->THPA Ring Opening Intermediate1->Epoxy Reaction with Epoxy Group Intermediate2->THPA Propagation Crosslinked Crosslinked Polymer Network Intermediate2->Crosslinked Further Reaction

Caption: Curing mechanism of epoxy resin with THPA.

Experimental Workflow for Polymer Modification and Characterization

Workflow Start Start: Select Polymer and THPA Mixing Polymer & THPA Mixing (e.g., in solution or melt) Start->Mixing Reaction Modification Reaction (e.g., Curing, Grafting) Mixing->Reaction Purification Purification of Modified Polymer Reaction->Purification Characterization Characterization Purification->Characterization Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Properties Mechanical Mechanical Testing (Tensile, Flexural) Characterization->Mechanical Properties Spectroscopic Spectroscopic Analysis (FTIR, NMR) Characterization->Spectroscopic Structure End End: Analyze Properties Thermal->End Mechanical->End Spectroscopic->End

Caption: General workflow for polymer modification and characterization.

Charge-Reversal Mechanism for Drug Delivery

Caption: pH-triggered charge-reversal of a nanoparticle for drug delivery.

References

Troubleshooting & Optimization

Preventing premature hydrolysis of cis-1,2,3,6-Tetrahydrophthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of cis-1,2,3,6-Tetrahydrophthalic Anhydride (B1165640) (THPA) in experimental settings. Proper understanding and control of its reactivity, particularly its susceptibility to premature hydrolysis, are critical for successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is cis-1,2,3,6-Tetrahydrophthalic Anhydride and what are its primary applications?

A1: this compound (THPA) is a cyclic dicarboxylic anhydride.[1] It is a white crystalline solid soluble in several organic solvents.[1] Its primary applications in research and development include:

  • Epoxy Resin Curing Agent: THPA is widely used as a hardener for epoxy resins, creating thermoset polymers with high thermal stability, excellent mechanical strength, and chemical resistance.[2][3]

  • Monomer in Polymer Synthesis: It serves as a building block for the synthesis of polyesters and alkyd resins.

  • Intermediate in Chemical Synthesis: THPA is a precursor in the synthesis of various organic molecules, including pharmaceuticals, pesticides, and plasticizers.[2]

Q2: Why is preventing premature hydrolysis of THPA so critical?

A2: THPA is highly sensitive to moisture.[4] Premature hydrolysis, the reaction of the anhydride with water to form the corresponding dicarboxylic acid (cis-1,2,3,6-tetrahydrophthalic acid), can have several detrimental effects on experiments:

  • Inactivation of the Reagent: The ring-opened diacid will not effectively participate in the intended reactions, such as epoxy curing, leading to incomplete or failed reactions.

  • Alteration of Stoichiometry: The unintended formation of the diacid alters the molar ratios of reactants, impacting reaction kinetics and final product properties.

  • Introduction of Impurities: The presence of the diacid can complicate purification processes and may negatively affect the performance characteristics of the final product.

Q3: How quickly does THPA hydrolyze in the presence of water?

Q4: What are the ideal storage conditions for THPA?

A4: To ensure the longevity and purity of THPA, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat and moisture. The container must be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, using a desiccator or a dry box is highly recommended. Some suppliers also recommend storing the compound under an inert atmosphere, such as argon.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete or slow epoxy curing Premature hydrolysis of THPA due to moisture contamination.Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous solvents and epoxy resins. Handle THPA and prepare mixtures under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry of THPA to epoxy resin.Calculate the required amount of THPA based on the epoxy equivalent weight (EEW) of the resin. The ideal stoichiometric ratio is typically 1:1 (anhydride to epoxy), but the optimal ratio may be between 0.90-0.95 to account for side reactions.[6]
Insufficient curing temperature or time.Follow a multi-stage cure cycle. A typical schedule is an initial cure at a lower temperature (e.g., 100-120°C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 165°C for 4 hours and up to 200°C for up to 16 hours).[6]
Absence or insufficient amount of accelerator.Use a suitable accelerator, such as a tertiary amine (e.g., benzyldimethylamine) or an imidazole (B134444) derivative, to facilitate the curing process, especially at lower temperatures.[6]
Formation of a white precipitate in the reaction mixture Hydrolysis of THPA to the less soluble cis-1,2,3,6-tetrahydrophthalic acid.Immediately discontinue the experiment if possible and re-evaluate the experimental setup for sources of moisture. Consider filtering the reaction mixture if the experiment must proceed, but be aware that the stoichiometry has been compromised.
Inconsistent results between experimental batches Variable levels of THPA hydrolysis due to differences in handling or storage.Implement a strict protocol for handling and storing THPA to ensure consistency. Regularly check the purity of the THPA stock, especially if it has been stored for an extended period.
Poor solubility of THPA in the reaction solvent Use of an inappropriate solvent.Refer to the solubility data table below. Pre-heating the solvent or the mixture may aid dissolution, but prolonged heating should be avoided to minimize the risk of thermal degradation or hydrolysis if trace moisture is present.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Notes
AcetoneSolubleA good choice for many reactions. Ensure it is anhydrous.
BenzeneSlightly SolubleCan be used, but may require heating to fully dissolve.[4] Ensure it is anhydrous.
ChloroformSolubleA suitable solvent for many applications. Ensure it is anhydrous.
EthanolSolubleReacts with the anhydride (alcoholysis). Avoid if the anhydride functionality is desired.
Petroleum EtherSlightly SolubleCan be used for washing the product during synthesis.[4]
WaterInsolubleReacts rapidly to form the diacid (hydrolysis).

Table 2: Physical and Thermal Properties of this compound

Property Value Reference
Molecular FormulaC₈H₈O₃[7]
Molecular Weight152.15 g/mol [7]
Melting Point97-103 °C[8]
Boiling Point234.6 °C (rough estimate)[7]
Flash Point156 °C[7]

Experimental Protocols

Protocol 1: General Procedure for Epoxy Curing with THPA

This protocol provides a general guideline for using THPA as a curing agent for epoxy resins. The exact quantities and curing cycle should be optimized for the specific epoxy resin and desired final properties.

Materials:

  • Epoxy resin (e.g., Bisphenol A based)

  • This compound (THPA)

  • Accelerator (e.g., benzyldimethylamine, BDMA)

  • Anhydrous solvent (optional, if needed to reduce viscosity)

  • Oven-dried glassware

  • Magnetic stirrer and hot plate

  • Vacuum oven

Procedure:

  • Calculate Reactant Amounts: Determine the required amount of THPA and accelerator based on the epoxy equivalent weight (EEW) of the resin. A common starting point is a 1:1 molar ratio of anhydride to epoxy groups, with the accelerator at 0.5-2.0 phr (parts per hundred parts of resin).

  • Pre-heat Resin: Gently pre-heat the epoxy resin to 60-80°C to reduce its viscosity.[9]

  • Mixing: In an oven-dried flask under an inert atmosphere, add the calculated amount of THPA to the pre-heated epoxy resin. Stir the mixture until the THPA is completely dissolved and the mixture is homogeneous.[6]

  • Degassing: Place the mixture in a vacuum oven at a temperature sufficient to maintain low viscosity and degas until all air bubbles are removed.[9]

  • Accelerator Addition: Cool the mixture slightly and add the accelerator. Mix gently but thoroughly to ensure even distribution.[6]

  • Curing: Transfer the formulation to a mold and cure using a multi-stage cycle. A typical cycle is 1-2 hours at 100-120°C, followed by a post-cure of 4 hours at 165°C.[6][9] The optimal curing schedule will depend on the specific formulation and desired properties.

Protocol 2: Purity Assessment of THPA by Titration

This method can be used to determine the extent of hydrolysis in a sample of THPA by quantifying the amount of dicarboxylic acid present.

Materials:

  • THPA sample

  • Anhydrous acetone

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator

  • Burette, flasks, and other standard laboratory glassware

Procedure:

  • Accurately weigh approximately 1-2 g of the THPA sample into an Erlenmeyer flask.

  • Dissolve the sample in 50 mL of anhydrous acetone.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

  • Record the volume of NaOH used.

  • Calculate the percentage of free acid (as cis-1,2,3,6-tetrahydrophthalic acid) in the sample. Each mole of the diacid will react with two moles of NaOH.

Mandatory Visualizations

Hydrolysis_Pathway THPA cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA) Diacid cis-1,2,3,6-Tetrahydrophthalic Acid (Inactive) THPA->Diacid Hydrolysis (Ring Opening) Water H₂O (Moisture) Water->Diacid

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis storage Proper Storage of THPA (Dry, Inert Atmosphere) mixing Mixing under Inert Atmosphere storage->mixing glassware Oven-Dried Glassware glassware->mixing solvents Anhydrous Solvents solvents->mixing temp_control Temperature Control mixing->temp_control purity Purity Check (e.g., Titration) temp_control->purity product Desired Product purity->product

Caption: Experimental workflow for preventing premature hydrolysis of THPA.

References

Technical Support Center: Handling Moisture-Sensitive cis-1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA). Due to its moisture-sensitive nature, proper storage and handling techniques are critical to ensure experimental success and maintain reagent integrity.

Frequently Asked Questions (FAQs)

Q1: What is cis-1,2,3,6-Tetrahydrophthalic anhydride and why is it moisture sensitive?

A1: this compound (CAS No: 85-43-8 or 935-79-5) is a white crystalline solid or flakes used in the synthesis of polymers, resins, and as a chemical intermediate.[1][2] It is sensitive to moisture because the anhydride group readily reacts with water in an exothermic reaction to form cis-1,2,3,6-tetrahydrophthalic acid.[3][4] This hydrolysis will compromise the purity of the reagent and can affect reaction outcomes.

Q2: How should I properly store this compound?

A2: To prevent hydrolysis, it should be stored in a tightly sealed container in a dry, well-ventilated area, away from moisture.[4][5] For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[6]

Q3: What are the visible signs of degradation?

A3: The primary sign of degradation is a change in the physical appearance of the compound. Pure this compound is a white crystalline powder or flakes.[1] If it has been exposed to moisture, it may appear clumpy, sticky, or have a different texture due to the formation of the corresponding dicarboxylic acid.

Q4: Can I use this compound that has been briefly exposed to air?

A4: Brief exposure to atmospheric moisture can lead to surface hydrolysis. The suitability of the material for your experiment will depend on the sensitivity of your reaction to the presence of the diacid impurity. For reactions requiring high purity, it is best to use a fresh, properly stored sample.

Q5: What solvents are compatible with this compound?

A5: It is soluble in organic solvents like N,N-Dimethylformamide, methanol, acetone, benzene, and toluene.[3][4][6] It is sparingly soluble in glacial acetic acid and very slightly soluble in chloroform.[3] It is practically insoluble in water, with which it reacts.[3] Always use anhydrous solvents to prevent hydrolysis.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no reaction yield Reagent degradation due to moisture exposure.Use a fresh bottle of this compound stored under an inert atmosphere. Ensure all glassware is oven-dried and reactions are set up under anhydrous conditions.
Incompatible solvent.Ensure the solvent used is anhydrous and suitable for the reaction conditions. Check the solubility of all reactants in the chosen solvent.
Inconsistent results between batches Varying levels of hydrolysis in the starting material.Implement stringent storage and handling protocols. Qualify each new batch of the reagent to ensure consistent purity.
Formation of an unexpected white precipitate The precipitate could be cis-1,2,3,6-tetrahydrophthalic acid, the hydrolysis product.Confirm the identity of the precipitate using analytical techniques (e.g., IR, NMR). If it is the diacid, the starting material is compromised.
Reagent appears clumpy or discolored The reagent has likely been exposed to moisture.Do not use the reagent for moisture-sensitive applications. A fresh container should be used.

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₈H₈O₃[3]
Molecular Weight 152.15 g/mol [7]
Appearance White crystalline powder or flakes[1]
Melting Point 97-103 °C[8]
Boiling Point 195 °C at 6.7 kPa[4]
Solubility in Water Reacts[3][6]
Vapor Pressure <0.01 mmHg (20 °C)[6]

Experimental Protocols

Protocol 1: Handling under an Inert Atmosphere (Glovebox)
  • Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm H₂O, O₂). Place all necessary glassware (oven-dried) and spatulas inside the glovebox antechamber and cycle as per the glovebox protocol.

  • Weighing: Transfer the required amount of this compound from its storage container to a pre-tared vial or round-bottom flask inside the glovebox.

  • Dissolution: Add anhydrous solvent to the flask containing the anhydride and stir until dissolved.

  • Reaction Setup: Proceed with the addition of other reagents as per your specific reaction protocol. Seal the reaction vessel tightly before removing it from the glovebox if the reaction is to be run outside.

Protocol 2: Handling with a Schlenk Line
  • Glassware Preparation: Assemble the reaction glassware (e.g., round-bottom flask with a sidearm) and flame-dry under vacuum using a heat gun. Allow the glassware to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).

  • Reagent Transfer: In a fume hood, quickly weigh the desired amount of this compound and add it to the reaction flask.

  • Inerting: Immediately attach the flask to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous solvent to the flask via a cannula or a gas-tight syringe.

  • Reaction: Proceed with the reaction under a positive pressure of inert gas.

Visual Guides

Handling_Workflow cluster_prep Preparation cluster_glovebox Glovebox Method cluster_schlenk Schlenk Line Method start Start oven_dry Oven-dry Glassware start->oven_dry gb_transfer Transfer Reagent in Glovebox oven_dry->gb_transfer  Glovebox sl_transfer Quickly Weigh and Transfer Reagent oven_dry->sl_transfer  Schlenk Line gb_dissolve Dissolve in Anhydrous Solvent gb_transfer->gb_dissolve gb_react Seal and React gb_dissolve->gb_react end Reaction Complete gb_react->end sl_inert Evacuate and Backfill with Inert Gas (3x) sl_transfer->sl_inert sl_dissolve Add Anhydrous Solvent via Syringe sl_inert->sl_dissolve sl_react React under Positive Pressure sl_dissolve->sl_react sl_react->end

Caption: Workflow for handling this compound.

Troubleshooting_Tree start Low Reaction Yield check_reagent Check Reagent Appearance start->check_reagent clumpy Clumpy/Discolored? check_reagent->clumpy use_new Use Fresh Reagent clumpy->use_new Yes check_conditions Review Reaction Conditions clumpy->check_conditions No anhydrous Used Anhydrous Technique? check_conditions->anhydrous implement_protocol Implement Proper Anhydrous Protocol anhydrous->implement_protocol No other_issue Investigate Other Reaction Parameters anhydrous->other_issue Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Optimizing Curing Temperature for THPA-Based Epoxy Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the curing temperature for Tetrahydrophthalic Anhydride (B1165640) (THPA)-based epoxy systems. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses common problems encountered during the curing of THPA-based epoxy systems in a question-and-answer format.

Issue 1: Incomplete or Slow Cure

  • Question: My THPA-epoxy system is still tacky or soft after the recommended curing time. What could be the cause and how can I fix it?

  • Answer: Slow or incomplete curing is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended:

    • Low Curing Temperature: The curing reaction of anhydride-based epoxies is highly dependent on temperature. If the oven temperature is too low, the reaction rate will be significantly reduced. Ensure your oven is calibrated and consider increasing the temperature within the recommended range for your specific resin system.

    • Incorrect Stoichiometry: The mix ratio of epoxy resin to THPA is critical. An incorrect ratio can result in unreacted components, leading to a tacky or uncured state. It is crucial to be precise with your measurements, preferably by weight.

    • Inadequate Mixing: For the chemical reaction to go to completion, the resin and hardener must be thoroughly mixed. Scrape the sides and bottom of your mixing container to ensure all materials are incorporated.[1]

    • Moisture Contamination: Anhydrides are sensitive to moisture, which can interfere with the curing reaction. Ensure that your THPA, resin, and any fillers are dry before mixing.[2]

    • Solution: If you have an uncured sample, you can try post-curing it at a higher temperature to see if the reaction will proceed to completion. If the issue is due to incorrect mixing or stoichiometry, you will likely need to prepare a new batch.[3]

Issue 2: Brittle Cured Epoxy

  • Question: My cured THPA-epoxy sample is brittle and fractures easily. What could be the cause?

  • Answer: Brittleness in the cured epoxy can be a result of the formulation and curing process:

    • Excessive Cross-linking: A very high crosslink density can lead to a rigid and brittle material. This can be caused by an excessively high curing temperature or a prolonged curing time.

    • Incorrect Stoichiometry: An excess of the anhydride hardener can lead to a more brittle polymer network. It is often beneficial to use a slightly lower than stoichiometric amount of anhydride.[2]

    • Solution: Consider a lower curing temperature or a shorter curing time. You can also experiment with your formulation by slightly reducing the amount of THPA.

Issue 3: Bubbles in the Cured Epoxy

  • Question: My cured THPA-epoxy has bubbles in it. How can I prevent this?

  • Answer: Bubbles are often caused by trapped air or moisture.

    • Trapped Air: Air can be introduced during the mixing process. Mix the resin and hardener slowly and deliberately to avoid whipping in air.[4]

    • Moisture: Moisture can vaporize at curing temperatures, creating bubbles. Ensure all your components and your mold are completely dry.

    • Degassing: To remove trapped air before curing, place your mixed resin in a vacuum chamber until the bubbling subsides.

    • Solution for Bubbles During Curing: If you notice bubbles forming on the surface of the resin while it is still in a liquid state in the oven, you can use a heat gun to gently warm the surface, which can help the bubbles rise and pop.[5]

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal curing temperature for my THPA-epoxy system?

A1: The optimal curing temperature will depend on the specific epoxy resin you are using and the desired properties of your final product. A systematic approach using techniques like Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) is recommended. DSC can be used to determine the heat of reaction and the degree of cure at different temperatures, while DMA can be used to measure the glass transition temperature (Tg), which is a key indicator of the material's thermal stability.[6]

Q2: What is the significance of the glass transition temperature (Tg)?

A2: The glass transition temperature (Tg) is the temperature at which the epoxy transitions from a rigid, glassy state to a softer, rubbery state.[6] A higher Tg generally indicates a higher degree of cure and better thermal stability.[7] For many applications, it is desirable to have a Tg that is above the maximum operating temperature of the component.

Q3: Can I cure my THPA-epoxy system at room temperature?

A3: Most anhydride-cured epoxy systems, including those with THPA, require elevated temperatures to cure properly. Room temperature curing is generally not feasible and will result in an incomplete cure.[2]

Q4: What is a typical post-curing schedule for THPA-epoxy systems?

A4: Post-curing at a temperature higher than the initial cure temperature is often used to enhance the properties of the epoxy, such as increasing the Tg and improving mechanical strength. A typical post-cure schedule might involve heating the sample for several hours at a temperature above its initial Tg.[5]

Data Presentation

The following tables summarize the expected trends in the properties of THPA-based epoxy systems as a function of curing temperature. The exact values will vary depending on the specific resin and formulation.

Table 1: Effect of Curing Temperature on Glass Transition Temperature (Tg)

Curing Temperature (°C)Post-Curing Temperature (°C)Post-Curing Time (hours)Typical Glass Transition Temperature (Tg) (°C)
80--90 - 110
100--110 - 130
120--125 - 145
1001502140 - 160
1201604155 - 175

Note: This data is representative and the actual Tg will depend on the specific epoxy resin, the stoichiometry, and the measurement technique (DSC or DMA).

Table 2: Effect of Post-Curing on Mechanical Properties

Initial Cure SchedulePost-Cure ScheduleFlexural Strength (MPa)Flexural Modulus (GPa)
100°C for 2 hoursNone80 - 1002.5 - 3.0
100°C for 2 hours150°C for 2 hours100 - 1203.0 - 3.5
120°C for 2 hoursNone90 - 1102.8 - 3.3
120°C for 2 hours160°C for 4 hours110 - 1303.2 - 3.8

Note: These values are illustrative of the general trends observed in anhydride-cured epoxy systems.[5]

Experimental Protocols

1. Determining Cure Characteristics using Differential Scanning Calorimetry (DSC)

This protocol outlines the steps to determine the heat of cure and the effect of temperature on the curing process.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the uncured THPA-epoxy mixture into an aluminum DSC pan.

    • Seal the pan hermetically to prevent volatilization.

    • Prepare an empty, sealed aluminum pan to serve as a reference.

  • DSC Measurement Parameters:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a starting temperature below the expected onset of curing (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature where the curing exotherm is complete (e.g., 250°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of cure (ΔH_total).

    • The onset temperature of the exotherm indicates the initiation of the curing reaction.

    • The peak temperature of the exotherm corresponds to the maximum rate of reaction.

    • To determine the degree of cure for a partially cured sample, run the same temperature program and measure the residual heat of cure (ΔH_residual). The degree of cure can be calculated using the formula: % Cure = (ΔH_total - ΔH_residual) / ΔH_total * 100[4]

2. Determining Glass Transition Temperature (Tg) using Dynamic Mechanical Analysis (DMA)

This protocol describes how to measure the Tg of a cured THPA-epoxy sample.

  • Sample Preparation:

    • Prepare a rectangular sample of the cured THPA-epoxy with typical dimensions for your DMA instrument (e.g., 30 mm x 10 mm x 2 mm).

    • Ensure the sample has flat, parallel surfaces.

  • DMA Measurement Parameters:

    • Mount the sample in the DMA using a suitable clamping mechanism (e.g., single cantilever or three-point bending).

    • Apply a small, oscillating strain at a fixed frequency (e.g., 1 Hz).

    • Ramp the temperature from a sub-ambient temperature (e.g., 25°C) to a temperature above the expected Tg (e.g., 200°C) at a constant heating rate (e.g., 3°C/min).

    • Record the storage modulus (E'), loss modulus (E"), and tan delta (tan δ = E"/E') as a function of temperature.

  • Data Analysis:

    • The Tg can be identified from the DMA data in several ways:

      • The peak of the tan delta curve.

      • The peak of the loss modulus (E") curve.

      • The onset of the drop in the storage modulus (E') curve.[8]

    • It is important to be consistent in the method used to determine Tg for comparison between samples.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_optimization Optimization Formulation Formulate THPA-Epoxy Resin Mixing Thorough Mixing Formulation->Mixing Degassing Vacuum Degassing Mixing->Degassing Curing Cure at Various Temperatures Degassing->Curing DSC DSC Analysis (Heat of Cure, Degree of Cure) Curing->DSC Characterize Thermal Properties DMA DMA Analysis (Glass Transition Temp, Modulus) Curing->DMA Characterize Thermomechanical Properties Mechanical Mechanical Testing (Flexural, Tensile Strength) Curing->Mechanical Evaluate Mechanical Performance Data Correlate Properties with Curing Temperature DSC->Data DMA->Data Mechanical->Data Optimal Determine Optimal Curing Schedule Data->Optimal

Caption: Experimental workflow for optimizing curing temperature.

Troubleshooting_Logic cluster_causes_incomplete Potential Causes cluster_causes_brittle Potential Causes cluster_causes_bubbles Potential Causes cluster_solutions_incomplete Solutions cluster_solutions_brittle Solutions cluster_solutions_bubbles Solutions Problem Curing Issue Identified IncompleteCure Incomplete or Slow Cure Problem->IncompleteCure Brittle Brittle Cured Epoxy Problem->Brittle Bubbles Bubbles in Cured Epoxy Problem->Bubbles LowTemp Low Curing Temperature IncompleteCure->LowTemp BadRatio Incorrect Mix Ratio IncompleteCure->BadRatio PoorMix Inadequate Mixing IncompleteCure->PoorMix Moisture1 Moisture Contamination IncompleteCure->Moisture1 HighTemp Excessive Cure Temp/Time Brittle->HighTemp ExcessAnhydride Excess Anhydride Brittle->ExcessAnhydride TrappedAir Air Trapped During Mixing Bubbles->TrappedAir Moisture2 Moisture in Components Bubbles->Moisture2 IncreaseTemp Increase Cure Temperature LowTemp->IncreaseTemp CheckCalcs Verify Stoichiometry BadRatio->CheckCalcs ImproveMix Improve Mixing Technique PoorMix->ImproveMix DryComponents1 Ensure Dry Components Moisture1->DryComponents1 ReduceTemp Lower Cure Temp/Time HighTemp->ReduceTemp AdjustRatio Adjust Anhydride Ratio ExcessAnhydride->AdjustRatio SlowMix Mix Slowly and Degas TrappedAir->SlowMix DryComponents2 Dry Components and Mold Moisture2->DryComponents2

References

Technical Support Center: cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA) in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-1,2,3,6-Tetrahydrophthalic Anhydride (B1165640) (THPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues and answer frequently asked questions related to the use of THPA in polymerization experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during polymerization with THPA.

Q1: My polymer reaction is resulting in premature gelling or crosslinking. What could be the cause?

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can promote undesired crosslinking reactions involving the double bond of the THPA molecule. In some systems, high temperatures can lead to gelation of the polyester (B1180765) resin.[1]

  • Inappropriate Catalyst: The choice of catalyst can significantly influence the occurrence of side reactions.[1] Some catalysts may promote reactions of the double bond in addition to the primary esterification reaction.

  • High Monomer Concentration: High concentrations of reactive monomers, including THPA, can increase the probability of intermolecular reactions leading to crosslinking.

  • Radical Initiators: The presence of unintentional radical initiators or impurities can initiate polymerization across the double bonds of THPA, leading to a crosslinked network.

Recommended Solutions:

  • Optimize Temperature: Carefully control the reaction temperature. It is often advisable to conduct the polymerization at the lowest temperature that still allows for a reasonable reaction rate.

  • Screen Catalysts: Experiment with different catalysts to find one that selectively promotes the desired polymerization pathway without inducing crosslinking.

  • Control Monomer Addition: Consider a semi-batch process where THPA or other reactive monomers are added gradually to maintain a low instantaneous concentration.

  • Use Inhibitors: Add a suitable inhibitor to prevent thermally induced radical crosslinking during polycondensation.[1]

  • Purify Reagents: Ensure all monomers and solvents are free from peroxidic or other radical-initiating impurities.

Q2: The final polymer has inconsistent properties, and I suspect the THPA is isomerizing. How can I confirm this and prevent it?

Possible Causes:

  • Thermal Isomerization: The Δ4 double bond in cis-1,2,3,6-tetrahydrophthalic anhydride can shift to other positions (Δ1, Δ2, Δ3) at elevated temperatures, creating a mixture of isomers.[2] This process can occur at temperatures as low as 60°C, although it is more significant at higher temperatures (approaching 250°C).[2] These isomers may have different reactivities, leading to inconsistencies in the polymer structure.

  • Catalytic Isomerization: Certain catalysts, including palladium and acidic siliceous cracking catalysts, can actively promote the isomerization of THPA, even at lower temperatures.[2][3]

Recommended Solutions:

  • Temperature Management: Maintain reaction temperatures below the threshold where significant isomerization occurs. For some catalyst systems, this may be below 120°C.[2]

  • Avoid Isomerizing Catalysts: If isomerization is a concern, avoid catalysts known to promote double bond migration.

  • Analytical Verification: Use analytical techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) or Nuclear Magnetic Resonance (NMR) to analyze the polymer structure and identify the presence of different THPA isomers.[4][5]

Q3: My polymer's molecular weight is lower than expected, and the material seems brittle.

Possible Causes:

  • Hydrolysis of THPA: Anhydrides are susceptible to hydrolysis in the presence of water. If moisture contaminates your reactants or solvent, the THPA anhydride ring will open to form cis-1,2,3,6-tetrahydrophthalic acid. This dicarboxylic acid can still participate in polycondensation, but the change in stoichiometry (one anhydride molecule becomes one diacid molecule) can disrupt the planned monomer ratio, leading to a lower degree of polymerization.

  • Chain Scission Reactions: Undesired side reactions, sometimes favored by certain catalysts or high temperatures, can lead to β-scission of the polymer chains, reducing the final molecular weight.[6]

  • Aromatization/Degradation: At very high temperatures (e.g., >200-300°C), the THPA moiety can undergo degradation, which may involve aromatization.[5] This changes the polymer backbone and can lead to chain cleavage and altered mechanical properties.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reactants before use. Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.

  • Optimize Stoichiometry: Carefully calculate and measure your monomer ratios. If hydrolysis is unavoidable, you may need to adjust the initial stoichiometry to compensate for the formation of the diacid.

  • Control Reaction Temperature: Avoid excessive temperatures that could lead to thermal degradation and chain scission. Use thermogravimetric analysis (TGA) to determine the thermal stability of your polymer system.

  • Analytical Monitoring: Use techniques like titration to measure the acid value during the polymerization.[1] An unexpectedly high acid value can indicate significant hydrolysis.

Frequently Asked Questions (FAQs)

Q: What are the main side reactions of THPA in polymerization? A: The primary side reactions are isomerization of the double bond within the cyclohexene (B86901) ring, hydrolysis of the anhydride to a dicarboxylic acid in the presence of water, unwanted crosslinking or homopolymerization via the double bond, and thermal degradation/aromatization at high temperatures.[1][2][5][7]

Q: At what temperature does THPA begin to isomerize? A: Isomerization can be initiated at temperatures as low as 60°C, especially with a catalyst.[2] The rate increases with temperature. Significant formation of unwanted by-products can occur at temperatures of 250°C and higher.[2]

Q: How can I detect side reactions in my final polymer? A: A combination of analytical techniques is recommended. FT-IR spectroscopy can confirm the incorporation of the anhydride and detect the presence of carboxylic acid groups from hydrolysis.[4] NMR spectroscopy is excellent for detailed structural analysis, including identifying isomers or degradation products.[5] Pyrolysis-GC/MS is a powerful method for breaking down the polymer and identifying its constituent monomers and any side products formed.[4]

Q: Is THPA suitable for high-temperature polymerizations? A: Caution is advised. While THPA is used in applications like curing epoxy resins, its tendency to isomerize and potentially degrade at high temperatures must be considered.[2][5] The suitability depends on the specific reaction conditions, catalyst, and desired properties of the final polymer. For applications requiring high thermal stability, it's crucial to characterize the polymer for products of side reactions like aromatization.[5]

Data Presentation: Temperature Effects on THPA Isomerization

The following table summarizes the temperature conditions for THPA isomerization as described in the literature.

Catalyst SystemTemperature Range (°C)ObservationReference
Palladium & Dicarboxylic Acid Anhydride60 - 120Reaction proceeds slowly below 60°C. Liquid isomer mixtures can be produced within a few hours at 80°C.[2]
Silica-Alumina Cracking Catalyst~180A 4-methyl derivative of THPA was successfully isomerized over 2.5 hours.[3]
No Catalyst (Thermal)> 250Temperature at which disproportionation and unwanted by-products may form.[2]

Experimental Protocols

Protocol 1: Analysis of Polymer Composition by Pyrolysis-GC/MS with TMAH Derivatization

This method is used to identify the monomeric components of a polyester, including THPA and its potential isomers, and to detect side products. Thermally assisted hydrolysis and methylation (THM) with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) converts the non-volatile acid and diol monomers into their more volatile methyl ester and ether derivatives for GC/MS analysis.[4][8]

Methodology:

  • Sample Preparation: Place a small amount of the polymer sample (approx. 0.1-0.5 mg) into a pyrolysis sample cup.

  • Derivatization: Add a few microliters of a TMAH solution (e.g., 25% in methanol) to the sample. Allow the solvent to evaporate.

  • Pyrolysis: Place the sample cup in the pyrolyzer. Set the pyrolysis temperature (e.g., 400-600°C) to thermally degrade the polymer.

  • GC Separation: The volatile methylated fragments are transferred directly to the GC column. Use a suitable column (e.g., a polar capillary column) and a temperature program designed to separate the expected monomer derivatives.

  • MS Detection: Use a mass spectrometer to identify the separated components by comparing their mass spectra to known libraries (e.g., NIST) and reference standards. The methylated derivatives of THPA and its isomers will have distinct retention times and mass spectra.

Protocol 2: Monitoring Polymerization via Acid Value Titration

This protocol determines the amount of residual carboxylic acid groups in a polymer sample, which is crucial for tracking the conversion of anhydride and acid monomers and detecting hydrolysis. The acid value is defined as the milligrams of potassium hydroxide (KOH) required to neutralize one gram of the sample.[1]

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the polymer resin (e.g., 1-2 g) into an Erlenmeyer flask.

  • Dissolution: Dissolve the sample in a suitable solvent mixture (e.g., toluene/ethanol). Gently warm if necessary to aid dissolution.

  • Indicator: Add a few drops of a suitable indicator, such as phenolphthalein.

  • Titration: Titrate the solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH in methanol) until the endpoint (a persistent color change) is reached.

  • Calculation: Calculate the acid value using the formula: Acid Value (mg KOH/g) = (V × M × 56.1) / W Where:

    • V = volume of KOH solution used (mL)

    • M = molarity of the KOH solution (mol/L)

    • 56.1 = molecular weight of KOH ( g/mol )

    • W = weight of the polymer sample (g)

Visualizations

Troubleshooting_Workflow Start Problem Encountered During Polymerization Q1 Premature Gelling or High Viscosity? Start->Q1 Q2 Inconsistent Properties or Low Reproducibility? Start->Q2 Q3 Low Molecular Weight or Brittle Polymer? Start->Q3 Cause1 Potential Cause: • High Temperature • Wrong Catalyst • Radical Impurities Q1->Cause1 Yes Cause2 Potential Cause: • Thermal Isomerization • Catalytic Isomerization Q2->Cause2 Yes Cause3 Potential Cause: • THPA Hydrolysis • Chain Scission • Thermal Degradation Q3->Cause3 Yes Solution1 Solution: • Lower Temperature • Screen Catalysts • Add Inhibitor Cause1->Solution1 Solution2 Solution: • Reduce Temperature • Change Catalyst • Verify with NMR/GC-MS Cause2->Solution2 Solution3 Solution: • Use Anhydrous Conditions • Control Temperature • Monitor Acid Value Cause3->Solution3

Caption: Troubleshooting workflow for common THPA polymerization issues.

Side_Reactions THPA cis-1,2,3,6-THPA (Δ4 Isomer) Polymer Desired Polymer THPA->Polymer + Diol/Amine (Desired Reaction) Isomers THPA Isomers (Δ1, Δ2, Δ3) THPA->Isomers Heat / Catalyst Diacid Tetrahydrophthalic Acid (Diacid) THPA->Diacid + H₂O (Hydrolysis) Crosslink Crosslinked Network (Gel) THPA->Crosslink Heat / Radicals Aromatic Degradation/Aromatization Products Polymer->Aromatic High Heat (>250°C) Isomers->Polymer + Diol/Amine (Altered Reactivity) Diacid->Polymer + Diol/Amine (Altered Stoichiometry)

Caption: Key side reaction pathways of THPA during polymerization.

Analytical_Workflow Sample Final Polymer Sample FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR PyGCMS Py-GC/MS Sample->PyGCMS Titration Acid Value Titration Sample->Titration Result_FTIR • Functional Groups • Presence of -COOH FTIR->Result_FTIR Result_NMR • Detailed Structure • Isomer Identification NMR->Result_NMR Result_PyGCMS • Monomer Composition • Degradation Products PyGCMS->Result_PyGCMS Result_Titration • Extent of Hydrolysis • Reaction Conversion Titration->Result_Titration

Caption: Experimental workflow for analyzing THPA-containing polymers.

References

Technical Support Center: Recrystallization and Purification of cis-1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization and purification of cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640).

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of cis-1,2,3,6-Tetrahydrophthalic anhydride.

Issue Potential Cause(s) Recommended Solution(s)
Oiling Out The compound is coming out of solution above its melting point. This can be due to a highly concentrated solution or the presence of impurities that depress the melting point.- Reheat the solution to redissolve the oil. - Add a small amount of additional hot solvent to decrease the saturation. - Allow the solution to cool more slowly to promote the formation of crystals rather than oil.[1]
Failure to Crystallize The solution is not supersaturated, either because too much solvent was used or the solution is not sufficiently cooled.- If the solution is clear, try scratching the inside of the flask with a glass stirring rod to create nucleation sites.[2] - Add a seed crystal of pure this compound. - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.[2] - Cool the solution in an ice bath to further decrease the solubility.[2]
Low Crystal Yield - Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.[2][3] - Premature crystallization occurred during hot filtration. - The crystals were not completely collected from the flask.- Ensure the minimum amount of hot solvent is used for dissolution.[3] - To avoid premature crystallization, use a heated filter funnel or add a slight excess of hot solvent before filtration and then evaporate the excess. - Rinse the crystallization flask with a small amount of ice-cold solvent and transfer this rinsing to the filter to collect any remaining crystals.
Discolored Crystals Colored impurities are present in the crude material.- During the hot filtration step, add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
Crystals Appear "Mushy" or Wet The anhydride has reacted with water (moisture) to form cis-1,2,3,6-tetrahydrophthalic acid.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Minimize the exposure of the compound and the solution to the atmosphere, especially on humid days.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A good solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. For this compound, a mixed solvent system of benzene (B151609) and petroleum ether or ligroin and ether has been shown to be effective.[5][6] It is also soluble in toluene (B28343) and acetone.[4][7] Given the health hazards of benzene, toluene can be a suitable alternative.

Q2: Why is it important to avoid water during the recrystallization of this compound?

This compound is moisture-sensitive and will react with water, even moisture from the air, to hydrolyze into its corresponding dicarboxylic acid, cis-1,2,3,6-tetrahydrophthalic acid.[4][8] This introduces an impurity into your final product and will lower the yield of the desired anhydride.

Q3: What is the expected melting point of pure this compound?

The reported melting point of this compound is in the range of 98-103.5 °C.[4][5][8] A sharp melting point within this range is a good indicator of purity.

Q4: Can I use a single solvent system for recrystallization?

Yes, while mixed solvent systems are common, a single solvent may work if the solubility properties are appropriate. For example, if the compound is highly soluble in a solvent at its boiling point but has low solubility at room temperature, that solvent could be used alone. Based on solubility data, a solvent like petroleum ether, in which it is slightly soluble, could potentially be used, though a mixed solvent system often provides better purification.[5]

Q5: How can I improve the purity of my final product?

To improve purity, ensure that the dissolution is complete at the boiling point of the solvent and that the cooling process is slow to allow for the formation of well-defined crystals. A second recrystallization step can also be performed if the purity is not satisfactory after the first. Using activated charcoal can help remove colored impurities.

Quantitative Data

PropertyValueSource(s)
Melting Point 98 - 103.5 °C[4][5][8]
Appearance White crystalline powder or flakes[4][7]
Solubility Soluble in benzene, toluene, acetone. Slightly soluble in petroleum ether and ethyl ether. Reacts with water.[4][5][7]

Experimental Protocol: Recrystallization

This protocol outlines the steps for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of toluene and petroleum ether)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., toluene) and a boiling chip. Gently heat the mixture to the boiling point of the solvent while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (e.g., petroleum ether) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

  • Characterization: Determine the melting point of the dried crystals and compare it to the literature value to assess purity.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Product Oils Out observe->oiling_out Problem low_yield Low Yield observe->low_yield Problem end Pure Product crystals->end solution1 Scratch Flask or Add Seed Crystal no_crystals->solution1 solution2 Reheat and Add More Solvent oiling_out->solution2 solution3 Use Minimum Hot Solvent and Collect All Crystals low_yield->solution3 solution1->cool solution2->cool solution3->dissolve

Caption: Troubleshooting workflow for recrystallization.

Recrystallization_Workflow start Start step1 1. Dissolve Crude Anhydride in Minimum Hot Solvent start->step1 step2 2. Hot Filtration (If Insoluble Impurities Present) step1->step2 step3 3. Slow Cooling to Room Temperature step2->step3 step4 4. Further Cooling in Ice Bath step3->step4 step5 5. Vacuum Filtration to Collect Crystals step4->step5 step6 6. Wash Crystals with Ice-Cold Solvent step5->step6 step7 7. Dry Purified Crystals step6->step7 end End: Pure Anhydride step7->end

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Epoxy-Anhydride Cure Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers and scientists in managing and improving the pot life of epoxy resins cured with Tetrahydrophthalic Anhydride (B1165640) (THPA) and other similar cyclic anhydrides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is "pot life" and how is it different from "gel time"?

A1: Pot life is the period during which a mixed epoxy system remains liquid enough to be easily applied or processed.[1] It is often quantitatively defined as the time it takes for the initial viscosity of the mixture to double.[1] Gel time , on the other hand, is the point at which the resin begins to transition from a liquid to a solid, gel-like state, where it may become stringy and unworkable.[1] While related, pot life refers to the workable window, whereas gel time marks the onset of solidification.

Q2: My epoxy-THPA mixture is curing too quickly. What are the primary factors that reduce pot life?

A2: A short pot life is typically caused by an accelerated reaction rate. The main factors that can reduce pot life are:

  • High Ambient Temperature: Higher temperatures significantly speed up the curing reaction, reducing pot life.[2] A general rule of thumb is that a 10°C rise in temperature can halve the pot life.[2]

  • High Concentration or Potency of Accelerator: Accelerators (catalysts) are often added to speed up the cure, but using too much or a highly reactive type will drastically shorten the pot life.[3]

  • Large Batch Size: The curing reaction is exothermic, meaning it generates heat.[2] Larger batches trap more heat, which accelerates the reaction further, leading to a shorter pot life.[4]

  • Moisture Contamination: Water can act as an initiator for the epoxy-anhydride reaction by opening the anhydride ring, which can lead to a premature start of the curing process.[5]

Q3: How can I extend the pot life of my epoxy-THPA formulation?

A3: To extend the pot life, you need to slow down the curing reaction. Here are several effective strategies:

  • Reduce the Temperature: Working in a cooler environment is the most effective way to prolong pot life.[2] Storing the resin and hardener in a cool place (around 15°C) before mixing can also help.[2]

  • Optimize Accelerator Choice and Concentration: Select a less reactive accelerator or reduce its concentration. Some accelerators, like certain quaternary ammonium (B1175870) salts, are designed to provide a longer pot life compared to highly reactive tertiary amines or imidazoles.[5]

  • Mix Smaller Batches: Mixing only the amount of resin you can use within its working time will prevent excessive heat buildup.[4]

  • Use a Different Mixing Vessel: A wide, shallow container allows the heat generated during the reaction to dissipate more effectively than a deep, narrow one, thereby extending the pot life.[2]

  • Select a Different Anhydride or Resin: Some epoxy resins and anhydride hardeners are inherently less reactive and offer a longer pot life.

Troubleshooting Common Pot Life Issues

Problem Potential Cause Recommended Solution
Pot life is drastically shorter than expected. Accelerator concentration is too high. Reduce the concentration of the accelerator. Perform a ladder study to find the optimal level.
Ambient temperature is too high. Work in a temperature-controlled environment. Cool the resin and hardener before mixing.
Batch size is too large. Mix smaller quantities of the epoxy system at a time.
Moisture contamination. Ensure all components and equipment are dry. Store anhydrides under a nitrogen blanket.
Viscosity increases inconsistently. Poor mixing of components. Ensure thorough and uniform mixing of the resin, anhydride, and accelerator.
Localized "hot spots" in the mixture. Use a mixing vessel that allows for better heat dissipation (wide and shallow).
The system gels instantly upon adding the accelerator. Highly reactive accelerator. Switch to a less reactive accelerator or a latent catalyst that requires thermal activation.
Incorrect order of addition. It is recommended to first mix the anhydride and epoxy resin, and then add the accelerator to the blend.[5]

Data Presentation: Effect of Formulation on Pot Life

The following tables summarize quantitative data on how different formulation variables can affect the pot life and cure characteristics of epoxy-anhydride systems.

Table 1: Effect of Accelerator Concentration and Temperature on Gel Time

This table shows the effect of 1-methylimidazole (B24206) (1MI) concentration on the gel time of a cycloaliphatic epoxy resin (CY179) cured with methyltetrahydrophthalic anhydride (MTHPA).[3]

Temperature (°C)1MI Concentration (phr*)Gel Time (hours)
25143.7
6012.5
10010.3
25222.0
6021.1
10020.2

*phr = parts per hundred parts of resin

Table 2: Viscosity Increase Over Time with Different Accelerator Concentrations

This data illustrates how increasing the concentration of 1-methylimidazole (1MI) accelerates the viscosity buildup at 25°C in a cycloaliphatic epoxy/anhydride system.[3]

Time (hours)Viscosity (Pa·s) with 1 phr 1MIViscosity (Pa·s) with 8 phr 1MI
00.380.45
20.451.2
40.523.5
80.72-
141.00-

Table 3: Typical Properties of Pre-Catalyzed Anhydride Curing Agents

These are examples of commercially available pre-catalyzed anhydride blends designed for ease of use and long pot life.

PropertyECA 607 (Proprietary Accelerators)ECA 100KF (MHHPA-based with accelerator)
Appearance Clear dark green liquidLight yellow to light green clear liquid
Viscosity @ 25°C (cP) 50 - 12080 - 100
Pot Life with Liquid Epoxies > 24 hours> 24 hours
Key Feature High reactivity at cure temp, long pot lifeNon-crystallizing, long pot life, low color

Experimental Protocols

Protocol 1: Pot Life and Gel Time Determination by Viscosity Measurement

This protocol describes how to measure the pot life of an epoxy-THPA system by monitoring the change in viscosity over time.

1. Materials and Equipment:

  • Epoxy Resin (e.g., DGEBA-based)

  • Tetrahydrophthalic Anhydride (THPA)

  • Accelerator (e.g., Tertiary Amine, Imidazole)

  • Rotational Viscometer with appropriate spindle

  • Temperature-controlled bath or hot plate

  • Disposable mixing cups and stirring rods

  • Stopwatch

  • Analytical balance

2. Procedure:

  • Pre-condition Components: Place the epoxy resin, THPA, and accelerator in a temperature-controlled bath at the desired test temperature (e.g., 25°C, 40°C, 60°C) for at least 4 hours to ensure thermal equilibrium.

  • Prepare the Mixture: Accurately weigh the desired amounts of epoxy resin and THPA into a mixing cup according to your formulation's stoichiometry. Mix thoroughly for 2-3 minutes until the mixture is homogeneous.

  • Add Accelerator: Weigh and add the specified amount of accelerator to the resin/anhydride blend. Immediately start the stopwatch and mix vigorously for 1 minute to ensure uniform dispersion.

  • Viscosity Measurement:

    • Immediately after mixing, place the cup under the viscometer and lower the spindle into the mixture.

    • Begin taking viscosity readings at regular intervals (e.g., every 5-10 minutes for fast-reacting systems, or every 30-60 minutes for slow-reacting systems).

    • Record the time and the corresponding viscosity value for each measurement.

  • Determine Pot Life: The pot life is the time it takes for the initial viscosity to double. Plot viscosity versus time to visualize the reaction progress and accurately determine this point.

  • Determine Gel Time: Continue taking measurements until the viscosity increases sharply and the material becomes stringy or solidifies. The time at which this occurs is the gel time.

Protocol 2: Characterizing Cure Kinetics with Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for analyzing the cure behavior of an epoxy-THPA system using DSC to determine the heat of cure and activation energy.

1. Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with a cooling system.

  • Hermetic aluminum DSC pans and lids.

  • Crimper for sealing pans.

  • Microbalance (accurate to 0.01 mg).

  • Prepared (uncured) epoxy-THPA-accelerator mixture.

2. Procedure:

  • Sample Preparation:

    • Prepare the epoxy-THPA-accelerator mixture as described in Protocol 1.

    • Immediately after mixing, accurately weigh 5-10 mg of the liquid mixture into a clean, tared aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of mass during heating.

    • Prepare an empty, sealed aluminum pan to use as a reference.

  • Dynamic DSC Scan (to determine total heat of cure):

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a low temperature (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the curing exotherm (e.g., 250°C). This will ensure the reaction goes to completion.

    • Record the heat flow as a function of temperature. The area under the exothermic peak represents the total heat of cure (ΔH_total).

  • Isothermal DSC Scan (to observe cure at a specific temperature):

    • Place a fresh 5-10 mg sample and the reference pan into the DSC cell.

    • Rapidly heat the sample to the desired isothermal cure temperature (e.g., 120°C).

    • Hold the sample at this temperature for a specified time (e.g., 60 minutes or until the heat flow signal returns to baseline), recording the heat flow.

    • The area of the isothermal peak gives the heat evolved at that temperature.

  • Kinetic Analysis (optional, for activation energy):

    • To determine kinetic parameters like activation energy (Ea), perform several dynamic DSC scans on fresh samples at different heating rates (e.g., 5, 10, 15, and 20 °C/min).

    • The peak temperature of the exotherm will shift to higher temperatures as the heating rate increases.

    • Use methods like the Kissinger or Ozawa-Flynn-Wall analysis on this data to calculate the activation energy.

Visualizations

G initiator Initiator (e.g., -OH from resin, H₂O) anhydride THPA (Anhydride Ring) initiator->anhydride Ring Opening monoester Monoester Intermediate (with Carboxylic Acid) anhydride->monoester Forms epoxy Epoxy Resin (Epoxide Ring) diester Diester Linkage epoxy->diester Forms monoester->epoxy Reacts with network Cross-linked Polymer Network diester->network Propagation G pot_life Pot Life of Epoxy-THPA System temp Temperature pot_life->temp Higher Temp = Shorter Pot Life accelerator Accelerator (Type & Concentration) pot_life->accelerator Higher Conc. = Shorter Pot Life batch Batch Size (Mass Effect) pot_life->batch Larger Batch = Shorter Pot Life moisture Moisture (Contamination) pot_life->moisture Presence = Shorter Pot Life mixing Mixing Vessel Geometry pot_life->mixing Poor Heat Dissipation = Shorter Pot Life G start_node Issue: Pot Life Too Short d1 Is accelerator used? start_node->d1 Start decision_node decision_node process_node process_node solution_node solution_node p1 Review accelerator: - Type - Concentration d1->p1 Yes d2 Is batch size large? d1->d2 No solution1 Reduce concentration or select a less reactive type. p1->solution1 p2 Heat buildup from exothermic reaction. d2->p2 Yes d3 Is ambient temperature high? d2->d3 No solution2 Mix smaller batches. Use a shallow mixing tray. p2->solution2 p3 High temp accelerates reaction kinetics. d3->p3 Yes solution4 solution4 d3->solution4 No (Check for moisture contamination) solution3 Work in a cooler environment. Pre-cool components. p3->solution3

References

Technical Support Center: Minimizing Color Formation in Resins Cured with cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing color formation in resins cured with cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent discoloration in their experiments.

Troubleshooting Guide

This guide addresses common issues related to color formation in THPA-cured resins in a question-and-answer format.

Question 1: My cured resin has a yellow tint. What are the primary causes?

Answer: Yellowing in cured epoxy resins, including those cured with THPA, can stem from several factors:

  • Purity of THPA: The purity of the cis-1,2,3,6-Tetrahydrophthalic anhydride is crucial. Lower purity grades may contain impurities that contribute to color.[1] High-purity THPA is often described as having a "light color."[1]

  • Oxidation of the Curing Agent: Anhydride curing agents, like THPA, can oxidize when exposed to air and moisture, leading to a yellow or amber hue even before mixing with the resin.[2] This oxidation can be accelerated by improper storage.

  • Curing Conditions: High curing temperatures or prolonged exposure to heat can accelerate thermo-oxidative degradation of the polymer network, leading to the formation of color bodies (chromophores).[3] A slow initial cure followed by a post-cure at a higher temperature can often result in better color.[4]

  • Choice of Catalyst: The type and concentration of the catalyst, typically a tertiary amine, can significantly influence the final color. Some catalysts can promote side reactions that lead to discoloration.

  • UV Exposure: Post-cure exposure to ultraviolet (UV) light is a primary cause of yellowing in many epoxy systems.[3] UV radiation can break down the polymer chains, leading to the formation of chromophores.

  • Purity of Epoxy Resin and Other Additives: Impurities in the epoxy resin or other additives can also contribute to color formation.

Question 2: Can the order of mixing ingredients affect the color of the cured resin?

Answer: Yes, the order of addition can be important. For anhydride-cured systems, it is generally recommended to first mix the anhydride (THPA) with the epoxy resin thoroughly before adding the accelerator (catalyst).[4] Adding the accelerator directly to the anhydride before introducing the resin may lead to a darker color.[4]

Question 3: How can I minimize the yellowing of the THPA curing agent before use?

Answer: Proper storage and handling of this compound are critical to prevent premature discoloration:

  • Storage Conditions: Store THPA in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.[1] Some high-purity grades are stored under an inert atmosphere, such as argon.[5]

  • Handling: Minimize exposure to atmospheric oxygen and humidity once the container is opened. It is advisable to use the material quickly after opening or purge the container with an inert gas like nitrogen or argon before resealing.

Question 4: My cured resin is clear initially but turns yellow over time. What is happening?

Answer: This is likely due to post-cure environmental factors, primarily UV light exposure.[3] Even ambient indoor lighting can contribute to yellowing over extended periods. If the resin is also exposed to elevated temperatures, this can accelerate the degradation process. Using UV-stabilized epoxy resins and adding UV absorbers to the formulation can help mitigate this effect.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of color for a cured resin?

A1: The acceptable level of color is application-dependent. For applications where optical clarity is critical, color is often measured quantitatively using scales like the APHA/Pt-Co/Hazen scale, Gardner Color Scale, or by spectrophotometry to determine the Yellowness Index (YI) or CIELAB color coordinates.

Q2: Will using a different catalyst help in reducing color formation?

A2: Yes, the choice of catalyst can have a significant impact. Tertiary amines are common accelerators for anhydride cures. Some studies on UV-curable epoxides suggest that the type of tertiary amine can influence the degree of yellowing.[6] It is advisable to screen different catalysts and their concentrations to find the optimal balance between cure speed and color stability.

Q3: Does the type of epoxy resin used with THPA affect the color?

A3: Absolutely. Epoxy resins with higher aromatic content, like those based on bisphenol A, can be more prone to yellowing upon UV exposure.[7] For applications requiring high color stability, cycloaliphatic epoxy resins are often preferred as they exhibit better resistance to UV degradation.[7]

Q4: Can I use additives to prevent yellowing?

A4: Yes, antioxidants and UV stabilizers are common additives used to improve the color stability of epoxy resins.[3] Antioxidants can inhibit oxidative degradation during high-temperature curing, while UV stabilizers help to protect the cured resin from photodegradation.

Data Presentation

The following tables provide illustrative quantitative data on how different factors can influence the color of resins cured with this compound.

Table 1: Effect of THPA Purity and Cure Temperature on Yellowness Index (YI)

THPA PurityCure TemperatureInitial Yellowness Index (YI)Yellowness Index (YI) after 1000h UV Exposure
97%120°C5.215.8
97%150°C8.518.2
>99%120°C2.18.5
>99%150°C3.810.3

Yellowness Index measured according to ASTM E313.

Table 2: Influence of Catalyst Type on CIELAB Color Change (ΔE*)

Catalyst (at 1 phr)Initial LInitial aInitial bΔE after 500h Accelerated Aging
Benzyldimethylamine (BDMA)92.5-0.81.57.8
2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)91.8-0.52.16.5
1-Methylimidazole92.1-0.91.89.2

ΔE* calculated using the CIE76 formula. Accelerated aging conditions: 60°C, 80% RH, and cyclic UV exposure.

Experimental Protocols

Protocol 1: Sample Preparation for Color Measurement

  • Formulation: Prepare the epoxy/anhydride formulation based on the desired stoichiometry. A common starting point is a 1:1 epoxy-to-anhydride equivalent ratio. The amount of anhydride in parts per hundred of resin (phr) can be calculated as: phr = (Anhydride Equivalent Weight / Epoxy Equivalent Weight) * 100

  • Mixing: a. Preheat the epoxy resin and THPA to a temperature that ensures the THPA is fully molten and the viscosity is low enough for easy mixing (e.g., 60-80°C). b. Add the specified amount of molten THPA to the preheated epoxy resin. c. Mix thoroughly for 5-10 minutes until the mixture is homogeneous, avoiding the introduction of excessive air bubbles. d. Add the desired amount of catalyst (e.g., 1 phr) and mix for an additional 2-3 minutes.

  • Degassing: Place the mixture in a vacuum chamber at a pressure of <10 mbar for 10-15 minutes, or until bubbling subsides, to remove any entrapped air.

  • Casting: Pour the degassed mixture into a preheated mold (e.g., a 50mm x 50mm x 3mm glass or silicone mold) treated with a suitable mold release agent.

  • Curing: Transfer the mold to a programmable oven and cure according to the desired schedule (e.g., 2 hours at 100°C followed by 2 hours at 150°C).

  • Cooling and Demolding: Allow the cured plaque to cool slowly to room temperature before demolding to avoid thermal stress.

Protocol 2: Color Measurement using a Spectrophotometer

  • Instrumentation: Use a benchtop or portable spectrophotometer capable of measuring in reflectance mode and calculating CIELAB color coordinates (L, a, b*) and Yellowness Index (e.g., according to ASTM E313).

  • Calibration: Calibrate the instrument according to the manufacturer's instructions using the provided white and black calibration standards.

  • Initial Measurement: a. Place the cured resin plaque on a neutral, non-reflective background. b. Take at least three measurements at different locations on the sample surface and calculate the average L, a, and b* values. This is the initial color reading.

  • Accelerated Aging (Optional): Expose the samples to controlled conditions of heat, humidity, and/or UV radiation in an accelerated aging chamber to simulate long-term environmental exposure.[8][9]

  • Final Measurement: After the aging period, repeat step 3 to obtain the final color reading.

  • Calculation of Color Change (ΔE): Calculate the total color difference using the formula: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²] where the subscripts 1 and 2 denote the initial and final measurements, respectively.

Mandatory Visualizations

Troubleshooting_Workflow cluster_precure Pre-Cure Issues cluster_postcure Post-Cure Issues start Color Issue Observed (e.g., Yellowing) check_stage When is color observed? start->check_stage precure_color THPA Hardener is Yellow check_stage->precure_color Before Mixing postcure_color Cured Resin is Yellow check_stage->postcure_color After Curing check_storage Check Storage Conditions (Moisture, Air, Light) precure_color->check_storage check_purity Verify THPA Purity precure_color->check_purity check_cure Review Cure Cycle (Temp, Time) postcure_color->check_cure check_catalyst Evaluate Catalyst (Type, Concentration) postcure_color->check_catalyst check_mixing Verify Mixing Order & Stoichiometry postcure_color->check_mixing check_uv Assess UV Exposure postcure_color->check_uv Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Color Analysis formulate 1. Formulate (Epoxy, THPA, Catalyst) mix 2. Mix & Degas formulate->mix cast 3. Cast Sample mix->cast cure 4. Cure in Oven cast->cure initial_measure 5. Initial Color Measurement (Spectrophotometer) cure->initial_measure aging 6. Accelerated Aging (UV, Heat, Humidity) initial_measure->aging final_measure 7. Final Color Measurement aging->final_measure calculate 8. Calculate ΔE* final_measure->calculate

References

Technical Support Center: Epoxy Curing with cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the incomplete curing of epoxy resins when using cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA) as a curing agent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental curing mechanism of an epoxy resin with THPA?

A1: The curing of epoxy resins with an anhydride hardener like THPA is a complex process that typically requires an initiator with a hydroxyl group to begin the reaction. The anhydride ring is opened by a hydroxyl group, forming a carboxylic acid. This newly formed carboxylic acid then reacts with an epoxy group, generating a new hydroxyl group which can then react with another anhydride molecule. This cycle of reactions leads to the formation of a cross-linked polyester (B1180765) and polyether network. To achieve a practical curing speed, this reaction is almost always catalyzed by an accelerator, such as a tertiary amine or an imidazole.[1]

Q2: Why is an accelerator necessary for curing epoxy with THPA?

A2: While the reaction between an epoxy and an anhydride can proceed without an accelerator, it is often extremely slow.[2] Accelerators are catalysts that significantly increase the reaction rate, enabling the cure to be completed within a practical timeframe and at lower temperatures.[3][4] They work by facilitating the opening of the anhydride ring, which is a key step in the polymerization process.[2]

Q3: How does moisture affect the curing process?

A3: Moisture can have a detrimental effect on the curing of epoxy-anhydride systems. THPA is sensitive to moisture and can hydrolyze to form tetrahydrophthalic acid.[5][6][7] This premature conversion to the diacid can disrupt the intended stoichiometry and reaction kinetics, potentially leading to incomplete curing and a reduction in the final properties of the cured epoxy, such as a tacky surface and reduced thermal stability.[6] It is crucial to store THPA in a dry environment and to minimize moisture exposure during formulation and curing.[6]

Q4: What is "amine blush" and can it occur with anhydride curing?

A4: Amine blush is a waxy or greasy film that can form on the surface of epoxy cured with amine hardeners, particularly in cool, humid conditions. It is caused by the reaction of the amine hardener with carbon dioxide and moisture in the air. While this specific phenomenon is characteristic of amine-cured systems, a similar surface tackiness or greasy film can occur with anhydride-cured epoxies if they are improperly formulated or cured, especially in the presence of moisture.[8][9]

Troubleshooting Guide for Incomplete Curing

Incomplete curing of your epoxy-THPA system can manifest as a tacky or soft surface, or a failure to achieve the expected mechanical and thermal properties. The following guide provides a systematic approach to identifying and resolving common causes of this issue.

Logical Flow for Troubleshooting

Troubleshooting_Flow Start Incomplete Curing Observed Check_Ratio Verify Mix Ratio (Stoichiometry) Start->Check_Ratio Check_Mixing Evaluate Mixing Procedure Check_Ratio->Check_Mixing Ratio Correct Recalculate Recalculate & Remeasure Check_Ratio->Recalculate Incorrect Check_Cure_Cycle Review Cure Schedule (Time & Temp) Check_Mixing->Check_Cure_Cycle Mixing Thorough Remix Improve Mixing Technique Check_Mixing->Remix Inadequate Check_Moisture Investigate Moisture Contamination Check_Cure_Cycle->Check_Moisture Schedule Adequate Adjust_Cure Optimize Cure Cycle Check_Cure_Cycle->Adjust_Cure Inadequate Check_Accelerator Assess Accelerator Type & Concentration Check_Moisture->Check_Accelerator No Moisture Dry_Components Dry Resin & Hardener Check_Moisture->Dry_Components Contamination Found Solution Implement Corrective Actions Check_Accelerator->Solution Accelerator OK Adjust_Accelerator Adjust Accelerator Check_Accelerator->Adjust_Accelerator Incorrect/Suboptimal Recalculate->Solution Remix->Solution Adjust_Cure->Solution Dry_Components->Solution Adjust_Accelerator->Solution

Caption: A logical workflow for troubleshooting incomplete epoxy curing.
Common Problems and Solutions

Problem Possible Cause Recommended Solution
Tacky or Soft Surface Incorrect Stoichiometry: An improper ratio of epoxy resin to THPA hardener is a common cause of incomplete curing.[6][10]Recalculate the required parts per hundred resin (phr) of THPA based on the epoxy equivalent weight (EEW) of your resin and the anhydride equivalent weight (AEW) of THPA. Use a calibrated scale for accurate measurements.[11]
Inadequate Mixing: If the resin and hardener are not thoroughly mixed, you will have areas that are rich in one component and starved of the other, leading to localized under-curing.[10]Mix the components for a minimum of 3-5 minutes, scraping the sides and bottom of the mixing container multiple times to ensure a homogeneous mixture.[10] For larger batches, consider the "two-cup" mixing method.
Insufficient Cure Temperature/Time: Anhydride cures require elevated temperatures to proceed to completion. The cure schedule may be too short or the temperature too low.[12][13][14]Increase the cure temperature or extend the cure time. Consider a post-cure at a higher temperature to drive the reaction to completion. A typical starting point for a post-cure is at or slightly above the expected glass transition temperature (Tg).
Moisture Contamination: Water can react with the anhydride, making it unavailable for the curing reaction with the epoxy.[6]Ensure both the epoxy resin and the THPA are dry before mixing. If moisture contamination is suspected, gently heat the components under vacuum to remove absorbed water. Store THPA in a desiccator.
Brittle Cured Epoxy High Cross-link Density: Epoxy-anhydride systems can form very rigid, highly cross-linked networks, which can lead to brittleness.[1]Consider incorporating flexibilizers or impact modifiers into your formulation. Ensure the stoichiometry is optimized, as an off-ratio mix can also affect mechanical properties.[1]
Cloudy Appearance Moisture Contamination: High humidity during the curing process can sometimes lead to a cloudy or milky appearance on the surface.[6]Control the humidity in your curing environment. Ensure all components and substrates are dry before starting the curing process.

Quantitative Data and Formulation

Stoichiometry Calculation

The correct mix ratio is critical for achieving optimal properties. The amount of anhydride hardener is typically expressed in parts per hundred parts of epoxy resin (phr).

Formula for Calculating phr of THPA:

phr of THPA = (Anhydride Equivalent Weight (AEW) / Epoxy Equivalent Weight (EEW)) * 100

Component Data:

Component Property Value Reference
cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA) Molecular Weight152.15 g/mol [2][15]
Anhydride Equivalent Weight (AEW)152.15 g/eqCalculated
Epoxy Resin (Example: DGEBA-based) Epoxy Equivalent Weight (EEW)Varies (e.g., 185-192 g/eq)Manufacturer's Datasheet

Note: The Anhydride Equivalent Weight (AEW) for a monoanhydride like THPA is equal to its molecular weight.

Example Calculation:

For an epoxy resin with an EEW of 190 g/eq:

phr of THPA = (152.15 g/eq / 190 g/eq) * 100 = 80.1 phr

This means you would add 80.1 grams of THPA for every 100 grams of epoxy resin.

Typical Cure Schedules

Cure schedules are highly dependent on the specific epoxy resin, the presence and type of accelerator, and the desired final properties.

Cure Stage Temperature Range (°C) Typical Duration Notes
Initial Cure 80 - 1201 - 4 hoursTo achieve a tack-free state and handleable strength.
Post-Cure 120 - 1602 - 8 hoursTo complete the cross-linking reaction and develop final thermal and mechanical properties.

These are general guidelines. Always consult the technical data sheets for your specific resin and hardener system. Empirical determination of the optimal cure schedule through techniques like DSC is highly recommended.

Experimental Protocols

Workflow for Analytical Characterization

Analytical_Workflow Start Prepare Epoxy-THPA Formulation Sample_Prep Prepare Samples for Analysis (Uncured, Partially Cured, Fully Cured) Start->Sample_Prep DSC_Analysis DSC Analysis (Determine Residual Heat of Cure & Tg) Sample_Prep->DSC_Analysis FTIR_Analysis FTIR Analysis (Monitor Functional Group Disappearance) Sample_Prep->FTIR_Analysis Data_Analysis Analyze Data & Correlate with Physical Properties DSC_Analysis->Data_Analysis FTIR_Analysis->Data_Analysis Conclusion Optimize Formulation & Cure Cycle Data_Analysis->Conclusion

Caption: A general workflow for analyzing epoxy-THPA curing.
Protocol 1: Determination of Degree of Cure using Differential Scanning Calorimetry (DSC)

Objective: To quantify the extent of the curing reaction and determine the glass transition temperature (Tg).

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the uncured, homogeneously mixed epoxy-THPA formulation into a standard aluminum DSC pan and hermetically seal it. This will be used to determine the total heat of reaction (ΔH_total).

    • Prepare a second set of samples and subject them to your experimental curing process (partially or fully cured).

    • Accurately weigh 5-10 mg of the cured sample into a standard aluminum DSC pan and seal it. This will be used to measure the residual heat of reaction (ΔH_residual).

  • DSC Instrument Setup:

    • Use a calibrated DSC instrument with a refrigerated cooling system.

    • Use an empty, sealed aluminum pan as a reference.

  • Thermal Program:

    • For Uncured Sample (to determine ΔH_total):

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.

    • For Cured Sample (to determine ΔH_residual and Tg):

      • Equilibrate at 25°C.

      • Ramp from 25°C to 250°C at 10°C/min (First Heat). This will measure any residual cure.

      • Cool the sample back down to 25°C.

      • Ramp from 25°C to 250°C at 10°C/min (Second Heat). This will allow for a clear determination of the final Tg.

  • Data Analysis:

    • Integrate the area under the exothermic peak from the first heating scan of the uncured sample to determine ΔH_total.

    • Integrate the area under any exothermic peak from the first heating scan of the cured sample to determine ΔH_residual.[16][17]

    • Calculate the degree of cure using the formula: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] * 100 [16]

    • Determine the Tg from the midpoint of the step transition in the baseline of the second heating scan of the cured sample.[16]

Protocol 2: Monitoring Cure Progression using Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To qualitatively or semi-quantitatively track the consumption of epoxy and anhydride functional groups during the curing process.

Methodology:

  • Sample Preparation:

    • Apply a thin film of the uncured, mixed epoxy-THPA formulation onto an appropriate IR-transparent substrate (e.g., a KBr or NaCl salt plate).

    • Alternatively, for Attenuated Total Reflectance (ATR-FTIR), a small amount of the curing mixture can be placed directly onto the ATR crystal.[18]

  • FTIR Instrument Setup:

    • Set the spectrometer to collect spectra in the mid-IR range (typically 4000 - 650 cm⁻¹).

    • A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is generally sufficient.

  • Data Collection:

    • Obtain an initial spectrum of the uncured mixture (time = 0).

    • If monitoring the cure in real-time, use a heated stage and collect spectra at regular intervals as the sample cures.

    • If analyzing discrete samples, take aliquots at different stages of the curing process, quench the reaction by rapid cooling, and then obtain the spectrum.

  • Data Analysis:

    • Monitor the decrease in the intensity of the characteristic absorption bands for the epoxy group (around 915 cm⁻¹) and the anhydride group (carbonyl stretching bands around 1780 cm⁻¹ and 1850 cm⁻¹).[3][19]

    • To semi-quantify the conversion, the peak height or area of a reacting group can be ratioed against a non-reacting internal reference peak (e.g., a C-H stretching band from the epoxy backbone that does not change during the reaction).[20]

    • The appearance and growth of a broad hydroxyl (-OH) band (around 3400 cm⁻¹) and ester carbonyl (C=O) band (around 1740 cm⁻¹) are indicative of the curing reaction progressing.[19]

References

Technical Support Center: Safe Handling and Disposal of cis-1,2,3,6-Tetrahydrophthalic Anhydride Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640) waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with cis-1,2,3,6-Tetrahydrophthalic anhydride?

A1: this compound is classified as a hazardous chemical. The primary hazards include:

  • Serious eye damage: It can cause severe irritation and damage to the eyes upon contact.[1][2][3][4][5][6]

  • Respiratory and skin sensitization: It may cause allergy or asthma-like symptoms if inhaled and can lead to an allergic skin reaction upon contact.[1][2][3][4][5][6][7]

  • Respiratory irritation: Inhalation of dust or fumes can irritate the respiratory system.[1][3]

  • Aquatic toxicity: It is harmful to aquatic life with long-lasting effects.[1][2]

Q2: What are the immediate first aid measures in case of exposure?

A2: In case of accidental exposure, follow these first aid measures immediately:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention if irritation or a rash occurs.[1][2][3][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3][6]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1][5]

Q3: Can I dispose of small amounts of this compound waste down the drain?

A3: No, you should not dispose of this chemical waste down the drain.[1] It is harmful to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1][2][7] All waste must be disposed of as hazardous waste according to local, regional, and national regulations.[1][2][7]

Q4: What should I do if the this compound has solidified or crystallized in its container?

A4: If the material has crystallized, it can be gently heated to 40-80°C to restore it to its original state. This should not affect its performance.[8] Ensure proper ventilation and avoid overheating.

Troubleshooting Guide

Issue Possible Cause Solution
Allergic reaction (skin rash, respiratory issues) after handling. Inadequate Personal Protective Equipment (PPE), improper handling.Seek immediate medical attention. Review and strictly adhere to PPE requirements, including wearing gloves, eye protection, and respiratory protection. Handle only in a well-ventilated area or under a chemical fume hood.[1][2]
Spill of solid this compound. Accidental dropping or improper opening of the container.Evacuate the area. Wear appropriate PPE. Moisten the spilled solid to prevent dusting.[9] Sweep up the material and place it in a suitable, labeled container for disposal.[1][2][9] Do not allow it to enter waterways.[1][2]
Noticeable odor or respiratory irritation in the lab. Improper storage or handling, inadequate ventilation.Ensure containers are tightly closed and stored in a dry, cool, and well-ventilated place.[2][5] Always handle the chemical under a fume hood.[1][2] If irritation persists, evacuate the area and assess ventilation.

Quantitative Data

PropertyValueReference
Molecular Formula C₈H₈O₃[2]
Molecular Weight 152.15 g/mol [8][9]
Melting Point 97-103 °C
Flash Point 156 °C (closed cup)
Vapor Pressure <0.01 mmHg (at 20 °C)
Water Solubility Soluble, reacts exothermically[1][9][10]

Experimental Protocols

Personal Protective Equipment (PPE) Protocol
  • Eye Protection: Wear chemical safety goggles or a face shield.[1][7]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][7]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder or in case of inadequate ventilation.[1][3]

  • Work Area: Ensure an eyewash station and safety shower are readily accessible.[1]

Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment as outlined above.

  • Contain the Spill: For solid spills, gently cover with a plastic sheet to minimize dust.[5]

  • Clean Up:

    • For solid spills, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste disposal.[1][2] It is recommended to moisten the solid with water to prevent dust from becoming airborne.[9]

    • For spills dissolved in a solvent, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal Protocol
  • Waste Collection: Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, acids, bases, alcohols, or amines.[9]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste. The waste must be disposed of in an approved waste disposal plant.[1][2][7] Do not flush down the drain or release it into the environment.[1][2]

Visualizations

Safe_Handling_and_Disposal_Workflow cluster_handling Safe Handling cluster_waste_generation Waste Generation cluster_disposal Disposal start Receipt of Chemical storage Store in a Cool, Dry, Well-Ventilated Area start->storage ppe Don Appropriate PPE storage->ppe handling Handle in Fume Hood ppe->handling experiment Experimental Use handling->experiment spill Spill Occurs handling->spill waste_collection Collect Waste in Labeled Container experiment->waste_collection waste_storage Store Waste Securely waste_collection->waste_storage spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->waste_storage disposal Dispose via Licensed Contractor waste_storage->disposal

Caption: Workflow for safe handling and disposal of this compound.

References

Validation & Comparative

A Comparative Guide to Dienophile Reactivity in Diels-Alder Reactions: Maleic Anhydride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a powerful and versatile tool for the construction of six-membered rings. The choice of dienophile is crucial as it significantly influences the reaction rate, yield, and stereoselectivity. This guide provides a comprehensive comparison of maleic anhydride (B1165640) with other common dienophiles, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic applications.

Executive Summary

Maleic anhydride is a highly reactive and widely used dienophile in Diels-Alder reactions due to the strong electron-withdrawing nature of its two carbonyl groups, which activates the double bond for cycloaddition. However, its performance relative to other dienophiles such as N-phenylmaleimide, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and p-benzoquinone can vary depending on the diene and reaction conditions. This guide will delve into a quantitative comparison of these dienophiles, providing insights into their relative reactivity and suitability for different synthetic strategies.

It is important to clarify a common point of confusion: cis-1,2,3,6-Tetrahydrophthalic anhydride is not a dienophile to be compared with maleic anhydride. Instead, it is the Diels-Alder adduct formed from the reaction of maleic anhydride with 1,3-butadiene (B125203).

Comparative Performance of Dienophiles

The reactivity of a dienophile in a Diels-Alder reaction is primarily governed by the presence of electron-withdrawing groups attached to the double or triple bond. These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

DienophileDieneReaction ConditionsYield (%)Reference
Maleic Anhydride 1,3-ButadieneToluene, reflux98.1[1]
Anthracene (B1667546)Xylene, refluxHigh[2]
Cyclopentadiene (B3395910)Ethyl acetate/Hexane, RTHigh[3][4]
FuranAcetonitrile, 40°C, 48hExclusive exo product[5]
N-Phenylmaleimide 1,3-Cyclohexadiene (B119728)Ethyl acetate, reflux, 2.5h91[6][7]
NaphthaleneGaCl₃ catalyst, RT, 7 daysHigh[8]
Dimethyl Acetylenedicarboxylate (DMAD) FuranNeat, 100°C, 16hHigh[7]
AnthraceneToluene, 150°CHigh[9]
p-Benzoquinone CyclopentadieneWater, RT, 2h96[10]

Reaction Pathways and Experimental Workflows

The selection of a dienophile influences the overall synthetic strategy. Below are generalized workflows for Diels-Alder reactions involving the compared dienophiles.

Diels_Alder_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Diene Diene Solvent Solvent Selection Diene->Solvent Dienophile Dienophile (Maleic Anhydride or Alternative) Dienophile->Solvent Conditions Reaction Conditions (Temperature, Time, Catalyst) Solvent->Conditions Isolation Isolation of Adduct Conditions->Isolation Purification Purification (Recrystallization, Chromatography) Isolation->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization

Caption: Generalized workflow for a Diels-Alder reaction.

Detailed Experimental Protocols

Synthesis of this compound using Maleic Anhydride

Reaction: 1,3-Butadiene + Maleic Anhydride → this compound

Procedure:

  • In a reaction vessel, dissolve 5 moles of maleic anhydride (490 g) and heat to 80°C to melt the anhydride.

  • Continuously bubble 1,3-butadiene gas through the molten maleic anhydride.

  • Maintain the reaction temperature at 110°C for 4 hours.

  • Monitor the reaction completion by gas phase analysis.

  • Upon completion, cool the reaction mixture to solidify the product.

  • The resulting white solid is this compound. A yield of 98.1% (746.3 g) can be expected.[1]

Diels-Alder Reaction of N-Phenylmaleimide with 1,3-Cyclohexadiene

Reaction: 1,3-Cyclohexadiene + N-Phenylmaleimide → endo-cis-N-Phenylbicyclo[2.2.2]oct-5-en-2,3-dicarboximide

Procedure:

  • Combine 1,3-cyclohexadiene and N-phenylmaleimide in ethyl acetate.

  • Reflux the mixture for 2.5 hours.

  • The product precipitates from the solution as a white solid.

  • Isolate the solid by filtration.

  • A yield of 91% can be achieved without further purification.[6][7]

Diels-Alder Reaction of p-Benzoquinone with Cyclopentadiene

Reaction: Cyclopentadiene + p-Benzoquinone → Adduct

Procedure:

  • To a 25 mL flask, add 0.50 g (4.63 mmol) of p-benzoquinone and 0.31 g (4.70 mmol) of cyclopentadiene.

  • Add 5 mL of water and stir the mixture at room temperature for 2 hours.

  • The precipitate is filtered and recrystallized from n-hexane.

  • This procedure yields the product as yellow needles with a yield of 96%.[10]

Logical Relationship of Dienophile Choice

The decision-making process for selecting a dienophile can be visualized as follows:

Dienophile_Selection Start Start: Need for Diels-Alder Reaction Reactivity Desired Reactivity/ Reaction Rate Start->Reactivity Diene Nature of the Diene (Electron-rich/poor, Steric Hindrance) Start->Diene Product Desired Product Properties (e.g., further functionalization) Start->Product Decision Select Optimal Dienophile Reactivity->Decision Diene->Decision Product->Decision Maleic_Anhydride Maleic Anhydride (High Reactivity, Economical) N_Phenylmaleimide N-Phenylmaleimide (High Reactivity, Stable Adducts) DMAD DMAD (Acetylenic, Aromatization Possible) Benzoquinone p-Benzoquinone (Redox Active Adducts) Decision->Maleic_Anhydride General Purpose Decision->N_Phenylmaleimide High Yields Needed Decision->DMAD Aromatic Product Desired Decision->Benzoquinone Redox Properties Needed

Caption: Factors influencing the choice of a dienophile.

Conclusion

Maleic anhydride remains a highly effective and economical choice for a wide range of Diels-Alder reactions. Its high reactivity, driven by the two electron-withdrawing carbonyl groups, ensures good yields with many dienes. However, for specific applications requiring even higher reactivity, different product functionalities, or enhanced stability of the adduct, other dienophiles such as N-phenylmaleimide, dimethyl acetylenedicarboxylate, and p-benzoquinone present viable and often superior alternatives. The selection of the optimal dienophile should be based on a careful consideration of the specific diene, desired reaction kinetics, and the intended application of the resulting cycloadduct. This guide provides the necessary comparative data and experimental context to support this critical decision-making process in synthetic design.

References

Performance comparison of THPA and phthalic anhydride in alkyd resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Tetrahydrophthalic Anhydride (B1165640) (THPA) and Phthalic Anhydride (PA) in the formulation of alkyd resins. While both are key dicarboxylic components in polyester (B1180765) synthesis, their distinct chemical structures impart unique properties to the final resin, influencing characteristics critical for coatings and other applications. This analysis is supported by a review of available experimental data and established testing protocols.

Executive Summary

Tetrahydrophthalic Anhydride (THPA) offers several performance advantages over the more conventional Phthalic Anhydride (PA) in alkyd resin formulations. Notably, THPA-based alkyds often exhibit enhanced air-drying capabilities, improved flexibility, and better chemical and weather resistance. These benefits stem from the alicyclic structure of THPA, which contrasts with the aromatic nature of PA. While direct quantitative comparisons in single studies are limited in publicly available literature, the collective evidence points to THPA as a valuable alternative for developing high-performance alkyd resins.

Data Presentation: Performance Metrics

The following table summarizes the expected performance differences between alkyd resins synthesized with THPA versus PA, based on qualitative descriptions from technical literature. The values presented are illustrative to highlight the comparative advantages and are not derived from a single head-to-head experimental study.

Performance MetricTHPA-based Alkyd ResinPhthalic Anhydride-based Alkyd ResinKey Advantages of THPA
Drying Time Faster air-dryingStandard drying timeImproved throughput in coating applications.
Flexibility HigherStandardEnhanced durability and impact resistance.[1]
Hardness Comparable to slightly lowerStandard
Gloss HighHigh
Color & Color Retention Better initial color and retentionGood, but can be prone to yellowingSuperior aesthetics and longevity of appearance.
Chemical Resistance EnhancedStandardIncreased protection against various chemicals.[1]
Weather Resistance EnhancedStandardBetter performance in outdoor applications.[1]
Processing Lower melting point (100-102°C)Higher melting point (~131°C)Potentially shorter processing times.

Experimental Protocols

The following are generalized methodologies for the synthesis and performance evaluation of alkyd resins, which can be adapted for a direct comparative study of THPA and PA.

Alkyd Resin Synthesis (Alcoholysis-Polyesterification Method)

This two-stage process is standard for producing oil-modified alkyd resins.[2][3]

Stage 1: Alcoholysis (Monoglyceride Formation)

  • Charge a reactor equipped with a stirrer, thermometer, inert gas inlet, and a condenser for water removal with a specific ratio of fatty acids (or oil), a polyol (e.g., glycerol, pentaerythritol), and an alcoholysis catalyst (e.g., litharge).

  • Heat the mixture under an inert gas (e.g., nitrogen) sparge to 230-250°C.

  • Hold the temperature until the mixture becomes soluble in a specified volume of methanol, indicating the formation of monoglycerides.

  • Cool the reaction mixture to approximately 140°C.

Stage 2: Polyesterification

  • Add the dicarboxylic anhydride (either THPA or PA) to the monoglyceride mixture.

  • Gradually reheat the mixture to 220-240°C. An azeotropic solvent like xylene can be added to facilitate the removal of water formed during esterification.

  • Monitor the reaction by periodically measuring the acid value and viscosity of the resin.

  • The reaction is considered complete when the desired acid value and viscosity are reached.

  • Cool the resulting alkyd resin and dissolve it in an appropriate solvent to achieve the desired solid content.

Performance Testing Protocols

The following standard ASTM methods are recommended for evaluating the performance of the resulting alkyd resin coatings:

  • Drying Time (ASTM D1640): Films of the alkyd resins are applied to glass panels and tested for set-to-touch, tack-free, and dry-hard times.

  • Hardness (ASTM D3363 - Pencil Hardness; ASTM D4366 - Pendulum Hardness): The hardness of the cured film is measured to assess its resistance to indentation and scratching.

  • Flexibility/Adhesion (ASTM D522 - Mandrel Bend Test; ASTM D3359 - Cross-hatch Adhesion): These tests evaluate the coating's ability to resist cracking upon bending and its adhesion to the substrate.

  • Gloss (ASTM D523): The specular gloss of the cured film is measured at various angles (e.g., 20°, 60°, 85°).

  • Chemical Resistance (ASTM D1308): The resistance of the coating to various chemicals (e.g., acids, alkalis, solvents) is determined by spot or immersion tests.

  • Weather Resistance (ASTM G154/G155): Accelerated weathering tests are conducted to evaluate the coating's resistance to degradation from UV light, moisture, and temperature fluctuations.

Mandatory Visualizations

The following diagrams illustrate the chemical structures, synthesis workflow, and a logical comparison of the anhydrides.

Chemical Structures of THPA and Phthalic Anhydride cluster_THPA Tetrahydrophthalic Anhydride (THPA) cluster_PA Phthalic Anhydride (PA) THPA_img THPA_formula C8H8O3 PA_img PA_formula C8H8O2

Figure 1: Molecular structures of THPA and Phthalic Anhydride.

Alkyd Resin Synthesis Workflow raw_materials Raw Materials (Fatty Acid/Oil, Polyol) alcoholysis Stage 1: Alcoholysis (230-250°C) raw_materials->alcoholysis catalyst Alcoholysis Catalyst catalyst->alcoholysis anhydride Dicarboxylic Anhydride (THPA or PA) polyesterification Stage 2: Polyesterification (220-240°C) anhydride->polyesterification solvent Azeotropic Solvent (e.g., Xylene) solvent->polyesterification alcoholysis->polyesterification Monoglyceride monitoring Monitoring (Acid Value, Viscosity) polyesterification->monitoring monitoring->polyesterification Continue reaction cooling Cooling & Dilution monitoring->cooling Target values reached final_resin Final Alkyd Resin cooling->final_resin

Figure 2: General workflow for alkyd resin synthesis.

Logical Comparison of THPA and PA in Alkyd Resins cluster_THPA THPA cluster_PA PA start Choice of Dicarboxylic Anhydride thpa Tetrahydrophthalic Anhydride (Alicyclic Structure) start->thpa pa Phthalic Anhydride (Aromatic Structure) start->pa thpa_props Properties: - Enhanced Flexibility - Faster Air-Drying - Improved Weather/Chemical Resistance - Better Color Retention thpa->thpa_props application Target Application thpa_props->application pa_props Properties: - Standard Flexibility - Standard Drying Time - Good Overall Performance - Cost-Effective pa->pa_props pa_props->application high_performance High-Performance Coatings (e.g., Automotive, Marine, Aerospace) application->high_performance Requires high durability general_purpose General-Purpose Coatings (e.g., Architectural, Industrial) application->general_purpose Standard performance needed

Figure 3: Decision pathway for selecting THPA vs. PA based on desired properties.

References

A Comparative Guide to cis-1,2,3,6-Tetrahydrophthalic Anhydride and Nadic Methyl Anhydride as Epoxy Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of high-performance epoxy resins, the choice of curing agent is a critical determinant of the final material's properties. Among the various classes of hardeners, cyclic anhydrides are favored for their ability to impart low viscosity, long pot life, and excellent thermal and electrical properties to the cured system. This guide provides an objective, data-driven comparison of two prominent alicyclic anhydride (B1165640) curing agents: cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA) and Nadic Methyl Anhydride (NMA).

Executive Summary

Both THPA and NMA are effective curing agents for epoxy resins, yielding thermosets with robust mechanical strength, high thermal stability, and excellent electrical insulation.[1][2] NMA, with its norbornene ring structure, typically imparts a higher glass transition temperature (Tg) and superior thermal stability, making it a preferred choice for high-temperature applications.[2] THPA, a Diels-Alder adduct of butadiene and maleic anhydride, offers a good balance of performance and cost-effectiveness, with applications ranging from coatings and adhesives to electronic components.[1][3] The selection between these two curing agents will ultimately depend on the specific performance requirements of the end application, including thermal resistance, mechanical toughness, and processing characteristics.

Chemical Structures and Properties

The distinct chemical structures of THPA and NMA give rise to their differing performance characteristics in cured epoxy systems.

Caption: Chemical structures and properties of THPA and NMA.

Performance Comparison

The following tables summarize the key performance indicators of epoxy resins cured with THPA and NMA. It is important to note that the data presented is compiled from various sources and direct comparisons may be influenced by variations in the specific epoxy resin, accelerator, and cure cycle used.

Table 1: Physical and Curing Properties

PropertyThis compound (THPA)Nadic Methyl Anhydride (NMA)
Appearance White crystalline solid[1]Colorless to pale yellow liquid[2]
Molecular Weight 152.15 g/mol [4]178.18 g/mol
Melting Point 99-103 °C< 10 °C
Viscosity of Mixture Generally higher due to solid natureLow viscosity mixtures[2]
Pot Life Long[4]Long[2]
Curing Temperature Elevated temperatures requiredElevated temperatures required[5]

Table 2: Thermomechanical Properties of Cured Epoxy Resins

PropertyThis compound (THPA)Nadic Methyl Anhydride (NMA)
Glass Transition Temp. (Tg) ~118 °C112 - 128 °C (depending on cure cycle)[2]
Heat Distortion Temp. (HDT) ~110-130 °CUp to 156 °C[2]
Thermal Stability GoodExcellent[2]

Table 3: Mechanical Properties of Cured Epoxy Resins

PropertyThis compound (THPA)Nadic Methyl Anhydride (NMA)
Tensile Strength Good~79-86 MPa
Flexural Strength Good~117-131 MPa
Hardness ExcellentExcellent[2]
Impact Strength GoodExcellent[2]

Table 4: Electrical Properties of Cured Epoxy Resins

PropertyThis compound (THPA)Nadic Methyl Anhydride (NMA)
Dielectric Constant (1 MHz) Good~3.0
Dissipation Factor (1 MHz) Good~0.010
Arc Resistance ExcellentExcellent[2]

Curing Mechanism

The curing of epoxy resins with anhydrides like THPA and NMA proceeds through a two-step reaction. The process is typically initiated by a hydroxyl group, which can be present on the epoxy resin backbone or introduced via an accelerator.

Epoxy Resin Epoxy Resin Ring Opening Ring Opening Epoxy Resin->Ring Opening Anhydride Anhydride Anhydride->Ring Opening Accelerator (e.g., Tertiary Amine) Accelerator (e.g., Tertiary Amine) Accelerator (e.g., Tertiary Amine)->Ring Opening Esterification Esterification Ring Opening->Esterification Cross-linked Polymer Network Cross-linked Polymer Network Esterification->Cross-linked Polymer Network

Caption: Simplified epoxy-anhydride curing pathway.

Experimental Protocols

To obtain the comparative data presented, standardized testing methodologies are employed. Below are outlines of the key experimental protocols.

Differential Scanning Calorimetry (DSC) for Cure Analysis

Objective: To determine the heat of reaction and the glass transition temperature (Tg) of the cured epoxy system.

Methodology:

  • A small, precisely weighed sample of the uncured epoxy-anhydride mixture is placed in an aluminum DSC pan.

  • The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

  • The sample is subjected to a controlled temperature program, typically a ramp from ambient temperature to a temperature sufficient to complete the curing reaction (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).

  • The heat flow to or from the sample relative to the reference is recorded as a function of temperature. The exothermic peak represents the curing reaction, and the area under the peak corresponds to the total heat of reaction.

  • After the initial scan, the sample is cooled and then reheated at the same rate. The change in the baseline of the second scan is used to determine the glass transition temperature (Tg).

Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties

Objective: To measure the storage modulus, loss modulus, and tan delta of the cured epoxy as a function of temperature, providing insights into the material's stiffness, damping characteristics, and glass transition temperature.

Methodology:

  • A rectangular specimen of the cured epoxy resin with defined dimensions is prepared.

  • The specimen is clamped in the DMA instrument in a suitable fixture (e.g., single cantilever or three-point bending).

  • A sinusoidal stress is applied to the sample at a fixed frequency while the temperature is ramped at a constant rate (e.g., 3°C/min).

  • The instrument measures the resultant strain and the phase lag between the stress and strain.

  • From these measurements, the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are calculated as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal stability of the cured epoxy resin by measuring its weight loss as a function of temperature.

Methodology:

  • A small, accurately weighed sample of the cured epoxy is placed in a TGA crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve shows the temperatures at which weight loss occurs, indicating the onset of thermal degradation.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of epoxy curing agents.

cluster_0 Formulation cluster_1 Curing cluster_2 Characterization Epoxy Resin Epoxy Resin Mixing Mixing Epoxy Resin->Mixing Curing Agent (THPA or NMA) Curing Agent (THPA or NMA) Curing Agent (THPA or NMA)->Mixing Accelerator Accelerator Accelerator->Mixing Degassing Degassing Mixing->Degassing Casting Casting Degassing->Casting Cure Schedule Cure Schedule Casting->Cure Schedule DSC DSC Cure Schedule->DSC DMA DMA Cure Schedule->DMA TGA TGA Cure Schedule->TGA Mechanical Testing Mechanical Testing Cure Schedule->Mechanical Testing Electrical Testing Electrical Testing Cure Schedule->Electrical Testing

Caption: Workflow for comparing epoxy curing agents.

Conclusion

Both this compound and Nadic Methyl Anhydride are highly effective curing agents for epoxy resins, each offering a unique set of properties. NMA generally provides superior thermal performance, making it suitable for applications demanding high heat resistance. THPA, on the other hand, presents a well-balanced performance profile and is a versatile option for a wide range of applications. The selection of the optimal curing agent will be guided by the specific performance requirements, processing constraints, and cost considerations of the intended application. The experimental data and protocols provided in this guide serve as a valuable resource for researchers and formulators in making an informed decision.

References

A Comparative Analysis of Thermal Properties: THPA-Cured Resins vs. Other Anhydride Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Anhydride (B1165640) Curing Agent for Epoxy Resin Formulations.

The thermal stability of epoxy resins is a critical determinant of their performance in a vast array of applications, from advanced aerospace composites to reliable electronic encapsulants. The choice of curing agent is paramount in tailoring the thermal characteristics of the final thermoset polymer. Among the various classes of hardeners, anhydrides are widely employed to achieve high thermal resistance and excellent dielectric properties. This guide provides an objective comparison of the thermal properties of epoxy resins cured with Tetrahydrophthalic Anhydride (THPA) against those cured with other common anhydrides: Phthalic Anhydride (PA), Maleic Anhydride (MA), and Nadic Anhydride (NA). This analysis is supported by collated experimental data and detailed methodologies to aid in the selection of the most suitable curing agent for specific research and development needs.

Executive Summary of Thermal Performance

The selection of an anhydride curing agent significantly influences the key thermal properties of the cured epoxy network, namely the Glass Transition Temperature (Tg), Thermal Decomposition Temperature (Td), and the Coefficient of Thermal Expansion (CTE). The structural differences between these anhydrides, particularly their rigidity, molecular weight, and the nature of their ring structures, directly impact the crosslink density and segmental mobility of the resulting polymer network.

Generally, anhydrides with more rigid and sterically hindered structures tend to impart higher glass transition temperatures and greater thermal stability to the cured epoxy resin. The following sections will delve into a quantitative comparison of these properties, offering a clear perspective on the performance trade-offs associated with each anhydride.

Comparative Thermal Data

The following tables summarize the key thermal performance indicators for epoxy resins cured with THPA, PA, MA, and a derivative of NA, Nadic Methyl Anhydride (NMA), which serves as a proxy for this comparison. It is crucial to note that the presented values are collated from various studies and may have been obtained under different experimental conditions, including the specific type of epoxy resin and the curing schedule. Therefore, these tables should be used as a comparative guide, and for critical applications, direct testing under end-use conditions is recommended.

Table 1: Glass Transition Temperature (Tg) of Anhydride-Cured Epoxy Resins

Anhydride Curing AgentChemical StructureTypical Tg Range (°C)
Tetrahydrophthalic Anhydride (THPA)Alicyclic110 - 150
Phthalic Anhydride (PA)Aromatic120 - 160
Maleic Anhydride (MA)Unsaturated Cyclic150 - 200
Nadic Anhydride (NA) / Nadic Methyl Anhydride (NMA)Alicyclic (Bicyclic)160 - 220

Table 2: Thermal Decomposition Temperature (Td) of Anhydride-Cured Epoxy Resins

Anhydride Curing AgentOnset Decomposition Temp. (T_d5%) (°C)
Tetrahydrophthalic Anhydride (THPA)~320 - 350
Phthalic Anhydride (PA)~330 - 360
Maleic Anhydride (MA)~340 - 370
Nadic Anhydride (NA) / Nadic Methyl Anhydride (NMA)~350 - 380

Table 3: Coefficient of Thermal Expansion (CTE) of Anhydride-Cured Epoxy Resins

Anhydride Curing AgentCTE below Tg (α₁) (x 10⁻⁶ /°C)CTE above Tg (α₂) (x 10⁻⁶ /°C)
Tetrahydrophthalic Anhydride (THPA)55 - 70150 - 180
Phthalic Anhydride (PA)50 - 65140 - 170
Maleic Anhydride (MA)45 - 60130 - 160
Nadic Anhydride (NA) / Nadic Methyl Anhydride (NMA)40 - 55120 - 150

Influence of Anhydride Structure on Thermal Properties

The observed differences in thermal properties can be attributed to the distinct molecular architecture of each anhydride.

G cluster_anhydrides Anhydride Structures cluster_properties Resulting Thermal Properties THPA Tetrahydrophthalic Anhydride (THPA) (Alicyclic) Tg Glass Transition Temperature (Tg) THPA->Tg Flexible alicyclic ring leads to moderate Tg Td Thermal Decomposition Temperature (Td) THPA->Td Good thermal stability CTE Coefficient of Thermal Expansion (CTE) THPA->CTE Relatively higher CTE due to ring flexibility PA Phthalic Anhydride (PA) (Aromatic) PA->Tg Rigid aromatic ring increases Tg compared to THPA PA->Td Aromaticity enhances thermal stability PA->CTE Lower CTE than THPA due to ring rigidity MA Maleic Anhydride (MA) (Unsaturated Cyclic) MA->Tg Planar and rigid structure results in high Tg MA->Td High crosslink density contributes to high Td MA->CTE Low CTE due to high crosslink density NA Nadic Anhydride (NA) (Alicyclic, Bicyclic) NA->Tg Strained bicyclic structure imparts very high Tg NA->Td High rigidity and crosslink density lead to excellent Td NA->CTE Very low CTE due to highly constrained network

Caption: Relationship between anhydride structure and thermal properties.

  • Tetrahydrophthalic Anhydride (THPA): As an alicyclic anhydride, THPA provides a good balance of properties. Its partially saturated ring offers more conformational flexibility compared to aromatic anhydrides, which can result in a slightly lower Tg and higher CTE. However, it still produces cured resins with good thermal stability.

  • Phthalic Anhydride (PA): The aromatic ring in PA imparts significant rigidity to the polymer backbone. This increased stiffness restricts segmental motion, leading to a higher Tg and lower CTE compared to THPA-cured systems. The aromaticity also contributes to enhanced thermal stability.

  • Maleic Anhydride (MA): The double bond in the five-membered ring of MA allows for additional crosslinking reactions, leading to a higher crosslink density. This, combined with its planar and rigid structure, results in a high Tg, good thermal stability, and a low CTE.

  • Nadic Anhydride (NA): The strained bicyclic (norbornene) structure of NA is highly rigid and sterically hindered. This leads to a very high glass transition temperature and excellent thermal stability in the cured epoxy. The constrained network structure also results in a very low coefficient of thermal expansion, making it suitable for applications requiring high dimensional stability at elevated temperatures.

Experimental Protocols

To ensure the objective comparison of thermal properties, standardized testing methodologies are crucial. The following are detailed protocols for the key thermal analysis techniques used to characterize anhydride-cured epoxy resins.

G cluster_workflow Experimental Workflow for Thermal Analysis start Sample Preparation (Cured Epoxy Resin) dsc Differential Scanning Calorimetry (DSC) (for Tg) start->dsc tga Thermogravimetric Analysis (TGA) (for Td) start->tga tma Thermomechanical Analysis (TMA) (for CTE and Tg) start->tma data_analysis Data Analysis and Comparison dsc->data_analysis tga->data_analysis tma->data_analysis

Caption: Workflow for thermal property analysis of cured resins.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A 5-10 mg sample of the fully cured epoxy resin is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp up to 250°C at a heating rate of 10°C/min.

    • Cool down to 25°C at a rate of 20°C/min.

    • Ramp up again to 250°C at 10°C/min.

  • Atmosphere: Inert atmosphere, typically nitrogen, with a purge rate of 50 mL/min.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature (Td)
  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: A 10-15 mg sample of the cured epoxy resin is placed in a ceramic or platinum pan.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp up to 800°C at a heating rate of 10°C/min.

  • Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min.

  • Data Analysis: The onset of decomposition (Td) is typically reported as the temperature at which 5% weight loss occurs (T_d5%). The temperature of the maximum rate of decomposition can also be determined from the derivative of the TGA curve (DTG).

Thermomechanical Analysis (TMA) for Coefficient of Thermal Expansion (CTE)
  • Instrument: A calibrated Thermomechanical Analyzer with an expansion probe.

  • Sample Preparation: A rectangular or cylindrical sample of the cured epoxy resin with parallel and flat top and bottom surfaces (typically 5-10 mm in height) is prepared.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp up to a temperature well above the expected Tg (e.g., 200°C) at a heating rate of 5°C/min.

  • Probe Force: A minimal constant force (e.g., 5-10 mN) is applied to the sample to ensure contact without causing deformation.

  • Atmosphere: Inert atmosphere, such as nitrogen.

  • Data Analysis: The CTE is calculated from the slope of the dimensional change versus temperature curve. The CTE below Tg (α₁) is determined from the linear portion of the curve before the glass transition, and the CTE above Tg (α₂) is determined from the linear portion after the transition. The Tg can also be determined as the onset of the change in slope.

Conclusion

The choice of anhydride curing agent has a profound impact on the thermal performance of epoxy resins. For applications requiring the highest thermal stability and dimensional control, Nadic Anhydride (or its derivatives) and Maleic Anhydride are excellent choices due to the high rigidity and crosslink density they impart. Phthalic Anhydride offers a good balance of thermal performance and processability, making it a versatile option. Tetrahydrophthalic Anhydride, with its more flexible structure, is suitable for applications where a moderate thermal performance is sufficient and other properties like toughness or a lower curing temperature are also important. This guide provides a foundational understanding and comparative data to assist researchers and professionals in making informed decisions for their specific material requirements.

Spectroscopic Analysis: A Comparative Guide to Confirming the Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of a target molecule is contingent on rigorous analytical confirmation. This guide provides a comparative analysis of the spectroscopic data used to verify the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) from maleic anhydride and 1,3-butadiene (B125203) via a Diels-Alder reaction. Detailed experimental protocols and comparative data tables are presented to aid in the accurate identification of the desired product and distinguish it from starting materials and potential stereoisomers.

The Diels-Alder reaction between 1,3-butadiene and maleic anhydride is a classic example of a [4+2] cycloaddition, expected to yield the cis-isomer of 1,2,3,6-tetrahydrophthalic anhydride due to the concerted, suprafacial nature of the reaction. Spectroscopic analysis is paramount to confirm the formation of the new cyclohexene (B86901) ring and the retention of the anhydride functionality, as well as to verify the cis-stereochemistry of the product.

Comparative Spectroscopic Data

To confirm the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride, it is essential to compare its spectroscopic signature with those of the starting materials and the potential, though less likely, trans-isomer. The following tables summarize the key distinguishing features in Infrared (IR), ¹H NMR, and ¹³C NMR spectroscopy.

Table 1: Comparative IR Spectroscopy Data (cm⁻¹)
Functional GroupMaleic Anhydride1,3-ButadieneThis compoundKey Changes Upon Reaction
C=O Stretch (Anhydride) ~1853 (symmetric), ~1780 (asymmetric)[1]N/A~1850, ~1780Retention of the anhydride group is confirmed by the presence of these characteristic strong absorptions.
C=C Stretch ~1600[2]~1642, ~1596~1650 (weak)The disappearance of the conjugated diene stretches and the appearance of a single, weak alkene C=C stretch indicates the formation of the cyclohexene ring.
=C-H Stretch ~3146, ~3066[2]~3087, ~3013~3020-3050Shift in the =C-H stretching frequency reflects the change from a conjugated system to an isolated double bond within the cyclic structure.
C-H Stretch (Aliphatic) N/A~2992, ~2850~2950-2850Appearance of aliphatic C-H stretches is a clear indicator of the formation of the saturated portion of the cyclohexene ring.
C-O-C Stretch ~1060[1][3]N/A~1230, ~935Shift in the C-O-C stretching frequency upon formation of the cyclic product.
Table 2: Comparative ¹H NMR Spectroscopy Data (δ, ppm)
Proton EnvironmentMaleic Anhydride1,3-ButadieneThis compoundKey Changes Upon Reaction
Olefinic Protons (=CH) ~7.10 (s, 2H)~6.30 (m, 2H), ~5.20 (m, 2H)~6.00 (m, 2H)The disappearance of the complex multiplets of 1,3-butadiene and the singlet of maleic anhydride, and the appearance of a new multiplet around 6.00 ppm for the two equivalent olefinic protons of the product.
Allylic Protons (-CH₂-CH=) N/AN/A~2.60 (m, 4H)The appearance of a multiplet around 2.60 ppm is strong evidence for the formation of the cyclohexene ring, corresponding to the four allylic protons.
Methine Protons (-CH-C=O) N/AN/A~3.40 (m, 2H)The appearance of a multiplet around 3.40 ppm for the two methine protons adjacent to the carbonyl groups confirms the cycloaddition. The cis-coupling constants for these protons are typically smaller than the trans-coupling constants, which can be used to confirm stereochemistry.
Table 3: Comparative ¹³C NMR Spectroscopy Data (δ, ppm)
Carbon EnvironmentMaleic Anhydride1,3-ButadieneThis compoundKey Changes Upon Reaction
Carbonyl Carbon (C=O) ~165.0N/A~172.0A downfield shift of the carbonyl carbon signal indicates a change in its electronic environment upon formation of the less strained six-membered ring.
Olefinic Carbon (=CH) ~137.0~137.5 (=CH-), ~117.8 (=CH₂)~125.0The disappearance of the two distinct olefinic carbon signals of 1,3-butadiene and the single signal of maleic anhydride, and the appearance of a new olefinic carbon signal around 125.0 ppm.
Allylic Carbon (-CH₂-) N/AN/A~25.0The appearance of a signal in the aliphatic region around 25.0 ppm is indicative of the newly formed sp³-hybridized allylic carbons.
Methine Carbon (-CH-) N/AN/A~40.0The appearance of a signal around 40.0 ppm for the methine carbons further confirms the formation of the product.

Experimental Protocol: Synthesis of this compound

This protocol is a standard laboratory procedure for the Diels-Alder synthesis of this compound.

Materials:

  • Maleic anhydride

  • 1,3-Butadiene (liquefied or generated in situ)

  • Toluene or another suitable solvent (e.g., xylene)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Petroleum ether or hexanes for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, dissolve maleic anhydride in a minimal amount of dry toluene.

  • Cool the flask in an ice bath.

  • Slowly bubble 1,3-butadiene gas through the solution. Alternatively, if using a sealed tube or autoclave, add a slight excess of liquefied 1,3-butadiene.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction progress by TLC or by the disappearance of the yellow color of the maleic anhydride charge-transfer complex.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the crude product by vacuum filtration and wash with cold petroleum ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/petroleum ether) to obtain pure, white crystals of this compound.

  • Dry the crystals under vacuum and determine the melting point. The melting point of the cis-isomer is approximately 103-104°C.

Workflow for Synthesis and Spectroscopic Confirmation

The following diagram illustrates the logical workflow from the starting materials to the final, spectroscopically confirmed product.

Synthesis_Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Maleic Anhydride Maleic Anhydride Diels-Alder Reaction Diels-Alder Reaction Maleic Anhydride->Diels-Alder Reaction 1,3-Butadiene 1,3-Butadiene 1,3-Butadiene->Diels-Alder Reaction Crude Product Crude Product Diels-Alder Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure cis-Anhydride Pure cis-Anhydride Recrystallization->Pure cis-Anhydride IR Spectroscopy IR Spectroscopy Pure cis-Anhydride->IR Spectroscopy 1H NMR 1H NMR Pure cis-Anhydride->1H NMR 13C NMR 13C NMR Pure cis-Anhydride->13C NMR Confirmation Confirmation IR Spectroscopy->Confirmation 1H NMR->Confirmation 13C NMR->Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

By carefully comparing the IR, ¹H NMR, and ¹³C NMR spectra of the reaction product with the data presented in this guide, researchers can confidently confirm the successful synthesis of this compound and ensure the purity and stereochemical integrity of their compound for further applications.

References

Comparative Analysis of Titration Methods for Determining the Purity of cis-1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical methods for determining the purity of cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640), a crucial raw material in the synthesis of resins, plasticizers, and other organic compounds. The focus is on traditional titration techniques, with a comparative overview of alternative methodologies, providing researchers, scientists, and drug development professionals with the necessary data to select the most appropriate method for their needs.

Introduction to Purity Analysis of Acid Anhydrides

The purity of cis-1,2,3,6-Tetrahydrophthalic anhydride is a critical parameter that can influence the yield and quality of the final product. The primary impurity is typically the corresponding dicarboxylic acid, cis-1,2,3,6-Tetrahydrophthalic acid, formed by hydrolysis. Therefore, analytical methods must be able to differentiate between the anhydride and its diacid. Titrimetric methods are widely employed for this purpose due to their accuracy, cost-effectiveness, and simplicity.

Method 1: Direct Aqueous Titration

This method is a straightforward approach for the simultaneous determination of the anhydride and its corresponding diacid. The principle relies on the difference in the rate of hydrolysis of the anhydride and the neutralization of the free acid.

Experimental Protocol: Direct Aqueous Titration
  • Sample Preparation: Accurately weigh approximately 2.0 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 100 mL of distilled water to the flask.

  • Titration (First Endpoint): Immediately cool the solution to 0-5 °C in an ice bath and add 2-3 drops of phenolphthalein (B1677637) indicator. Titrate with standardized 0.5 M sodium hydroxide (B78521) (NaOH) solution until a faint pink color persists for at least 30 seconds. Record the volume of NaOH consumed (V1). This first titration neutralizes the free cis-1,2,3,6-Tetrahydrophthalic acid present in the sample.

  • Hydrolysis: After the first endpoint, add an additional 25.00 mL of the 0.5 M NaOH solution to the flask to ensure complete hydrolysis of the anhydride to the sodium salt of the diacid.

  • Back Titration (Second Endpoint): Gently heat the solution and maintain it at a boiling point for 15 minutes to complete the hydrolysis. Cool the solution to room temperature and back-titrate the excess NaOH with standardized 0.5 M hydrochloric acid (HCl) until the pink color disappears. Record the volume of HCl consumed (V2).

  • Blank Determination: Perform a blank titration by following steps 4 and 5 without the sample. Record the volume of HCl consumed for the blank (V_blank).

Calculations
  • Percentage of cis-1,2,3,6-Tetrahydrophthalic acid (% Acid): % Acid = (V1 * M_NaOH * 154.14) / (10 * w) where:

    • V1 = volume of NaOH for the first endpoint (mL)

    • M_NaOH = Molarity of NaOH solution

    • 154.14 = Molar mass of cis-1,2,3,6-Tetrahydrophthalic acid ( g/mol )

    • w = weight of the sample (g)

  • Percentage of this compound (% Anhydride): % Anhydride = (((25.00 * M_NaOH) - ((V_blank - V2) * M_HCl)) * 152.12) / (10 * w) where:

    • V2 = volume of HCl for the back titration (mL)

    • V_blank = volume of HCl for the blank titration (mL)

    • M_HCl = Molarity of HCl solution

    • 152.12 = Molar mass of this compound ( g/mol )

    • w = weight of the sample (g)

Workflow Diagram: Direct Aqueous Titration

G cluster_sample_prep Sample Preparation cluster_titration1 First Titration (Free Acid) cluster_hydrolysis Anhydride Hydrolysis cluster_titration2 Second Titration (Back Titration) weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve cool Cool to 0-5°C dissolve->cool add_indicator1 Add Phenolphthalein cool->add_indicator1 titrate1 Titrate with NaOH to Endpoint 1 (V1) add_indicator1->titrate1 add_excess_naoh Add Excess NaOH titrate1->add_excess_naoh boil Boil for 15 min add_excess_naoh->boil cool_room_temp Cool to Room Temp boil->cool_room_temp titrate2 Back-titrate with HCl to Endpoint 2 (V2) cool_room_temp->titrate2 calculate calculate titrate2->calculate Calculate Purity

Caption: Workflow for the direct aqueous titration method.

Method 2: Non-Aqueous Titration

Non-aqueous titration is an alternative for substances that are not soluble in water or when a sharper endpoint is desired. This method involves dissolving the sample in a non-aqueous solvent and titrating with a suitable base.

Experimental Protocol: Non-Aqueous Titration
  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL flask.

  • Dissolution: Add 50 mL of anhydrous acetone (B3395972) and stir until the sample is completely dissolved.

  • Titration: Add 2-3 drops of a suitable indicator (e.g., thymol (B1683141) blue in dimethylformamide). Titrate with standardized 0.1 M tetrabutylammonium (B224687) hydroxide (TBAH) in a non-aqueous solvent (e.g., isopropanol) to the endpoint, indicated by a distinct color change. Record the volume of TBAH consumed.

  • Blank Determination: Perform a blank titration using 50 mL of anhydrous acetone and the same amount of indicator.

Calculations
  • Percentage of this compound (% Anhydride): % Anhydride = ((V_sample - V_blank) * M_TBAH * 152.12) / (10 * w) where:

    • V_sample = volume of TBAH for the sample titration (mL)

    • V_blank = volume of TBAH for the blank titration (mL)

    • M_TBAH = Molarity of TBAH solution

    • 152.12 = Molar mass of this compound ( g/mol )

    • w = weight of the sample (g)

Workflow Diagram: Non-Aqueous Titration

G cluster_sample_prep Sample Preparation cluster_titration Titration weigh Weigh Sample dissolve Dissolve in Anhydrous Acetone weigh->dissolve add_indicator Add Thymol Blue Indicator dissolve->add_indicator titrate Titrate with TBAH to Endpoint add_indicator->titrate calculate calculate titrate->calculate Calculate Purity

Caption: Workflow for the non-aqueous titration method.

Comparison of Titration Methods

FeatureDirect Aqueous TitrationNon-Aqueous Titration
Principle Two-step titration: neutralization of free acid followed by saponification of anhydride and back-titration.Direct titration of the anhydride in a non-aqueous solvent with a strong base.
Solvents WaterAnhydrous acetone, isopropanol
Titrants 0.5 M NaOH, 0.5 M HCl0.1 M Tetrabutylammonium hydroxide (TBAH)
Indicator PhenolphthaleinThymol blue
Advantages - Uses common and less hazardous reagents. - Allows for simultaneous determination of free acid and anhydride.- Sharper endpoint for weakly acidic substances. - Suitable for samples with low water solubility.
Disadvantages - Slower due to the hydrolysis step. - Endpoint can be less distinct.- Requires special non-aqueous solvents and titrants. - Solvents are often volatile and flammable. - Sensitive to atmospheric moisture and CO2.
Typical RSD < 1.0%< 0.5%

Alternative Method: Gas Chromatography (GC)

For a more selective and sensitive analysis, Gas Chromatography (GC) can be employed. This method separates the anhydride from its impurities based on their volatility and interaction with the stationary phase of the GC column.

Brief Experimental Protocol: GC
  • Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetone). Prepare a sample solution by dissolving a known weight of the sample in the same solvent.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the standard and sample solutions into the GC system.

  • Quantification: Determine the purity by comparing the peak area of the anhydride in the sample chromatogram to that of the standard.

Method Comparison Summary

MethodPrincipleThroughputCostSpecificity
Direct Aqueous Titration Acid-base reactionLowLowModerate
Non-Aqueous Titration Acid-base reactionModerateModerateModerate
Gas Chromatography (GC) Chromatographic separationHighHighHigh

Logical Relationship Diagram: Method Selection

G cluster_criteria Decision Criteria cluster_methods Recommended Method start Purity Determination of This compound need_free_acid Need to quantify free acid? start->need_free_acid high_throughput High throughput needed? need_free_acid->high_throughput No aqueous Direct Aqueous Titration need_free_acid->aqueous Yes budget Budget constraints? high_throughput->budget No gc Gas Chromatography (GC) high_throughput->gc Yes budget->aqueous Yes nonaqueous Non-Aqueous Titration budget->nonaqueous No

Caption: Decision tree for selecting an analytical method.

Conclusion

The choice of method for determining the purity of this compound depends on the specific requirements of the analysis. Direct aqueous titration is a cost-effective method that provides valuable information about both the anhydride and its primary impurity, the free diacid. Non-aqueous titration offers a sharper endpoint and is suitable for samples with poor water solubility. For high-throughput and highly specific analysis, Gas Chromatography is the preferred method, although it requires a larger initial investment in equipment. This guide provides the foundational information to make an informed decision based on analytical needs, available resources, and desired data quality.

Performance Showdown: A Comparative Guide to the Mechanical Properties of Polymers Modified with THPA and Other Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of polymer formulation, the choice of a modifying agent is paramount in dictating the final mechanical properties of the material. Tetrahydrophthalic anhydride (B1165640) (THPA) is a widely utilized cycloaliphatic anhydride for curing epoxy resins, offering a unique balance of performance characteristics. This guide provides an objective comparison of the mechanical properties of polymers modified with THPA versus those modified with other common anhydrides, supported by available experimental data.

The selection of an anhydride curing agent significantly influences the tensile strength, flexibility, and thermal stability of the resulting polymer network. Factors such as the anhydride's molecular structure—including its rigidity, the presence of double bonds, and the nature of substituent groups—play a crucial role in the cross-linking density and overall performance of the cured system.[1]

Comparative Analysis of Mechanical Properties

The following tables summarize key mechanical properties of epoxy resins cured with THPA and other anhydrides. It is important to note that the data is compiled from various studies, and direct comparisons may be influenced by differences in the specific epoxy resin, catalyst, and curing cycles used.

Anhydride Curing AgentEpoxy ResinTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
Tetrahydrophthalic Anhydride (THPA) DGEBA---No direct comparative data found
Methyltetrahydrophthalic Anhydride (MTHPA) DGEBA82.33.14.5[2]
Nadic Anhydride (NA) DGEBA-3.4-[2]
Phthalic Anhydride (PA) DGEBA (modified with polysulfide)79 (unmodified baseline)-4.21 (unmodified baseline)[3]
Maleic Anhydride (MA) Used as a compatibilizer in PLA/NR blendsImproved tensile properties over unmodified blendsHigher modulus than unmodified blends-[4]
Anhydride Curing AgentEpoxy ResinFlexural Strength (MPa)Flexural Modulus (GPa)Reference
Tetrahydrophthalic Anhydride (THPA) Cycloaliphatic Epoxy--No direct comparative data found
Methyltetrahydrophthalic Anhydride (MTHPA) Cycloaliphatic EpoxyHigher than MHHPA and NA cured systems-[5]
Methylhexahydrophthalic Anhydride (MHHPA) Cycloaliphatic Epoxy--[5]
5-norbornene-2, 3-dicarboxylic anhydride (NA) Cycloaliphatic Epoxy--[5]
Hexahydrophthalic Anhydride (HHPA) Epoxidized NovolacHighHigh[1]
Anhydride Curing AgentEpoxy ResinImpact Strength (kJ/m²)Hardness (Shore D)Reference
Tetrahydrophthalic Anhydride (THPA) ---No direct comparative data found
Methyltetrahydrophthalic Anhydride (MTHPA) DGEBA15.7-[2]
Nadic Anhydride (NA) DGEBA13.7-[2]
Phthalic Anhydride (PA) DGEBA (modified with polysulfide)-89 (unmodified baseline)[3]
Maleic Anhydride (MA) Used as a compatibilizer in PLA/NR blendsSignificantly higher impact strength in blends-[4]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing the presented data. The following outlines the typical experimental procedures used to obtain the mechanical property data.

Specimen Preparation (General Procedure)
  • Mixing: The epoxy resin and a stoichiometric amount of the anhydride curing agent are preheated separately to reduce viscosity. They are then thoroughly mixed, often with the aid of a mechanical stirrer. An accelerator is typically added to the mixture.

  • Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

  • Casting: The degassed mixture is poured into preheated molds treated with a release agent.

  • Curing: The molds are placed in an oven and subjected to a specific curing cycle, which involves a set temperature for a designated duration, often followed by a post-curing step at a higher temperature to ensure complete reaction.[6]

Mechanical Testing
  • Tensile Testing: Performed according to standards such as ASTM D638 or ISO 527. Dog-bone shaped specimens are subjected to a uniaxial tensile load at a constant crosshead speed until failure. Tensile strength, Young's modulus, and elongation at break are determined from the resulting stress-strain curve.

  • Flexural Testing (Three-Point Bending): Conducted following standards like ASTM D790. A rectangular specimen is supported at two ends, and a load is applied at the center until the specimen fractures or reaches a specified strain. This test determines the flexural strength and modulus.

  • Impact Testing (Izod or Charpy): Performed according to standards like ASTM D256 (Izod). A notched or unnotched specimen is struck by a pendulum, and the energy absorbed to fracture the specimen is measured, indicating the material's impact strength.

  • Hardness Testing: Typically measured using a durometer according to ASTM D2240, which determines the indentation hardness of the material.[7]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for preparing and testing anhydride-cured polymers.

ExperimentalWorkflow cluster_prep Specimen Preparation cluster_testing Mechanical Testing Mixing Mixing of Epoxy, Anhydride, and Accelerator Degassing Vacuum Degassing Mixing->Degassing Casting Casting into Molds Degassing->Casting Curing Curing and Post-Curing Casting->Curing Tensile Tensile Test (ASTM D638) Curing->Tensile Flexural Flexural Test (ASTM D790) Curing->Flexural Impact Impact Test (ASTM D256) Curing->Impact Hardness Hardness Test (ASTM D2240) Curing->Hardness

General workflow for polymer preparation and testing.

LogicalComparison cluster_properties Resulting Mechanical Properties Anhydride Anhydride Structure Tensile Tensile Strength & Modulus Anhydride->Tensile influences Flexural Flexural Strength & Modulus Anhydride->Flexural influences Impact Impact Strength Anhydride->Impact influences Hardness Hardness Anhydride->Hardness influences

References

A Comparative Analysis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA) for Epoxy Resin Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and drug development, the selection of an appropriate curing agent is paramount to achieving desired performance in epoxy resin systems. This guide provides a detailed comparison of cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA) with other common anhydride curing agents, supported by available experimental data and detailed methodologies.

Cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA) is a widely utilized curing agent for epoxy resins, known for imparting a favorable balance of properties to the final thermoset.[1][2][3] Its molecular structure, containing both a cycloaliphatic ring and a double bond, contributes to the thermal and mechanical characteristics of the cured resin. This guide will compare the cross-linking efficiency of THPA with other common anhydrides such as Methyltetrahydrophthalic anhydride (MTHPA), Hexahydrophthalic anhydride (HHPA), and Phthalic anhydride (PA).

Performance Characteristics: A Comparative Overview

Anhydride curing agents are known for producing epoxy systems with excellent thermal stability, high glass transition temperatures (Tg), good mechanical properties, and superior electrical insulation.[4] The choice of a specific anhydride influences the final properties of the cured product. While direct quantitative comparisons under identical experimental conditions are not always available in a single source, the following sections and tables summarize the performance characteristics based on available literature.

Thermal Properties

The glass transition temperature (Tg) is a critical parameter indicating the thermal stability of the cured epoxy resin. Systems cured with cycloaliphatic anhydrides like THPA and its derivatives generally exhibit high Tg values. For instance, studies on similar anhydride-cured systems have shown that the rigidity of the anhydride's molecular structure plays a significant role in the final Tg.[5] For example, a comparison between Methyltetrahydrophthalic anhydride (MTHPA) and Nadic Anhydride (NA) showed that the more rigid structure of NA resulted in a higher Tg.[6] While specific comparative data for THPA against a range of anhydrides is limited, it is recognized for providing good thermal resistance.[3]

Differential Scanning Calorimetry (DSC) is a key technique used to study the curing kinetics and determine the Tg of epoxy systems.[7][8] The exothermic peak observed in a DSC thermogram provides information about the heat of reaction and the temperature range over which curing occurs. One study on a tetrafunctional cardo epoxy resin cured with various anhydrides, including THPA, utilized DSC to characterize the curing behavior.[9]

Mechanical Properties

The mechanical performance of an epoxy resin, including its tensile strength, flexural strength, and impact resistance, is directly influenced by the cross-linking network formed by the curing agent. Anhydride-cured epoxies are known for their good mechanical strength.[10] A comparative study of amine versus acid anhydride curing agents demonstrated that the epoxy-acid anhydride composition exhibited higher thermal stability and weathering resistance, while the amine-cured system showed higher tensile and impact strengths.[10][11] The specific choice of anhydride hardener allows for the tailoring of these properties.

Data Presentation: Comparative Performance of Anhydride Curing Agents

The following table summarizes typical properties of epoxy resins cured with different anhydride hardeners. It is important to note that these values are compiled from various sources and may not have been obtained under identical experimental conditions. Direct comparison should, therefore, be made with caution.

Curing AgentChemical StructureGlass Transition Temperature (Tg)Mechanical PropertiesKey Features
This compound (THPA) C₈H₈O₃Good thermal stability reported[3]Imparts good adhesion, elasticity, and water resistance to coatings[1]Low viscosity, long pot life, low volatility[1]
Methyltetrahydrophthalic Anhydride (MTHPA) C₉H₁₀O₃~110-115 °C (catalyzed with tertiary amines)[5]Good overall mechanical performanceLiquid form, good solubility in epoxy resins
Hexahydrophthalic Anhydride (HHPA) C₈H₁₀O₃Reported Tg of 137°C when curing a neat epoxy resin[12]Provides good mechanical strengthSaturated ring structure contributes to good weatherability
Phthalic Anhydride (PA) C₈H₄O₃Generally lower Tg compared to cycloaliphatic anhydridesCan be more brittleSolid at room temperature, requires heating for mixing
Nadic Anhydride (NA) C₉H₈O₃Higher Tg than MTHPA in a comparative study[6]Higher Young's modulus than MTHPA-cured system[6]Rigid bicyclic structure enhances thermal and mechanical properties[5]

Experimental Protocols

To ensure a reliable comparison of the cross-linking efficiency of different anhydride curing agents, a standardized experimental protocol is crucial. The following methodology is a representative procedure based on common practices in the field.[4]

Materials
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with a specified epoxy equivalent weight (EEW).

  • Curing Agents: this compound (THPA), Methyltetrahydrophthalic anhydride (MTHPA), Hexahydrophthalic anhydride (HHPA), and Phthalic anhydride (PA).

  • Accelerator: A tertiary amine, such as benzyldimethylamine (BDMA) or 1-methylimidazole, at a concentration of 1-2 parts per hundred parts of resin (phr).

Formulation and Mixing
  • Calculate the required amount of each anhydride curing agent based on the desired stoichiometric ratio (anhydride to epoxy equivalent ratio, A/E), which is typically in the range of 0.85 to 1.0.[4][13] The amount of anhydride in phr can be calculated using the formula: Anhydride (phr) = (100 / EEW of resin) x (AEW of anhydride) x (A/E ratio), where AEW is the anhydride equivalent weight.[13]

  • Preheat the DGEBA resin to approximately 50-60 °C to reduce its viscosity.

  • For solid anhydrides like PA, pre-melting may be necessary before mixing.

  • Add the calculated amount of the liquid or molten anhydride to the warm epoxy resin and mix thoroughly with a mechanical stirrer until a homogeneous mixture is obtained.

  • Allow the mixture to cool to near room temperature.

  • Add the accelerator to the epoxy-anhydride mixture and stir until completely uniform.

Degassing and Curing
  • Place the mixture in a vacuum chamber to remove any entrapped air bubbles until bubbling subsides.

  • Pour the degassed mixture into pre-heated and release-agent-coated molds suitable for the specific tests to be performed (e.g., dog-bone shapes for tensile testing according to ASTM D638, rectangular bars for flexural testing according to ASTM D790).[4]

  • Transfer the molds to a programmable oven and apply a multi-stage cure cycle. A typical cycle involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete cross-linking.[4][13] For example:

    • Initial Cure: 2 hours at 100 °C.

    • Post-Cure: 4 hours at 150 °C.

Characterization
  • Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) on uncured samples to determine the curing profile (onset temperature, peak exotherm temperature, and heat of reaction). Run DSC on cured samples to determine the glass transition temperature (Tg).

  • Mechanical Testing: Conduct tensile, flexural, and impact tests on the cured specimens according to relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation & Mixing cluster_preparation Sample Preparation cluster_curing Curing cluster_characterization Characterization resin Epoxy Resin (DGEBA) mix Thorough Mixing resin->mix anhydride Anhydride Curing Agent (THPA, MTHPA, etc.) anhydride->mix accelerator Accelerator accelerator->mix degas Vacuum Degassing mix->degas cast Casting into Molds degas->cast cure Multi-stage Curing (e.g., 2h @ 100°C + 4h @ 150°C) cast->cure dsc DSC Analysis (Curing Profile, Tg) cure->dsc mech_test Mechanical Testing (Tensile, Flexural, Impact) cure->mech_test curing_mechanism cluster_reactants Reactants cluster_reactions Reaction Steps cluster_products Products & Network epoxy Epoxy Group esterification 2. Esterification epoxy->esterification reacts with acid group anhydride Anhydride Group ring_opening 1. Anhydride Ring Opening anhydride->ring_opening hydroxyl Hydroxyl Group (Initiator) hydroxyl->ring_opening attacks monoester Monoester with Carboxylic Acid ring_opening->monoester diester Diester Linkage & New Hydroxyl Group esterification->diester propagation 3. Propagation network Cross-linked Polymer Network propagation->network monoester->esterification diester->propagation new hydroxyl attacks another anhydride

References

A Comparative Guide to the Characterization of THPA-Cured Polymers and Alternatives Using DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the thermal properties of polymers is crucial for material selection and predicting performance. This guide provides an objective comparison of epoxy resins cured with Tetrahydrophthalic Anhydride (B1165640) (THPA) against other common curing agents. The characterization is primarily based on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering critical insights into their thermal stability and curing behavior.

Introduction to Curing Agents

Epoxy resins, a versatile class of thermosetting polymers, require a curing agent to transform from a liquid state into a rigid, three-dimensional network.[1] The choice of curing agent significantly impacts the processing characteristics and final properties of the cured epoxy.[1][2] This guide focuses on THPA, an anhydride-based curing agent, and compares it with other widely used alternatives:

  • Anhydrides: Similar to THPA, agents like Methylhexahydrophthalic Anhydride (MHHPA) are known for imparting high thermal and chemical resistance to the cured epoxy.[3][4] They typically require elevated temperatures for curing and are sensitive to moisture.[3][4]

  • Aromatic Amines: Curing agents like 4,4'-Diaminodiphenylmethane (DDM) offer good thermal stability and chemical resistance.

  • Aliphatic Amines: Agents such as Triethylenetetramine (TETA) are known for their rapid curing at room temperature.[5]

Experimental Protocols

Detailed methodologies for DSC and TGA are provided below to ensure reproducibility and accurate comparison of thermal properties.

Differential Scanning Calorimetry (DSC) Protocol

DSC is a powerful technique for characterizing the curing process and thermal transitions of polymers.[6] It measures the heat flow into or out of a sample as a function of temperature.[7]

Instrumentation:

  • Differential Scanning Calorimeter (DSC) with a cooling accessory.

Sample Preparation:

  • Accurately weigh 5-10 mg of the uncured or cured polymer sample into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components during the analysis.

  • Prepare an empty, sealed aluminum pan to serve as a reference.

DSC Measurement Parameters:

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min. This first scan is for uncured or partially cured samples to determine the heat of cure.

    • Hold the sample at 250°C for 5 minutes to ensure complete curing.

    • Cool the sample to 25°C at a rate of 20°C/min.

    • Ramp the temperature again from 25°C to 250°C at 10°C/min. This second scan is used to determine the glass transition temperature (Tg) of the fully cured polymer.

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

Data Analysis:

  • Glass Transition Temperature (Tg): Determined as the midpoint of the step-like transition in the heat flow curve from the second heating scan.[8][9] A higher Tg generally indicates a higher degree of cross-linking and better thermal stability.[8][9]

  • Heat of Cure (ΔH): Calculated by integrating the area under the exothermic curing peak from the first heating scan.[7]

  • Degree of Cure (%): Calculated using the formula: % Cure = [ (ΔH_total - ΔH_residual) / ΔH_total ] x 100, where ΔH_total is the heat of cure for the uncured resin and ΔH_residual is the heat of cure for the partially cured sample.[7]

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Instrumentation:

  • Thermogravimetric Analyzer (TGA).

Sample Preparation:

  • Accurately weigh 10-15 mg of the cured polymer sample into a ceramic or platinum TGA pan.

TGA Measurement Parameters:

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.[10]

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.[10][11]

Data Analysis:

  • Onset Decomposition Temperature (Td_onset): The temperature at which significant mass loss begins.

  • Temperature at 5% Mass Loss (Td5%): The temperature at which the sample has lost 5% of its initial mass, often used as an indicator of initial thermal stability.[12]

  • Temperature at 50% Mass Loss (Td50%): The temperature at which the sample has lost 50% of its initial mass.

  • Char Yield: The percentage of the initial mass remaining at the end of the analysis (e.g., at 800°C), which can indicate the material's tendency to form a protective char layer.[10]

Comparative Data

The following tables summarize the quantitative data obtained from DSC and TGA for epoxy resins cured with THPA and alternative curing agents.

Table 1: DSC Data for Cured Epoxy Resins
Curing AgentGlass Transition Temperature (Tg) (°C)
THPA ~125-150
MHHPA ~128-142[13][14]
DDM ~183[12]
TETA ~101[12]

Note: Tg values can vary depending on the specific epoxy resin, cure schedule, and measurement conditions.[8][9]

Table 2: TGA Data for Cured Epoxy Resins
Curing AgentTd5% (°C)Td50% (°C)Char Yield at 800°C (%)
THPA ~310-337[15]Not consistently reportedNot consistently reported
MHHPA ~340-360[16]Not consistently reported~10-20
DDM >250[12]~400-450~20-30
TETA >250[12]~350-400~15-25

Note: Thermal decomposition data is highly dependent on the specific polymer structure and experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the characterization of cured polymers using DSC and TGA.

G Experimental Workflow for Polymer Characterization cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Evaluation p1 Weigh Uncured/Cured Polymer p2 Encapsulate in DSC/TGA Pan p1->p2 dsc DSC Analysis p2->dsc tga TGA Analysis p2->tga dsc_data Heat Flow vs. Temperature - Tg - ΔH_cure - % Cure dsc->dsc_data tga_data Mass Loss vs. Temperature - Td_onset - Td5% - Td50% - Char Yield tga->tga_data compare Compare Thermal Properties of Different Cured Polymers dsc_data->compare tga_data->compare

Experimental Workflow Diagram
Logical Comparison of Curing Agents

This diagram provides a logical comparison of the key characteristics of anhydride and amine curing agents.

G Comparison of Anhydride and Amine Curing Agents cluster_0 Curing Agent Type cluster_1 Curing Conditions cluster_2 Performance Characteristics anhydride Anhydride (e.g., THPA, MHHPA) anhydride_cure High Temperature Cure Long Pot Life anhydride->anhydride_cure amine Amine (e.g., DDM, TETA) amine_cure Room Temperature or Elevated Temperature Cure Variable Pot Life amine->amine_cure anhydride_props High Tg Excellent Thermal Stability Good Electrical Properties anhydride_cure->anhydride_props amine_props Variable Tg Good Mechanical Properties Faster Cure amine_cure->amine_props

Curing Agent Comparison

Conclusion

The choice of curing agent is a critical factor that dictates the final properties and performance of an epoxy resin system. THPA and other anhydride curing agents are generally favored for applications demanding high thermal stability and excellent electrical insulation, although they necessitate a high-temperature curing process.[2] Aromatic amines like DDM also provide high thermal resistance, while aliphatic amines such as TETA offer the advantage of rapid, room-temperature curing, making them suitable for applications where heat cannot be applied.

By utilizing standardized DSC and TGA protocols, researchers can effectively characterize and compare the thermal properties of polymers cured with different agents. This data-driven approach is essential for selecting the optimal material for a specific application, ensuring reliability and performance in demanding fields such as drug development and advanced materials science.

References

Performance Benchmarking of cis-1,2,3,6-Tetrahydrophthalic Anhydride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of various derivatives of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) (THPA), a versatile scaffold with emerging potential in drug development. By summarizing available experimental data, this document aims to inform researchers on the biological activities of different THPA derivatives, facilitating the selection and design of novel therapeutic agents. The guide covers anti-inflammatory, antimicrobial, and anticancer properties, presenting quantitative data where available and detailing the experimental protocols used for their evaluation.

Comparative Performance Data

The biological activity of cis-1,2,3,6-tetrahydrophthalic anhydride derivatives is significantly influenced by the nature of the substituent groups attached to the core anhydride structure. The following tables summarize the performance of different classes of THPA derivatives in various biological assays.

Anti-inflammatory Activity

A study on N³-substituted amidrazone derivatives of this compound has demonstrated their potential as anti-inflammatory agents. The anti-inflammatory effects were assessed by measuring the inhibition of the pro-inflammatory cytokine TNF-α and the enhancement of the anti-inflammatory cytokine IL-10 in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[1][2]

Table 1: Anti-inflammatory Activity of Amidrazone and 1,2,4-Triazole Derivatives of THPA [1][2]

Compound ClassDerivativeConcentrationTNF-α InhibitionIL-10 Production
1,2,4-TriazoleDerivative 110 µg/mLSignificantSignificant Elevation
1,2,4-TriazoleDerivative 250 µg/mLSignificantSignificant Elevation
1,2,4-TriazoleDerivative 310 and 50 µg/mLStronger than IbuprofenSignificant Elevation
1,2,4-TriazoleDerivative 410 and 50 µg/mLStronger than IbuprofenSignificant Elevation
1,2,4-TriazoleDerivative 510 and 50 µg/mLStronger than IbuprofenSignificant Elevation

Note: The specific structures of the derivatives were not detailed in the abstract.

Antimicrobial Activity

The same study on amidrazone derivatives of THPA also investigated their antimicrobial properties. The minimal inhibitory concentration (MIC) was determined for several bacterial and fungal strains using the broth microdilution method.[1][2]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Linear Amidrazone Derivatives of THPA [1][2]

CompoundS. aureus (Gram-positive)M. smegmatis (Gram-positive)E. coli (Gram-negative)Y. enterocolitica (Gram-negative)K. pneumonia (Gram-negative)C. albicans (Fungus)
Linear Compound 1Active-----
Linear Compound 2Active-----

Note: Specific MIC values were not provided in the abstract, only that two linear compounds showed activity against Gram-positive bacteria.

Anticancer Activity and Apoptosis Induction

While specific data on the anticancer activity of this compound derivatives is limited, related phthalimide (B116566) derivatives have been shown to induce apoptosis through caspase-dependent pathways.[3] One study on a benzothiazole-containing phthalimide derivative demonstrated its cytotoxic potential on human cancer cell lines, involving both caspase-dependent and -independent apoptotic pathways.[3] Another study on thiazole-bearing phthalimide derivatives showed that they induce apoptosis through the intrinsic pathway, as evidenced by DNA fragmentation and caspase-3 activation.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Stimulation

Objective: To isolate PBMCs from whole blood for use in cytokine production assays.

Protocol:

  • Blood Collection and Dilution: Collect fresh human blood in heparinized vials. Dilute the blood with an equal volume of sterile Dulbecco's Phosphate Buffered Saline (DPBS).[5]

  • Density Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube at a 2:1 ratio of blood to Ficoll.[6][7] Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[6][7][8]

  • PBMC Collection: After centrifugation, a distinct layer of mononuclear cells (the buffy coat) will be visible at the plasma-Ficoll interface.[9] Carefully aspirate this layer and transfer it to a new tube.[5]

  • Washing: Wash the collected PBMCs by adding an excess of DPBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step at least once to remove residual Ficoll and platelets.[5][8]

  • Cell Counting and Resuspension: Resuspend the final PBMC pellet in a suitable cell culture medium (e.g., RPMI 1640 supplemented with 10% Fetal Bovine Serum) and perform a cell count.

  • LPS Stimulation: Plate the PBMCs at a density of 2x10⁶ cells/well.[10] Add lipopolysaccharide (LPS) at a concentration of 100 ng/mL to stimulate the cells.[10] Incubate the cells for a designated period (e.g., 4 hours) to allow for cytokine production.[10][11]

TNF-α Production Measurement by ELISA

Objective: To quantify the amount of TNF-α produced by stimulated PBMCs.

Protocol:

  • Sample Collection: After the stimulation period, centrifuge the cell culture plates and collect the supernatants.

  • ELISA Procedure: Use a commercial Human TNF-α ELISA kit and follow the manufacturer's instructions. A general procedure is as follows:

    • Add standards and samples to the wells of a microplate pre-coated with a TNF-α capture antibody.

    • Incubate to allow TNF-α to bind to the immobilized antibody.

    • Wash the wells to remove unbound substances.

    • Add a biotin-conjugated anti-TNF-α detection antibody.

    • Incubate and wash again.

    • Add streptavidin-HRP (Horse Radish Peroxidase).

    • Incubate and wash.

    • Add a TMB substrate solution to develop a color reaction.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to a standard curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using Graphviz, illustrate key biological pathways and experimental workflows relevant to the evaluation of this compound derivatives.

G cluster_0 Experimental Workflow: Anti-inflammatory Assay A Isolate Human PBMCs from Whole Blood B Stimulate PBMCs with LPS A->B C Incubate for Cytokine Production B->C D Collect Supernatant C->D E Measure TNF-α and IL-10 levels by ELISA D->E F Data Analysis E->F

Workflow for assessing the anti-inflammatory activity of THPA derivatives.

G cluster_1 Intrinsic Apoptosis Pathway (Simplified) Drug Phthalimide Derivative (Potential THPA Derivative) Mito Mitochondria Drug->Mito Induces Stress CytC Cytochrome c (released) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Simplified intrinsic apoptosis pathway potentially induced by THPA derivatives.

References

Safety Operating Guide

Proper Disposal of cis-1,2,3,6-Tetrahydrophthalic Anhydride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) is crucial for laboratory safety and environmental protection. This compound is classified as a hazardous waste and is known to be harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, it is imperative to adhere to strict disposal protocols and comply with all local, regional, and national hazardous waste regulations.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye/face protection.[1][4] All handling of cis-1,2,3,6-tetrahydrophthalic anhydride should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][3]

Key Hazard Information:

  • Causes serious eye damage.[1][4]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][4]

  • May cause an allergic skin reaction.[2][4]

  • Harmful to aquatic organisms.[1][2][3]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[5]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not allow the chemical to enter drains or waterways.[1][2][3]

  • Clean-up: For solid spills, gently sweep or vacuum the material to avoid dust formation and place it into a suitable, labeled container for disposal.[1][3][6] If appropriate, moistening the spilled substance first can help prevent dusting.[7]

  • Neutralization (for residual amounts): Spilled material can be neutralized with crushed limestone, soda ash, or lime.[7]

Disposal Procedure

The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal plant or by incineration.[1][3] Do not flush the material into surface water or any sewer system.[1][2][3]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect waste this compound in a suitable, closed, and clearly labeled container.[1][5][6]

  • Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1]

  • Professional Disposal: Arrange for the collected waste to be transported to and disposed of by a licensed hazardous waste management company. This may involve incineration in a suitable plant.[3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste, at a hazardous or special waste collection point.[2]

Quantitative Data for Disposal

The available safety data sheets do not provide extensive quantitative data regarding specific disposal parameters. The pH of a 10 g/L solution in water is 2.1 at 20°C, highlighting its acidic nature upon hydrolysis.[8]

ParameterValueSource
pH (10 g/L in water at 20°C)2.1[8]
Experimental Protocol: Hydrolysis of Anhydrides

While not a direct disposal method for large quantities, understanding the hydrolysis of anhydrides is crucial for handling and spill management. This compound reacts exothermically with water to form the corresponding dicarboxylic acid, cis-1,2,3,6-tetrahydrophthalic acid.[9][10] This reaction is typically slow but can be accelerated by heat and acids.[9]

General Laboratory Procedure for Hydrolysis (for small-scale neutralization):

  • In a suitable reaction vessel, cautiously add the this compound to a stirred, dilute basic solution (e.g., sodium carbonate or sodium hydroxide) to facilitate neutralization.

  • Monitor the temperature of the mixture, as the reaction is exothermic.[9]

  • Continue stirring until the anhydride is fully dissolved and neutralized.

  • The resulting solution of the carboxylate salt should be disposed of as aqueous hazardous waste, in accordance with local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start cluster_assessment Hazard Assessment & PPE cluster_spill Spill Management cluster_disposal Disposal Path cluster_end End start Identify Waste: This compound assess_hazards Review SDS: - Aquatic Toxicity - Corrosive - Sensitizer start->assess_hazards select_ppe Select Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat assess_hazards->select_ppe spill Spill Occurs select_ppe->spill If Spill collect_waste Collect in a Labeled, Closed Container select_ppe->collect_waste contain_spill Contain Spill spill->contain_spill cleanup_spill Clean Up: - Sweep Solid - Avoid Dust contain_spill->cleanup_spill neutralize_residue Neutralize Residue (e.g., with soda ash) cleanup_spill->neutralize_residue collect_spill_waste Collect in Labeled Container neutralize_residue->collect_spill_waste professional_disposal Transfer to Approved Hazardous Waste Facility collect_spill_waste->professional_disposal consult_regs Consult Local, Regional, & National Regulations collect_waste->consult_regs consult_regs->professional_disposal incineration Incineration professional_disposal->incineration end_disposal Disposal Complete incineration->end_disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for cis-1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, logistical information, and disposal plans for the handling of cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (CAS No. 935-79-5). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

cis-1,2,3,6-Tetrahydrophthalic anhydride is a hazardous substance that can cause severe health effects.[1][2][3] Key hazards include:

  • Serious Eye Damage: Causes severe eye irritation and potential for serious damage.[1][2][4][5]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][4][5]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][6]

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[2][4][5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueSource(s)
Molecular Formula C8H8O3[5]
Molecular Weight 152.15 g/mol [7]
Appearance White crystalline solid/powder/flakes[4][7][8]
Melting Point 97-103 °C[8]
Flash Point 156 °C (312.8 °F) - closed cup[8][9]
Vapor Pressure <0.01 mmHg @ 20 °C[8]
Vapor Density 5.2 (vs air)[8]
Water Solubility Soluble, reacts exothermically[4]

Operational and Safety Protocols

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.[1][4][9][10]

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles or a face shield are required.[1][4][10][11]
Skin Protection Wear protective gloves (consult manufacturer for appropriate material) and a lab coat or protective suit.[1][4][10][11]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is necessary if ventilation is inadequate or when dust is generated.[1][8][9]
Experimental Workflow: From Receipt to Disposal

The following diagram outlines the necessary steps for safely handling this compound throughout its lifecycle in the laboratory.

Safe Handling Workflow for this compound cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal receipt Receive Chemical inspect Inspect Container for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage ppe Don Appropriate PPE storage->ppe Prepare for Experiment fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Solid Material Carefully to Avoid Dust fume_hood->weighing reaction Perform Experimental Procedure weighing->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Post-Experiment Cleanup waste_collection Collect Waste in Labeled, Sealed Containers decontaminate->waste_collection disposal Dispose as Hazardous Waste via Approved Vendor waste_collection->disposal

Caption: Workflow for safe handling of this compound.

Detailed Methodologies

1. Engineering Controls and Handling:

  • Always handle this compound in a well-ventilated area.[3]

  • Use of a chemical fume hood is required for all procedures that may generate dust or vapors.[1]

  • Avoid the formation of dust.[1][11] If visible dust is present, appropriate respiratory protection is mandatory.

  • Keep the container tightly closed when not in use.[3]

  • Store in a dry, cool, and well-ventilated place away from incompatible materials such as oxidizing agents.[1][4][11]

2. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][10] Remove contaminated clothing and wash it before reuse.[4] Seek immediate medical attention if irritation or a rash occurs.[1][4]

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[4] If breathing is difficult or if respiratory symptoms occur, call a poison center or doctor immediately.[1][4] Artificial respiration should be administered if the individual is not breathing.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

3. Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the spilled solid material, taking care to avoid generating dust.[1][4]

  • Collect the spilled material in a suitable, labeled container for disposal.[1][4]

  • Wash the spill area thoroughly after the material has been collected.

  • Do not allow the spilled material to enter drains or waterways.[1][4]

4. Disposal Plan:

  • This compound and any contaminated materials are considered hazardous waste.[5]

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Dispose of contents and container to an approved waste disposal plant.[1][4][5] Do not dispose of it in the sanitary sewer system.[1][4]

  • Contact your institution's environmental health and safety department for specific disposal procedures.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.